3-(Morpholin-2-yl)benzonitrile hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-morpholin-2-ylbenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c12-7-9-2-1-3-10(6-9)11-8-13-4-5-14-11;/h1-3,6,11,13H,4-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNTWVKXMLAEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC(=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-37-7 | |
| Record name | 3-(morpholin-2-yl)benzonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-(Morpholin-2-yl)benzonitrile hydrochloride chemical properties
An In-Depth Technical Guide to 3-(Morpholin-2-yl)benzonitrile Hydrochloride
Abstract: This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document delineates its core chemical and physical properties, offers insights into its analytical characterization, and discusses its potential applications based on the established roles of its constituent pharmacophores—the morpholine ring and the benzonitrile group. Detailed protocols for handling, characterization, and a plausible synthetic pathway are provided to support laboratory research and development activities.
Chemical Identity and Core Properties
This compound is a substituted aromatic compound that integrates two key structural motifs: a benzonitrile unit and a morpholine ring. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many biological and chemical applications.
The morpholine ring is a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug candidates, due to its ability to modulate pharmacokinetic properties such as solubility and blood-brain barrier permeability.[1][2] The benzonitrile group is a versatile functional group and pharmacophore, often acting as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups in interactions with biological targets.[3][4]
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1423033-37-7 | [5] |
| Molecular Formula | C₁₁H₁₂N₂O·HCl | [5] |
| Molecular Weight | 224.68 g/mol | [5] |
| Canonical SMILES | C1COC(CN1)C2=CC=CC(=C2)C#N | [6] |
| InChIKey | TZCOXLOPBPHUEJ-UHFFFAOYSA-N | [6] |
| Appearance | Typically a white to off-white solid | [7] |
| Solubility | Expected to have good solubility in water and polar organic solvents like methanol and DMSO. | [7] |
Analytical Characterization Workflow
Ensuring the identity, purity, and stability of a research compound is fundamental. The following workflow outlines a standard procedure for the characterization of a newly acquired or synthesized batch of this compound.
Caption: Standard workflow for the analytical characterization of a research chemical.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of the target compound. Optimization may be required.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of Mobile Phase A and B.
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HPLC System and Column:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
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Detector: UV at 254 nm.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B.
-
15-18 min: Hold at 95% B.
-
18-20 min: Return to 5% B and equilibrate.
-
-
Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Synthesis and Reactivity
While specific synthesis routes for this compound are not widely published, a plausible synthetic strategy can be inferred from standard organic chemistry methodologies, such as nucleophilic aromatic substitution or cross-coupling reactions.
Caption: A plausible synthetic route for this compound.
Causality in Experimental Design:
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Choice of Starting Materials: 3-Fluorobenzonitrile is chosen due to the fluorine atom being a good leaving group for nucleophilic aromatic substitution. A Boc-protected morpholine derivative is used to prevent side reactions involving the secondary amine, which is a key principle in protecting group chemistry.
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Reaction Steps: The synthesis involves standard, high-yielding reactions. Mesylation of the alcohol on the morpholine precursor activates it for substitution. The final deprotection and salt formation steps are robust procedures for isolating the desired hydrochloride salt.
Role in Medicinal Chemistry and Drug Discovery
The combination of the morpholine and benzonitrile scaffolds suggests significant potential for this molecule as a building block or lead compound in drug discovery programs.
Caption: The dual pharmacophoric roles of the morpholine and benzonitrile moieties.
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Morpholine in CNS Drug Design: The morpholine ring is frequently incorporated into molecules targeting the CNS. Its polarity and ability to form hydrogen bonds can improve solubility and the overall pharmacokinetic profile, which is critical for achieving therapeutic concentrations in the brain.[1][2]
-
Benzonitrile as a Key Pharmacophore: The nitrile group is a valuable functional group in drug design. It is relatively stable metabolically and can act as a potent hydrogen bond acceptor, mimicking the carbonyl groups of amides or ketones in interactions with protein targets.[4] Benzonitrile derivatives have been successfully developed as kinase inhibitors, antiviral agents, and modulators of various receptors.[3][8]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound. The information below is synthesized from safety data sheets of structurally related compounds, as a specific SDS for the hydrochloride salt is not publicly available.
Table 2: Hazard and Safety Information
| Category | Information | Precautionary Actions |
| GHS Pictograms | Likely: Irritant, Health Hazard | N/A |
| Hazard Statements | May cause skin, eye, and respiratory irritation. Harmful if swallowed or in contact with skin. | H302, H312, H315, H319, H335 (Anticipated) |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), laboratory coat. | P280: Wear protective gloves/eye protection/face protection.[9] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from heat and open flames. | P261, P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[9] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. May be hygroscopic. | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9] |
| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. IF ON SKIN: Wash with plenty of soap and water. IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | P301+P312, P302+P352, P305+P351+P338[9] |
Protocol: Safe Laboratory Handling
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Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Verify that an eyewash station and safety shower are accessible.
-
Donning PPE: Wear a laboratory coat, nitrile gloves, and chemical safety goggles.
-
Weighing and Transfer: To avoid inhalation of dust, perform weighing operations in a ventilated enclosure or by carefully handling the material to minimize aerosolization. Use appropriate spatulas and weighing paper.
-
Dissolution: When preparing solutions, add the solid slowly to the solvent while stirring to avoid splashing.
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Post-Handling: Clean the work area thoroughly. Dispose of contaminated materials (gloves, weighing paper) in a designated chemical waste container.
-
Doffing PPE: Remove gloves first, followed by the lab coat and goggles. Wash hands thoroughly with soap and water.
Conclusion
This compound is a compound with significant potential for chemical and pharmaceutical research. Its structure combines the favorable pharmacokinetic properties of the morpholine ring with the versatile binding and synthetic utility of the benzonitrile group. This guide provides the foundational technical information required for its safe handling, rigorous characterization, and strategic application in the development of novel molecular entities. Adherence to the described analytical and safety protocols will ensure high-quality, reproducible research outcomes.
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PubMed. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications.
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An In-depth Technical Guide to the Structural Elucidation of 3-(Morpholin-2-yl)benzonitrile Hydrochloride
Preamble: The Imperative of Unambiguous Structural Verification
In the realm of drug development and synthetic chemistry, the precise molecular structure of a compound is its fundamental identity. It dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. The synthesis of a novel compound, such as 3-(Morpholin-2-yl)benzonitrile hydrochloride, represents only the initial step. The subsequent, and arguably more critical, phase is its rigorous structural elucidation. This process is not a mere confirmatory checklist but a logical, multi-faceted investigation designed to build an unassailable case for the compound's atomic connectivity and spatial arrangement. Mischaracterization can lead to the costly pursuit of erroneous structure-activity relationships (SAR) and potential safety liabilities.
Foundational Analysis: Molecular Formula and Functional Group Identification
Before delving into complex connectivity, the foundational properties of the molecule—its elemental composition and the key functional groups present—must be established. This is achieved primarily through Mass Spectrometry and Infrared Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Principle & Causality: HRMS is employed to determine the exact mass of the parent ion with high precision (typically <5 ppm). This allows for the unambiguous determination of the elemental composition, a critical first step that validates the synthetic route and constrains all subsequent spectral interpretations. We analyze the free base of the compound to determine the mass of the organic moiety.
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-ToF):
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid. The acid facilitates protonation.
-
Instrumentation: Infuse the sample directly into an ESI-ToF mass spectrometer.
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Acquisition Parameters:
-
Ionization Mode: Positive ESI (+)
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Mass Range: 50-500 m/z
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Capillary Voltage: 3.5 kV
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Source Temperature: 120 °C
-
Data Acquisition: Acquire in high-resolution mode, using a known reference standard for internal calibration.
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Expected Results & Interpretation: The molecular formula for the free base is C₁₁H₁₂N₂O. The expected protonated molecule, [M+H]⁺, has the formula C₁₁H₁₃N₂O⁺. The high-resolution data should confirm this. Mass spectrometry-based techniques are crucial for the structural characterization of newly synthesized compounds.
| Parameter | Expected Value | Purpose |
| Molecular Formula (Free Base) | C₁₁H₁₂N₂O | Hypothesized composition from synthesis. |
| Exact Mass of [M+H]⁺ | 189.10224 Da | Calculated theoretical mass for C₁₁H₁₃N₂O⁺. |
| Observed Mass | Within 5 ppm of 189.10224 | Experimental confirmation of elemental composition. |
A tandem MS (MS/MS) experiment would reveal characteristic fragmentation patterns, such as the loss of the benzonitrile group or cleavage within the morpholine ring, providing initial clues to the molecule's connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It provides a rapid and effective confirmation of key structural motifs. For our target molecule, we expect to see clear evidence of the nitrile, the secondary amine salt, the ether linkage, and the aromatic ring.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond ATR accessory.
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Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹
-
Scans: Average of 16 scans
-
Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
-
Expected Results & Interpretation: The spectrum should display several characteristic absorption bands that corroborate the proposed structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2230 (sharp, medium) | C≡N stretch | Aromatic Nitrile | Confirms the presence of the nitrile group. Conjugation with the aromatic ring shifts this peak to a slightly lower frequency than aliphatic nitriles. |
| 2700-2400 (broad, strong) | N⁺-H stretch | Secondary Amine Salt | A hallmark of an amine hydrochloride, confirming the salt form. |
| 1600, 1480 (sharp) | C=C stretch | Aromatic Ring | Indicates the presence of the benzene ring. |
| ~1120 (strong) | C-O-C stretch | Ether (Morpholine) | Confirms the ether linkage within the morpholine ring. |
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments is required to assign every proton and carbon and, crucially, to piece them together to form the complete molecular structure.
Experimental Protocol (General):
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C{¹H}, DEPT-135, ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra.
¹H NMR: Proton Environments
Interpretation & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting/multiplicity). The chemical shifts are indicative of the electronic environment.
Expected Results (in DMSO-d₆):
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Aromatic Region (δ 7.5-8.0 ppm): Four protons corresponding to the benzonitrile ring. The meta-substitution pattern will lead to a complex series of multiplets.
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Morpholine C2 Proton (δ ~4.5-4.8 ppm): One proton (CH) attached to the carbon bearing both the aromatic ring and the oxygen atom. Expected to be a doublet of doublets.
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Morpholine O-CH₂ & N-CH₂ Protons (δ ~3.0-4.2 ppm): Six protons in total, exhibiting complex overlapping multiplets due to the chair conformation of the morpholine ring, which makes the axial and equatorial protons diastereotopic.
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Amine Proton (δ ~9.0-9.5 ppm, broad): Two protons (NH₂⁺) from the protonated amine, which will be broad due to quadrupolar coupling and exchange. This peak would disappear upon adding a drop of D₂O to the NMR tube.
¹³C NMR & DEPT-135: The Carbon Skeleton
Interpretation & Causality: The ¹³C NMR spectrum shows all unique carbon atoms. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C≡N) are absent in the DEPT-135 spectrum.
Expected Results (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | DEPT-135 Signal |
|---|---|---|---|
| ~130-135 | CH | Aromatic | Positive |
| ~129 | CH | Aromatic | Positive |
| ~118 | C | Nitrile (C≡N) | Absent |
| ~112 | C | Aromatic (ipso-C attached to CN) | Absent |
| ~140 | C | Aromatic (ipso-C attached to Morpholine) | Absent |
| ~75 | CH | Morpholine C2 | Positive |
| ~68 | CH₂ | Morpholine C6 (next to O) | Negative |
| ~48 | CH₂ | Morpholine C3 (next to N) | Negative |
| ~45 | CH₂ | Morpholine C5 (next to N) | Negative |
2D NMR: Establishing Connectivity
Interpretation & Causality: 2D NMR experiments are the final piece of the puzzle, establishing the bonding network through correlations between nuclei.
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¹H-¹H COSY (Correlation Spectroscopy): Maps proton-proton couplings, typically over 2-3 bonds. It will confirm the connectivity within the morpholine ring and within the aromatic ring.
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting molecular fragments. It shows correlations between protons and carbons over 2-3 bonds. The most critical correlation to observe is between the morpholine C2 proton and the ipso-carbon of the benzonitrile ring, unambiguously proving the connection between the two ring systems.
The following diagram illustrates the logical flow of the NMR analysis and the crucial correlations needed for confirmation.
Caption: Workflow for NMR-based structure elucidation.
The diagram below visualizes the key HMBC and COSY correlations expected for the molecule.
Caption: Key 2D NMR correlations for structural confirmation.
Absolute Confirmation: Single-Crystal X-ray Crystallography
Principle & Causality: While the combination of MS and NMR provides overwhelming evidence for the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It determines the three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of an X-ray beam, providing precise bond lengths, angles, and stereochemistry.
Experimental Protocol:
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for diffraction (typically >20 µm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering using various solvent systems (e.g., ethanol/ether, methanol/water).
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation) and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density map. Refine this model against the experimental data to locate all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.
Expected Results & Interpretation: The final output is a 3D model of the molecule that confirms the connectivity of the 3-benzonitrile group to the C2 position of the morpholine ring. It will also reveal the chair conformation of the morpholine ring, the relative stereochemistry if applicable, and details of intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. The resulting crystallographic information file (CIF) is the definitive record of the molecular structure.
Conclusion: A Convergence of Evidence
The structural elucidation of this compound is complete when the data from every analytical technique converges to support a single, consistent structure. The HRMS confirms the elemental formula. The FTIR identifies the required functional groups. The comprehensive 1D and 2D NMR data establish the complete C-H framework and, critically, the connectivity between the morpholine and benzonitrile fragments. Finally, single-crystal X-ray crystallography provides the definitive, three-dimensional proof of the structure. This rigorous, orthogonal approach ensures the highest level of scientific integrity and provides absolute confidence in the molecular identity, a non-negotiable prerequisite for advancing a compound in any research or development pipeline.
References
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School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. Available from: [Link]
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Excillum. Small molecule crystallography. Available from: [Link]
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Acquaviva, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available from: [Link]
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Pihlaja, K., & Kleinpeter, E. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(9), 754-758. Available from: [Link]
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A Technical Guide to Predicting the Mechanism of Action of 3-(Morpholin-2-yl)benzonitrile hydrochloride
Abstract: The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the foundational knowledge required for advancing a candidate from bench to bedside. This guide presents a comprehensive, integrated workflow for MoA prediction, using the uncharacterized molecule, 3-(Morpholin-2-yl)benzonitrile hydrochloride, as a case study. We detail a scientifically rigorous, multi-tiered strategy that begins with a powerful suite of in-silico prediction methods to generate high-probability hypotheses. These computational predictions are then systematically validated through a series of robust in-vitro and cell-based experiments, from direct target engagement assays to the characterization of downstream cellular phenotypes. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not only detailed experimental protocols but also the strategic rationale behind each step, ensuring a self-validating and efficient path to MoA discovery.
Part 1: Foundational Analysis and Strategic Overview
The Compound of Interest: this compound
The subject of our investigation is this compound. Public chemical databases identify its structure and basic chemical formula (C₁₁H₁₂N₂O) but lack any associated biological or pharmacological data[1]. Its structure is composed of two key pharmacophores:
-
Benzonitrile Moiety: The nitrile group on a benzene ring is a versatile feature in pharmaceuticals. It can serve as a bioisostere for other functional groups and frequently participates in key binding interactions, such as hydrogen bonding, with biological targets[2]. It is a component of approved drugs, including the aromatase inhibitor fadrozole, highlighting its therapeutic relevance[2][3].
-
Morpholine Ring: The morpholine heterocycle is a privileged scaffold in medicinal chemistry, often incorporated to improve a compound's physicochemical properties, such as solubility and metabolic stability. It is found in a wide array of approved drugs with diverse mechanisms, including kinase inhibitors, antidepressants, and antibacterial agents[4][5].
The combination of these moieties in a novel configuration presents a unique puzzle. The compound's MoA is not immediately obvious, necessitating a systematic and unbiased investigation.
The Imperative of MoA Elucidation in Drug Discovery
Understanding a compound's MoA is critical for several reasons. It allows for the rational optimization of potency and selectivity, helps predict potential on-target and off-target toxicities, and can reveal opportunities for drug repositioning[6][7]. An early and accurate determination of MoA de-risks the drug development process, preventing the costly failure of candidates in later clinical stages. The strategy outlined herein is designed to build a robust MoA hypothesis from the ground up, integrating computational efficiency with the rigor of experimental validation[8][9].
Part 2: In-Silico Target Prediction and Hypothesis Generation
Rationale for a Computational-First Approach
We initiate our investigation with a suite of computational, or in-silico, methods. This approach is highly efficient, allowing for the rapid screening of thousands of potential biological targets at a fraction of the cost and time of traditional high-throughput screening[10][11]. By leveraging vast databases of chemical and biological information, we can narrow the field of possibilities to a manageable number of high-probability targets for experimental validation.
Integrated Workflow for Target Identification
Our in-silico strategy employs three orthogonal methods—ligand-based, structure-based, and network-based—to triangulate potential targets. This multi-pronged approach increases the confidence of our predictions, as targets identified by more than one method become higher priority candidates.
Caption: Tiered workflow for the experimental validation of the MoA hypothesis.
Tier 1: In-Vitro Target Engagement and Activity
Objective: To confirm a direct, physical interaction between the compound and purified MAPK3 protein and to quantify its effect on the enzyme's catalytic activity.
Experimental Protocol 3.1.1: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Immobilization: Covalently immobilize recombinant human MAPK3 protein onto a CM5 sensor chip surface via amine coupling.
-
Analyte Preparation: Prepare a series of concentrations of this compound (e.g., 0.1 nM to 10 µM) in a suitable running buffer.
-
Binding Measurement: Inject the compound solutions sequentially over the MAPK3-coated and a reference flow cell. The SPR instrument measures changes in the refractive index at the surface, which is proportional to mass binding.
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.
Experimental Protocol 3.1.2: Kinase Activity Assay (ADP-Glo™)
-
Reaction Setup: In a 384-well plate, combine recombinant active MAPK3 enzyme, its specific substrate (e.g., myelin basic protein), and ATP at its Km concentration.
-
Compound Titration: Add this compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include a known MAPK3 inhibitor as a positive control and DMSO as a negative control.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction. Measure the resulting luminescence signal, which is directly proportional to kinase activity.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.
Table 2: Hypothetical In-Vitro Validation Data
| Assay | Parameter Measured | Result | Interpretation |
| Surface Plasmon Resonance (SPR) | Binding Affinity (K D) | 85 nM | Demonstrates direct, high-affinity binding to MAPK3. |
| ADP-Glo™ Kinase Assay | Inhibitory Potency (IC₅₀) | 150 nM | Confirms the compound inhibits the catalytic function of MAPK3. |
Tier 2: Cellular Target Engagement and Downstream Effects
Objective: To verify that the compound engages MAPK3 within a live cellular context and modulates its downstream signaling pathway.
Experimental Protocol 3.2.1: Western Blot Analysis of Pathway Modulation
-
Cell Culture and Treatment: Culture a suitable cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation). Treat cells with increasing concentrations of the compound for 2 hours.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated RSK (p-RSK), a direct downstream substrate of MAPK3/ERK. Then, strip and re-probe the membrane with antibodies for total RSK, total ERK, and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the antibody signals. Quantify the band intensities and normalize the p-RSK signal to the total RSK signal.
A dose-dependent decrease in p-RSK levels would confirm that the compound is inhibiting the MAPK3 kinase cascade within the cell.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
Tier 3: Phenotypic Confirmation
Objective: To link the molecular mechanism (MAPK3 inhibition) to a relevant cellular outcome.
Experimental Protocol 3.3.1: Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed A375 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability against compound concentration. Calculate the GI₅₀ (concentration required for 50% growth inhibition).
Table 3: Hypothetical Cellular and Phenotypic Data
| Assay | Parameter Measured | Result | Interpretation |
| Western Blot | p-RSK Inhibition (IC₅₀) | 250 nM | Confirms on-target pathway modulation in a cellular context. |
| MTT Proliferation Assay | Growth Inhibition (GI₅₀) | 400 nM | Links target inhibition to an anti-proliferative phenotype. |
The close correlation between the biochemical IC₅₀, the cellular pathway IC₅₀, and the phenotypic GI₅₀ provides strong, cohesive evidence supporting the proposed mechanism of action.
Part 4: Conclusion and Future Directions
This guide has systematically detailed an integrated, multi-disciplinary workflow to predict and validate the mechanism of action for a novel compound, this compound. Through a logical progression from in-silico screening to biochemical, cellular, and phenotypic assays, we have built a robust, evidence-based case for its hypothetical MoA as an inhibitor of the MAPK3 kinase.
This foundational understanding is the launchpad for all future development. Immediate next steps would include:
-
Kinase Selectivity Profiling: Assessing the compound's activity against a broad panel of kinases to determine its selectivity and potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
ADMET Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity properties.
-
In-Vivo Efficacy Studies: Testing the compound in relevant animal models of diseases driven by MAPK pathway hyperactivation, such as specific cancers.
By following this rigorous, hypothesis-driven approach, researchers can efficiently and confidently elucidate the mechanisms of novel chemical entities, accelerating the journey of promising new therapeutics.
Part 5: References
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Title: In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC Source: National Institutes of Health URL: [Link]
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Title: Computational/in silico methods in drug target and lead prediction - PMC Source: PubMed Central URL: [Link]
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Title: In silico prediction of chemical mechanism-of-action via an improved network-based inference method | Request PDF Source: ResearchGate URL: [Link]
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Title: Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis Source: PubMed Central URL: [Link]
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Title: In silico methods and predictive tools along the drug discovery value chain Source: ResearchGate URL: [Link]
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Title: In Silico Approach Using Free Software to Optimize the Antiproliferative Activity and Predict the Potential Mechanism of Action of Pyrrolizine-Based Schiff Bases Source: MDPI URL: [Link]
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Title: Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence Source: PubMed Central URL: [Link]
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Title: Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.) Hutch Against IgA Nephropathy Source: DovePress URL: [Link]
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Title: Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract Source: PubMed Central URL: [Link]
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Title: this compound (C11H12N2O) Source: PubChem URL: [Link]
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Title: 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile Source: National Institutes of Health URL: [Link]
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Title: An updated review on morpholine derivatives with their pharmacological actions Source: ResearchGate URL: [Link]
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Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL: [Link]
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Title: An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences Source: ScienceScholar URL: [Link]
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Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: National Institutes of Health URL: [Link]
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Predicted Biological Targets of 3-(Morpholin-2-yl)benzonitrile hydrochloride: An Integrated Computational and Experimental Approach
An In-Depth Technical Guide
Abstract: The identification of molecular targets is a foundational step in modern drug discovery, bridging the gap between a chemical entity and its therapeutic potential. This guide focuses on 3-(Morpholin-2-yl)benzonitrile hydrochloride, a compound for which public data on biological activity is not yet established. We present a comprehensive, multi-pillar strategy for the de novo prediction and subsequent experimental validation of its biological targets. This document outlines a robust in silico workflow, leveraging the principle of chemical similarity to generate a high-probability list of target classes. We then detail a suite of orthogonal, industry-standard biochemical and cell-based assays required to validate these computational hypotheses. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for prosecuting a target identification campaign for a novel small molecule.
Introduction: Deconstructing the Pharmacophore
This compound is a small molecule characterized by two key structural motifs: a benzonitrile group and a morpholine ring. In the absence of direct experimental data, a rational approach to target prediction begins with an analysis of these constituent pharmacophores, which are prevalent in numerous approved therapeutic agents.
-
The Morpholine Moiety: The morpholine ring is a versatile and widely used scaffold in medicinal chemistry, often classified as a "privileged structure." Its inclusion in a molecule can improve physicochemical properties such as aqueous solubility and metabolic stability, while also serving as a key interacting component of the pharmacophore.[1] Morpholine derivatives are known to target a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in neurodegenerative diseases like cholinesterases and monoamine oxidases.[2][3]
-
The Benzonitrile Group: The nitrile group is a potent electron-withdrawing moiety that can significantly modulate the electronic properties of the aromatic ring.[4] It frequently acts as a hydrogen bond acceptor and can participate in crucial π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a protein's active site.[4][5] More than 30 FDA-approved drugs contain a nitrile group, targeting a diverse range of proteins including kinases, enzymes, and receptors.[4][6]
The combination of these two moieties suggests that this compound has the potential to interact with a variety of target classes, making a structured, predictive approach essential.
Part 1: In Silico Target Prediction Workflow
For a novel compound, computational (or in silico) methods provide a time- and resource-efficient first step to generate testable hypotheses about its biological activity.[7][8] The primary strategy is rooted in the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets.[9]
Our workflow integrates ligand-based similarity searches to predict a target profile, which then informs the selection of proteins for downstream experimental validation.
Logical Workflow for Target Prediction
The process begins with the compound's structure and uses publicly available bioactivity databases to forecast potential interactions.
Caption: In Silico Target Prediction Workflow.
Executing the Prediction
Using a tool like SwissTargetPrediction, which compares a query molecule to a library of known active compounds, we can generate a list of probable targets.[10][11] The tool calculates similarity scores and provides a ranked list of protein classes. Based on the compound's structural motifs, the following target classes are predicted with high probability.
| Predicted Target Class | Rationale for Prediction | Representative Examples of Known Targets |
| Protein Kinases | Morpholine is a key scaffold in many kinase inhibitors (e.g., Gefitinib). | PI3K, AKT, mTOR, JAK family |
| Monoamine Oxidases (MAO) | Morpholine derivatives have shown activity as MAO inhibitors.[2] | MAO-A, MAO-B |
| Amine Oxidases | Structurally related to known inhibitors. | Semicarbazide-sensitive amine oxidase (SSAO) |
| G-Protein Coupled Receptors (GPCRs) | Morpholine can act as a bioisostere for other amine-containing GPCR ligands. | Serotonin Receptors, Dopamine Receptors |
| Cholinesterases | Certain morpholine-based compounds inhibit acetylcholinesterase (AChE).[1] | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) |
| Cytochrome P450 Family | Benzonitrile can interact with the heme iron of CYP enzymes. | CYP3A4, CYP2D6 |
Part 2: Deep Dive into High-Priority Target Classes
From the in silico analysis, protein kinases represent a particularly compelling target class due to the prevalence of the morpholine scaffold in numerous approved kinase inhibitors.
Hypothesized Interaction with the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making its constituent kinases prime therapeutic targets. Many inhibitors targeting this pathway, particularly PI3K, incorporate a morpholine ring which often occupies the solvent-exposed region of the ATP-binding pocket, forming favorable interactions and improving pharmacokinetic properties.
Caption: Predicted Modulation of the PI3K/AKT/mTOR Pathway.
Part 3: Experimental Validation Workflow
Computational predictions, however robust, must be confirmed through rigorous experimental validation.[12][13] A multi-tiered approach is recommended, starting with direct target engagement assays, followed by functional biochemical assays, and culminating in cell-based pathway analysis.[14]
Caption: Tiered Experimental Validation Workflow.
Tier 1: Target Engagement - Thermal Shift Assay (TSA)
A Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to determine if a compound directly binds to a purified protein.[15][16] The principle is that ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tₘ).[17]
Protocol: Thermal Shift Assay
-
Protein & Dye Preparation:
-
Prepare a master mix of the purified target protein (e.g., recombinant PI3K) at a final concentration of 2 µM in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Add a fluorescent dye (e.g., SYPRO™ Orange) to the master mix at a final concentration of 5x.[18] Mix gently.
-
-
Plate Setup:
-
In a 96-well PCR plate, dispense 19 µL of the protein/dye master mix into each well.
-
Add 1 µL of the test compound (this compound, serially diluted in DMSO) to the appropriate wells. Final compound concentrations could range from 100 µM to 10 nM.
-
Include a "protein only" control (1 µL of DMSO) and a "no protein" control.
-
-
Thermal Denaturation:
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tₘ for each condition, which is the midpoint of the unfolding transition (often calculated from the peak of the first derivative).[16]
-
A significant positive shift in Tₘ (ΔTₘ) in the presence of the compound compared to the DMSO control indicates direct binding.
-
| Parameter | Recommended Value |
| Instrument | Real-Time PCR System (e.g., Bio-Rad CFX96) |
| Protein Concentration | 1-5 µM |
| Dye | SYPRO™ Orange (5x final concentration) |
| Temperature Range | 25 °C to 95 °C |
| Ramp Rate | 1 °C / minute |
| Positive Result | ΔTₘ > 2 °C |
Tier 2: Functional Activity - Kinase Assay
If direct binding is confirmed, the next step is to assess whether this interaction translates to functional modulation (inhibition or activation). For kinases, this is typically measured by quantifying the phosphorylation of a substrate.
Protocol: Generic ADP-Glo™ Luminescence-Based Kinase Assay
This type of assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[19]
-
Kinase Reaction Setup:
-
In a white, 384-well plate, set up the kinase reaction. To each well, add:
-
Purified kinase (e.g., PI3K) at a pre-determined optimal concentration.
-
Kinase substrate (e.g., a specific peptide or lipid substrate).
-
Test compound at various concentrations (pre-incubated with the enzyme for 15-30 minutes).[20]
-
-
Initiate the reaction by adding ATP at its Kₘ concentration. The final reaction volume is typically 5-10 µL.
-
Incubate at room temperature for a set time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and then use the newly synthesized ATP in a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP concentration and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Tier 3: Cellular Activity - Reporter Gene Assay
To confirm that the compound affects the target in a physiological context, a cell-based assay is essential.[21] A reporter gene assay can measure the transcriptional activity of a pathway downstream of the target kinase.
Protocol: Dual-Luciferase® Reporter Assay for PI3K/AKT Pathway
This protocol uses a reporter construct where the expression of Firefly luciferase is driven by a transcription factor (e.g., FOXO) that is negatively regulated by the PI3K/AKT pathway. Inhibition of the pathway should lead to increased luciferase expression.
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with two plasmids:
-
A Firefly luciferase reporter plasmid containing response elements for a downstream transcription factor (e.g., FOXO).
-
A Renilla luciferase plasmid under a constitutive promoter (to normalize for transfection efficiency and cell viability).[22]
-
-
Allow cells to express the reporters for 24-48 hours.[21]
-
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound.
-
Include a known pathway inhibitor as a positive control and a DMSO vehicle as a negative control.
-
Incubate for a specified period (e.g., 6-24 hours) to allow for pathway modulation and reporter gene expression.
-
-
Cell Lysis and Luminescence Reading:
-
Wash the cells with PBS and then add Passive Lysis Buffer to each well.[23]
-
Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Transfer the lysate to a white-walled luminometer plate.
-
Use a dual-injection luminometer to first inject Luciferase Assay Reagent II (LAR II) and measure the Firefly luciferase activity.
-
Subsequently, inject Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure the Renilla luciferase activity.[23]
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly to Renilla luminescence to obtain a normalized response.
-
Plot the normalized response against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for identifying and validating the biological targets of a novel compound, this compound. By integrating in silico predictions based on established pharmacophores with a tiered, orthogonal experimental validation cascade, researchers can efficiently move from a chemical structure to a validated biological hypothesis.
Positive results from this workflow—demonstrating direct target binding, functional modulation, and on-target cellular activity—would provide a strong foundation for a full-fledged drug discovery program. Subsequent steps would include structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive pharmacokinetic and pharmacodynamic profiling, and ultimately, in vivo studies in relevant disease models to establish therapeutic efficacy.
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An In-depth Technical Guide to 3-(Morpholin-2-yl)benzonitrile Hydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Morpholin-2-yl)benzonitrile hydrochloride (CAS Number: 1423033-37-7), a heterocyclic compound of interest in medicinal chemistry. Due to its recent emergence, publicly available data on this specific molecule is limited. This document, therefore, synthesizes foundational chemical principles with data from structurally related morpholinylbenzonitrile analogs to present a scientifically grounded guide. It covers the compound's structure and physicochemical properties, proposes a detailed synthetic route with mechanistic insights, and explores potential biological activities and applications based on existing research into similar chemical scaffolds. This guide is intended to serve as a foundational resource for researchers initiating studies on this and related molecules.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable properties such as improved solubility and metabolic stability to drug candidates.[1] When coupled with a benzonitrile moiety, a functional group present in numerous biologically active compounds, the resulting structure of this compound presents a compelling subject for investigation in drug discovery. Benzonitrile derivatives have been explored for a range of therapeutic applications, including as anticancer agents and enzyme inhibitors.[2][3] This guide aims to provide a detailed technical framework for understanding and working with this specific molecule.
Chemical Structure and Properties
This compound is a chiral molecule, with the stereochemistry at the 2-position of the morpholine ring being a critical factor in its potential biological interactions. The hydrochloride salt form is typically employed to enhance solubility and stability.
Physicochemical Properties
While experimentally determined data for this compound is not widely available, the following properties can be predicted based on its structure and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1423033-37-7 | BIOFOUNT |
| Molecular Formula | C₁₁H₁₂N₂O·HCl | BIOFOUNT |
| Molecular Weight | 224.68 g/mol | BIOFOUNT |
| IUPAC Name | This compound | AChemBlock |
| SMILES | N#CC1=CC=CC(C2CNCCO2)=C1.[H]Cl | AChemBlock |
| Purity | Typically >97% | AChemBlock |
| Storage | Sealed in a dry environment at room temperature. | Sunway Pharm Ltd |
Table 1: Physicochemical properties of this compound.
Structural Visualization
The 2D structure of this compound can be represented as follows:
Figure 1: 2D structure of 3-(Morpholin-2-yl)benzonitrile.
Proposed Synthesis Pathway
Conceptual Synthesis Workflow
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico ADMET profile of 3-(Morpholin-2-yl)benzonitrile hydrochloride
An In-Depth Technical Guide
Executive Summary
The imperative to de-risk drug candidates early in the discovery pipeline has positioned in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling as an indispensable tool.[1] By predicting a compound's pharmacokinetic and toxicological properties before synthesis, researchers can save significant time and resources, avoiding late-stage attrition.[2][3] This guide presents a comprehensive, predictive ADMET profile for the novel chemical entity 3-(morpholin-2-yl)benzonitrile hydrochloride. Due to the absence of published experimental data for this specific molecule, this analysis relies on a consensus-based in silico approach, leveraging multiple validated computational models. The predictions indicate that the parent compound, 3-(morpholin-2-yl)benzonitrile, likely possesses favorable oral bioavailability, consistent with Lipinski's Rule of Five. However, potential liabilities have been identified, including possible inhibition of key cytochrome P450 enzymes and predicted cardiotoxicity via hERG inhibition. These computational flags underscore the necessity of targeted in vitro assays to validate these findings and guide further development.
Introduction: The Imperative of Predictive Profiling
The journey of a drug from concept to clinic is fraught with failure, with a significant percentage of candidates failing due to unfavorable ADMET properties.[1] The ability to forecast these properties computationally offers a strategic advantage, allowing for the early identification and optimization of lead compounds.[4] This "fail fast, fail cheap" paradigm is central to modern, efficient drug discovery.
The Target Compound: 3-(Morpholin-2-yl)benzonitrile
This guide focuses on the hydrochloride salt of 3-(morpholin-2-yl)benzonitrile. For the purpose of in silico ADMET prediction, all calculations are performed on the free base, 3-(morpholin-2-yl)benzonitrile.
-
Molecular Formula (Free Base): C₁₁H₁₂N₂O[5]
-
SMILES (Free Base): C1COC(CN1)C2=CC=CC(=C2)C#N[5]
-
Key Structural Features:
-
Benzonitrile Moiety: A common group in medicinal chemistry, though it can be a site for metabolic hydroxylation. The nitrile group itself is a versatile chemical handle.[6]
-
Morpholine Ring: A heterocyclic motif frequently included in drug candidates to improve physicochemical properties such as solubility.[7] It is present in several marketed drugs.[7][8]
-
Methodological Rationale: A Consensus-Based Approach
No single in silico tool is perfectly accurate; the accuracy of any prediction depends heavily on the underlying algorithm, the quality of the training dataset, and the model's applicability domain.[2] Therefore, the most trustworthy strategy is to utilize multiple predictive tools and identify a consensus result.[2] This guide synthesizes data from several reputable, open-access platforms to build a robust and self-validating ADMET profile.[9]
The In Silico Predictive Workflow
The process of generating a predictive ADMET profile follows a structured, multi-step workflow. This ensures reproducibility and a comprehensive evaluation of the target compound.
Step-by-Step Protocol
-
Compound Input: The canonical SMILES string for the parent compound, 3-(morpholin-2-yl)benzonitrile, is obtained from a reliable chemical database such as PubChem.[5]
-
Tool Selection: A suite of well-established, freely available web servers is chosen for the analysis. This typically includes:
-
SwissADME: For physicochemical properties, drug-likeness, and basic pharmacokinetics.[9]
-
pkCSM: For a broad range of ADMET predictions, including toxicity endpoints.[9]
-
ADMETlab 2.0: For comprehensive ADMET profiling and model building.[9][10]
-
ProTox-II: For specialized toxicity predictions, including organ toxicity and LD50 values.
-
-
Execution: The SMILES string is submitted to each server, and the relevant predictive endpoints are calculated.
-
Data Aggregation & Analysis: The outputs from all tools are collected, tabulated, and critically evaluated. Discrepancies are noted, and a consensus prediction is formulated based on the weight of the evidence.
Workflow Visualization
Caption: Predictive ADMET workflow from compound input to final analysis.
Predicted Physicochemical Properties and Drug-Likeness
The foundation of any ADMET profile lies in the molecule's fundamental physicochemical characteristics. These properties govern its ability to navigate the biological environment.
Table 1: Predicted Physicochemical and Drug-Likeness Descriptors
| Parameter | Predicted Value | Significance |
|---|---|---|
| Molecular Weight (MW) | 188.23 g/mol | Well below the 500 Da threshold, favoring good absorption.[11][12] |
| LogP (Lipophilicity) | 1.0 - 1.6 | Within the optimal range (<5), indicating a balance between solubility and permeability.[11] |
| Topological Polar Surface Area (TPSA) | 50.1 Ų | Below 140 Ų, suggesting good cell membrane permeability. |
| H-Bond Donors (HBD) | 1 | Complies with the <5 rule, favoring membrane passage.[12] |
| H-Bond Acceptors (HBA) | 3 | Complies with the <10 rule, favoring membrane passage.[12] |
| Rotatable Bonds (NRB) | 1 | Well below 10, indicating good oral bioavailability and conformational rigidity.[11] |
Drug-Likeness Evaluation
Based on the predicted parameters, 3-(morpholin-2-yl)benzonitrile demonstrates a strong drug-like profile.
-
Lipinski's Rule of Five: The compound passes all criteria of Lipinski's rule, suggesting a high likelihood of good oral absorption and permeation.[12]
-
Bioavailability Score: SwissADME predicts a bioavailability score of 0.55, which is typical for well-behaved oral drug candidates.
Predicted Pharmacokinetic (ADME) Profile
This section details the predicted journey of the compound through the body.
Absorption
-
Human Intestinal Absorption (HIA): Predicted to be high (>90%). The compound's low molecular weight and balanced lipophilicity strongly support efficient passive diffusion across the gut wall.
-
Caco-2 Permeability: Predictions for Caco-2 permeability (a model for the intestinal barrier) are generally positive, with a predicted Papp in the range of 1-20 x 10⁻⁶ cm/s.
-
P-glycoprotein (P-gp) Interaction: The compound is predicted to be a non-substrate of P-gp, which is a favorable characteristic. This means it is unlikely to be actively pumped out of cells, which could otherwise limit its absorption and distribution (e.g., into the brain).
Distribution
-
Blood-Brain Barrier (BBB) Permeation: Predictions are consistent that the compound will cross the BBB . This is supported by its low TPSA and molecular weight. This property makes it a potential candidate for centrally acting therapies but also raises concerns about potential central nervous system (CNS) side effects.
-
Plasma Protein Binding (PPB): Predicted to be moderately low (<70%). Lower PPB means a higher fraction of the drug is free in the circulation to exert its pharmacological effect.
Metabolism
The interaction with Cytochrome P450 (CYP) enzymes is a critical aspect of a drug's profile, influencing its half-life and potential for drug-drug interactions.
-
CYP Inhibition: The compound is predicted to be an inhibitor of CYP1A2 and CYP2C9 . Inhibition of these enzymes can lead to dangerous drug-drug interactions by slowing the metabolism of co-administered drugs. This is a significant liability that requires experimental validation. It is predicted to be a non-inhibitor of CYP2D6 and CYP3A4.
-
CYP Substrate: It is predicted to be a substrate for CYP3A4 and CYP2D6 . This indicates the likely pathways for its Phase I metabolism.
-
Site of Metabolism (SOM): The most probable sites for Phase I metabolism are the aromatic ring of the benzonitrile moiety (via hydroxylation) and potentially the carbon atoms adjacent to the morpholine nitrogen.
Excretion
-
Total Clearance: The predicted total clearance is moderate. This suggests a reasonable half-life that is not excessively short or long.
-
Renal Transporters: The compound is not predicted to be a substrate of the renal organic cation transporter 2 (OCT2), suggesting renal clearance may not be the primary route of excretion.
Predicted Toxicological (T) Profile
Early identification of potential toxicity is paramount. In silico models can flag major liabilities that warrant further investigation.
Table 2: Summary of Predicted Toxicological Endpoints
| Toxicity Endpoint | Prediction | Confidence | Implication |
|---|---|---|---|
| hERG Inhibition | Inhibitor | High | Potential for cardiotoxicity (QT prolongation). This is a critical flag. |
| AMES Mutagenicity | Non-mutagenic | High | Low risk of causing DNA mutations, a favorable safety profile. |
| Hepatotoxicity | Yes | Moderate | Potential for liver injury. This requires follow-up with in vitro assays. |
| Carcinogenicity | Non-carcinogen | Moderate | Lower likelihood of causing cancer upon long-term exposure. |
| Acute Oral Toxicity | Class 4 (LD50 est. 300-500 mg/kg) | Moderate | Classified as "Harmful if swallowed." |
Synthesis, Interpretation, and Recommendations
This in silico analysis provides the first comprehensive ADMET assessment of 3-(morpholin-2-yl)benzonitrile, offering critical insights for its future development.
Consolidated ADMET Risk-Benefit Profile
Caption: Summary of predicted favorable properties and potential liabilities.
Senior Scientist's Narrative
The computational data paints a picture of a molecule with significant promise but also clear, addressable risks.
-
Strengths: The compound's excellent predicted "drug-like" properties—particularly its compliance with Lipinski's rules and high predicted intestinal absorption—make it an attractive candidate for oral administration. Its predicted ability to cross the blood-brain barrier could be highly advantageous if the therapeutic target is within the central nervous system.
-
Liabilities: The predicted hERG inhibition is the most significant red flag and must be prioritized for experimental validation, typically using an automated patch-clamp assay. The predicted inhibition of CYP1A2 and CYP2C9 also represents a substantial risk for drug-drug interactions and must be confirmed with in vitro metabolic assays. Finally, the hepatotoxicity flag, while of moderate confidence, warrants investigation using assays with human hepatocytes.
Recommendations for Next Steps
-
Priority 1 (De-risking): Conduct in vitro safety assays to confirm or refute the major predicted liabilities.
-
hERG Liability: Automated patch-clamp assay.
-
CYP Inhibition: Fluorometric or LC-MS/MS-based assays for CYP1A2 and CYP2C9.
-
-
Priority 2 (PK Validation): Perform in vitro ADME assays to validate key pharmacokinetic predictions.
-
Permeability: Caco-2 permeability assay.
-
Metabolic Stability: Incubate the compound with human liver microsomes to determine its intrinsic clearance.
-
-
Medicinal Chemistry Strategy: If the liabilities are confirmed, medicinal chemistry efforts should be initiated in parallel to modify the structure to mitigate these effects while retaining desired potency. For example, structural modifications could be explored to reduce hERG affinity or alter the electronics of the molecule to avoid CYP inhibition.
This in silico-first approach allows for a data-driven, resource-efficient progression of 3-(morpholin-2-yl)benzonitrile, focusing experimental efforts where they are most needed to address the highest-risk predictions.
References
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Doke, A. K., & Thakkar, S. (2022). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]
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Sygnature Discovery. ADMET Prediction Software. [Link]
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VLS3D. ADMET predictions. [Link]
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Doke, A. K., & Thakkar, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology. [Link]
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AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]
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PubChemLite. This compound (C11H12N2O). [Link]
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ResearchGate. In silico ADMET properties of the proposed new compounds and reference... [Link]
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Al-Khafaji, K., et al. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Drug Metabolism. [Link]
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ResearchGate. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches | Request PDF. [Link]
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ResearchGate. Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches | Request PDF. [Link]
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ResearchGate. Toward in silico structure-based ADMET prediction in drug discovery. [Link]
-
Bentham Science. Predictions of the ADMET Properties of Candidate Drug Molecules Utilizing Different QSAR/QSPR Modelling Approaches. [Link]
-
Al-Ostoot, F. H., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS ONE. [Link]
-
NICNAS. Benzonitrile: Human health tier II assessment. (2019). [Link]
-
ResearchGate. Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. [Link]
-
MDPI. Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111. [Link]
-
ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. (2022). [Link]
-
ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]
-
Acta Crystallographica Section E. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. (2011). [Link]
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- 7. researchgate.net [researchgate.net]
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- 9. ayushcoe.in [ayushcoe.in]
- 10. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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Navigating the Solubility Landscape of 3-(Morpholin-2-yl)benzonitrile Hydrochloride: A Technical Guide for Drug Development Professionals
Preamble: Addressing the Data Gap and Charting a Course for Empirical Determination
In the realm of pharmaceutical development, a thorough understanding of a compound's solubility is a cornerstone of successful formulation and delivery. This guide focuses on 3-(Morpholin-2-yl)benzonitrile hydrochloride, a molecule of interest for which specific, quantitative solubility data in a broad range of organic solvents is not extensively documented in publicly available literature. The absence of such data necessitates a predictive and methodological approach.
This document, therefore, serves a dual purpose. Firstly, it provides a theoretical framework for anticipating the solubility behavior of this compound based on its structural components. Secondly, and more critically, it offers a detailed, practical guide for researchers and scientists to empirically determine this vital physicochemical parameter. By synthesizing established principles with actionable protocols, this guide empowers drug development professionals to navigate the challenges of characterizing novel compounds.
Part 1: A Predictive Analysis of Solubility Based on Molecular Architecture
The solubility of a compound is intrinsically linked to its molecular structure and the nature of the solvent. By deconstructing this compound, we can infer its likely interactions with various organic solvents.
The molecule comprises three key features that govern its solubility:
-
The Morpholine Ring: This heterocyclic amine features both an ether and an amine functional group.[1][2] The oxygen atom can act as a hydrogen bond acceptor, while the secondary amine (protonated in the hydrochloride salt) is a hydrogen bond donor. Morpholine itself is miscible with water and a large number of organic solvents, indicating its capacity for both polar and some non-polar interactions.[1][3][4][5]
-
The Benzonitrile Group: The phenyl ring introduces a non-polar, aromatic character, favoring interactions with less polar solvents. The nitrile group, while polar, is a weaker hydrogen bond acceptor than the morpholine heteroatoms. Benzonitrile itself is miscible with common organic solvents but has limited solubility in water.[6]
-
The Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the polarity of the molecule.[2] This salt form introduces strong ionic character, which generally favors solubility in polar solvents capable of solvating the charged species.[7][8] The common ion effect can also play a role in solubility, particularly in solvents containing chloride ions.[9][10]
Predicted Solubility Profile:
Based on this analysis, we can anticipate the following solubility trends for this compound:
-
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and water are expected to be effective at solvating the hydrochloride salt through hydrogen bonding and dipole-ion interactions.
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) should also be effective, given their high polarity and ability to solvate cations.[11]
-
Limited Solubility in Non-Polar Solvents: Solvents like hexane, toluene, and diethyl ether are unlikely to be effective solvents due to their inability to solvate the charged hydrochloride portion of the molecule.
This predictive framework provides a starting point for solvent selection in experimental solubility determinations.
Part 2: Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[9][12] This method establishes the equilibrium between the solid compound and a saturated solution, providing a definitive measure of solubility under specific conditions.
Protocol: Equilibrium Shake-Flask Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of the Solid-Solvent Slurry:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[12]
-
Record the exact weight of the compound added.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[13]
-
Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended, although the exact time should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to sediment.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Precisely dilute the filtered sample with a known volume of the solvent or a suitable mobile phase for analysis. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[9] HPLC is generally preferred as it can separate the compound of interest from any potential impurities or degradation products.[9]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation
The results of the solubility studies should be summarized in a clear and concise table for easy comparison across different solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] | [Experimental Value] |
| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] |
| DMSO | 25 | [Experimental Value] | [Experimental Value] |
| Toluene | 25 | [Experimental Value] | [Experimental Value] |
Part 3: Visualizing the Workflow and Conceptual Relationships
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Diagram 2: Factors Influencing Solubility
Caption: Interplay of solute and solvent properties on solubility.
Part 4: Concluding Remarks and Best Practices
While this guide provides a robust framework for determining the solubility of this compound, it is imperative to adhere to rigorous scientific practices. This includes the use of high-purity materials, precise measurements, and properly validated analytical methods. Furthermore, understanding the potential for polymorphism is crucial, as different crystal forms of a compound can exhibit different solubilities. Characterization of the solid phase before and after the solubility experiment (e.g., by XRPD) is a recommended practice to ensure that no phase transformation has occurred.
By combining the predictive power of structural analysis with empirical data generated through a systematic and well-controlled experimental protocol, researchers can confidently characterize the solubility of this compound and pave the way for its successful development.
References
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research - ACS Publications.
- Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Chemical Information.
- Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate.
- solubility experimental methods.pptx. Slideshare.
- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
- MORPHOLINE. atamankimya.com.
- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH.
- Morpholine CAS#: 110-91-8. ChemicalBook.
- Morpholine. Sciencemadness Wiki.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.
- Morpholine. The Merck Index online.
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
- Benzonitrile. PubChem.
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Stability and Storage of 3-(Morpholin-2-yl)benzonitrile Hydrochloride: A Comprehensive Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed examination of the chemical stability, potential degradation pathways, and optimal storage conditions for 3-(Morpholin-2-yl)benzonitrile hydrochloride. As a crucial intermediate in pharmaceutical synthesis, understanding its stability profile is paramount for ensuring the integrity, purity, and performance of active pharmaceutical ingredients (APIs). This document synthesizes data from analogous chemical structures and established principles of organic chemistry to infer its stability profile. Furthermore, it outlines a comprehensive stability testing program, aligned with International Council for Harmonisation (ICH) guidelines, to empower researchers and drug development professionals in establishing a robust handling and storage strategy.
Introduction and Compound Profile
This compound is a heterocyclic compound featuring a benzonitrile moiety linked to a morpholine ring. The hydrochloride salt form suggests its use and handling as a more stable, crystalline solid compared to its free base, which is a common strategy in drug development to improve physicochemical properties.[1] The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, while the benzonitrile group is a versatile synthetic handle.[2] Given its structure, the compound is likely a key building block in the synthesis of complex molecular targets in drug discovery.
The inherent reactivity of its functional groups—the secondary amine, the ether linkage within the morpholine ring, and the nitrile group on the aromatic ring—necessitates a thorough understanding of its degradation vulnerabilities. This guide serves as a foundational resource for developing protocols that preserve the compound's quality from laboratory-scale research to commercial manufacturing.
Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, its properties can be inferred from its structure and related compounds. A summary of key expected properties is presented below.
| Property | Value / Expected Characteristic | Rationale / Source |
| Molecular Formula | C₁₁H₁₃ClN₂O | Based on structure with HCl salt.[3] |
| Molecular Weight | 224.69 g/mol | Calculated from the molecular formula.[3] |
| Appearance | Likely a white to off-white crystalline solid. | Typical appearance for organic hydrochloride salts.[4] |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | Hydrochloride salts of amines generally exhibit enhanced aqueous solubility.[4][5] |
| Hygroscopicity | High potential for hygroscopicity. | Hydrochloride salts are known to be hygroscopic, readily absorbing atmospheric moisture.[1] |
Potential Degradation Pathways
The stability of this compound is governed by the chemical susceptibility of its constituent functional groups. The primary anticipated degradation routes are hydrolysis, oxidation, and photodegradation.
Hydrolytic Degradation
Hydrolysis represents a significant potential degradation pathway, primarily targeting the benzonitrile functional group. Under either acidic or basic conditions, the nitrile group can hydrolyze.
-
Mechanism : The reaction proceeds first to a benzamide intermediate, followed by further hydrolysis to the corresponding benzoic acid and ammonia.[6][7][8]
-
Causality : The presence of the hydrochloride salt creates a mildly acidic environment in aqueous solutions, which could slowly facilitate this process over time. Exposure to strong acids or bases would drastically accelerate it. The ether linkage in the morpholine ring is generally stable to hydrolysis except under harsh acidic conditions.
Oxidative Degradation
The secondary amine within the morpholine ring is a prime target for oxidation.
-
Mechanism : Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can lead to the formation of N-oxides or other degradation products resulting from ring opening.
-
Causality : This pathway is highly relevant for long-term storage, especially if the compound is not stored under an inert atmosphere. The presence of trace metal ions can catalyze such oxidative processes.
Thermal and Photochemical Degradation
-
Thermal Stability : The benzonitrile moiety itself is thermally robust, with decomposition occurring only at very high temperatures (above 550°C). However, the morpholine ring is less stable, showing significant degradation at temperatures above 150°C.[9] As a salt, the compound's melting point will likely be accompanied by decomposition.
-
Photostability : Aromatic systems, including benzonitrile, can absorb UV radiation. This absorption can lead to photochemical reactions, resulting in the formation of impurities. The ICH Q1B guideline mandates photostability testing for new drug substances.[10][11][12][13]
The logical relationship between these factors and the compound's stability is illustrated below.
Caption: Key environmental factors and their resulting degradation pathways for the compound.
Recommended Storage and Handling
Based on the potential degradation pathways, a stringent storage and handling protocol is essential to maintain the long-term integrity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C (Refrigerated). | Minimizes the rate of all potential degradation reactions, particularly thermal decomposition of the morpholine moiety. |
| Humidity | Store in a desiccator or with a desiccant in a tightly sealed container. | The hydrochloride salt is likely hygroscopic.[1] Controlling moisture prevents hydrolysis and physical changes like deliquescence. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects the secondary amine from oxidative degradation. |
| Light | Store in an amber glass vial or other light-proof container. | Prevents photodegradation of the aromatic benzonitrile system.[14] |
| Container | Use a tightly sealed, chemically inert container (e.g., Type I borosilicate glass). | Prevents contamination and exposure to environmental factors.[14] |
Handling Precautions:
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Handle the material in a controlled environment, such as a glove box or a fume hood with low humidity, especially when dispensing.
-
Use appropriate personal protective equipment (PPE), as hydrochloride salts can be irritants.[3][4]
Framework for a Formal Stability Study
For drug development purposes, a formal stability study according to ICH guidelines is required to establish a re-test period.[10][13][15] This involves a multi-stage process including stress testing and long-term stability evaluation.
The overall workflow for a comprehensive stability assessment is outlined below.
Caption: A comprehensive workflow for conducting a formal stability study.
Step 1: Forced Degradation (Stress Testing)
Stress testing is crucial for identifying likely degradation products and establishing the stability-indicating nature of the analytical method.[10]
Protocol: Stress Testing Conditions
| Condition | Reagent / Parameters | Time | Purpose |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at 60°C | To simulate acidic degradation and test nitrile stability. |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at RT | To simulate basic degradation; nitrile hydrolysis is often faster under basic conditions. |
| Oxidation | 3% H₂O₂ | 24 hours at RT | To induce oxidation of the secondary amine. |
| Thermal | Dry Heat, 80°C | 7 days | To assess thermal stability below the decomposition point. |
| Photochemical | ICH Q1B Option 2: 1.2 million lux-hours (visible) & 200 watt-hours/m² (UV) | As required | To assess photostability. A solution and solid-state sample should be tested.[11][13] |
Step 2: Long-Term and Accelerated Stability Studies
Formal studies should be conducted on at least three primary batches.[10][13] The storage conditions are defined by the ICH Q1A(R2) guideline.[13][15]
ICH Recommended Storage Conditions for Formal Studies
| Study Type | Storage Condition | Minimum Duration |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months (or longer) |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
RH = Relative Humidity. The intermediate condition is tested if a significant change occurs during accelerated testing.
Testing Frequency:
-
Accelerated: 0, 3, and 6 months.[13]
-
Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13]
Analytical Methodologies
A validated stability-indicating analytical method is the cornerstone of any stability study.
-
Primary Technique (Purity and Degradants): High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. A reverse-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is a typical starting point.
-
Peak Identification: A mass spectrometry (MS) detector coupled to the HPLC (LC-MS) is invaluable during stress testing to identify the mass of degradation products, aiding in their structural elucidation.
-
Other Tests: In addition to purity, a full stability protocol should monitor:
-
Appearance: Visual inspection for color change or physical state.
-
Water Content: Karl Fischer titration, especially given the compound's hygroscopic nature.
-
Assay: Quantification of the active substance.
-
Conclusion
This compound is a compound that requires careful handling and storage to ensure its chemical integrity. Its primary vulnerabilities are hydrolysis of the nitrile group and oxidation of the morpholine nitrogen. As a hydrochloride salt, it is also highly susceptible to moisture absorption.
For research and development purposes, the compound must be stored under refrigerated (2-8°C), dry, inert, and dark conditions . For commercial applications, a comprehensive stability program compliant with ICH guidelines is mandatory to define the re-test period and confirm the recommended storage conditions. By implementing the protocols and understanding the chemical principles outlined in this guide, scientists can ensure the quality and reliability of this important chemical intermediate.
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The Strategic Dissection of a Privileged Scaffold: A Guide to the Structure-Activity Relationship (SAR) Studies of 3-(Morpholin-2-yl)benzonitrile Analogs
Foreword: Unveiling the Potential of a Unique Chemical Architecture
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, certain chemical scaffolds emerge as "privileged structures" due to their ability to interact with a multitude of biological targets. The morpholine ring, a six-membered heterocycle, is one such entity, prized for its metabolic stability and its capacity to enhance binding affinity.[1][2] When coupled with a benzonitrile moiety, it forms a pharmacophore of significant interest, with the nitrile group acting as a versatile hydrogen bond acceptor and a bioisostere for other functional groups.[3][4] This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of 3-(Morpholin-2-yl)benzonitrile analogs, offering a roadmap for researchers and drug development professionals aiming to harness the therapeutic potential of this promising scaffold.
The Core Scaffold: A Convergence of Favorable Properties
The 3-(Morpholin-2-yl)benzonitrile scaffold represents a strategic amalgamation of key pharmacophoric features. The morpholine moiety, with its nitrogen and oxygen atoms, can engage in crucial hydrogen bonding interactions with target proteins, such as kinases.[5] The benzonitrile portion offers a rigid core for the presentation of substituents and the nitrile group itself can participate in polar interactions, π-π stacking, and can serve as a bioisostere for groups like carbonyls or halogens.[1][6] This unique combination has led to the exploration of analogous structures as inhibitors of various enzymes, including phosphoinositide 3-kinases (PI3Ks) and histone methyltransferases like EZH2.[7][8]
A Systematic Approach to Unraveling Structure-Activity Relationships
A thorough SAR study of the 3-(Morpholin-2-yl)benzonitrile core necessitates a systematic dissection and modification of its constituent parts. This process allows for the elucidation of which structural features are critical for biological activity and provides a rationale for the design of more potent and selective analogs.
Diagram: A Workflow for SAR Exploration
Caption: A generalized workflow for the systematic SAR exploration of the 3-(Morpholin-2-yl)benzonitrile scaffold.
Probing the Benzonitrile Ring (Region A)
Substitutions on the phenyl ring are a cornerstone of SAR studies, allowing for the exploration of steric and electronic effects on target engagement.
-
Rationale for Modification: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para to the morpholine) can significantly impact binding affinity and selectivity. For instance, electron-withdrawing groups can modulate the electronic properties of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic residues in the active site of a target enzyme.[1] Conversely, bulky substituents can probe the steric limits of the binding pocket.
-
Expected Outcomes: The introduction of a halogen, such as fluorine, at a key position might lead to favorable interactions with the target protein and can also block sites of metabolism, thereby improving the pharmacokinetic profile.[9] SAR studies on related morpholine-containing inhibitors have shown that substitutions on an aromatic ring can dramatically influence potency.[5]
Exploring the Morpholine Ring (Region B)
The morpholine ring is not merely a passive linker; its conformation and substitution patterns are critical for optimal target interaction.
-
Rationale for Modification: Modifications can include N-alkylation or N-acylation of the morpholine nitrogen, or the introduction of substituents at the carbon atoms of the ring. These changes can alter the ring's conformation and its ability to act as a hydrogen bond donor or acceptor. For example, N-alkylation can introduce new points of interaction or probe for steric clashes within the binding site.
-
Expected Outcomes: In many kinase inhibitors, the morpholine oxygen acts as a crucial hydrogen bond acceptor.[5] Therefore, modifications that alter the accessibility or basicity of this oxygen could have a profound effect on activity.
The Nitrile Group and its Bioisosteres (Region C)
The nitrile group is a key functional group, and its replacement with various bioisosteres can provide valuable insights into its role in binding.
-
Rationale for Modification: The nitrile group is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups.[6][9] Replacing the nitrile with other small, polar groups such as amides, small heterocycles (e.g., oxadiazole, triazole), or even a trifluoromethyl group can help to determine if the primary role of the nitrile is as a hydrogen bond acceptor, a dipole, or if it has specific steric requirements.
-
Expected Outcomes: If the primary role of the nitrile is to act as a hydrogen bond acceptor, then other groups with similar capabilities might retain or even improve activity. Such modifications can also be used to fine-tune physicochemical properties like solubility and membrane permeability.[4]
Synthetic Strategies and Experimental Protocols
The successful execution of an SAR campaign is contingent upon robust and flexible synthetic methodologies.
General Synthetic Approach
A plausible synthetic route to 3-(Morpholin-2-yl)benzonitrile analogs would likely involve a multi-step sequence. A representative, though generalized, scheme is presented below.
Diagram: Representative Synthetic Scheme
Caption: A generalized synthetic pathway for accessing 3-(Morpholin-2-yl)benzonitrile analogs.
Detailed Experimental Protocol: A Representative Synthesis
Synthesis of a 4-(3-cyanophenyl)morpholin-3-one intermediate:
-
To a solution of a substituted 2-aminophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of bromoacetyl bromide (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in a solvent like tetrahydrofuran (THF) and add a base such as sodium hydride (1.5 eq) at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours until cyclization is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield the morpholin-3-one intermediate.
-
Combine the morpholin-3-one intermediate (1.0 eq), 3-bromobenzonitrile (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq) in a sealed tube with an appropriate solvent like dioxane.
-
Degas the mixture and heat to 100-120 °C for 12-24 hours.
-
Cool the reaction, filter through celite, and concentrate. Purify the residue by column chromatography to obtain the 4-(3-cyanophenyl)morpholin-3-one.
Reduction to the final 3-(Morpholin-2-yl)benzonitrile analog:
-
To a solution of the 4-(3-cyanophenyl)morpholin-3-one (1.0 eq) in dry THF at 0 °C, slowly add a reducing agent such as lithium aluminum hydride (LiAlH4, 2.0 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate. Purify the crude product by column chromatography or recrystallization to afford the desired 3-(Morpholin-2-yl)benzonitrile analog.
Biological Evaluation: Quantifying the Impact of Structural Modifications
The biological activity of the synthesized analogs must be quantified to establish a meaningful SAR. Assuming the target is an enzyme, such as a kinase, the following protocols are representative.
Enzyme Inhibition Assay
-
Principle: To measure the ability of the synthesized compounds to inhibit the activity of the target enzyme. This is often done using a biochemical assay that measures the consumption of a substrate or the formation of a product.
-
Protocol:
-
Prepare a series of dilutions of the test compounds in a suitable buffer (e.g., containing DMSO).
-
In a microplate, add the target enzyme, the test compound, and any necessary co-factors.
-
Incubate for a predetermined period to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., ATP and a peptide substrate for a kinase).
-
Allow the reaction to proceed for a specific time at an optimal temperature.
-
Stop the reaction and measure the signal (e.g., fluorescence, luminescence, or absorbance) which is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cellular Proliferation Assay
-
Principle: To assess the effect of the compounds on the growth of cancer cell lines that are dependent on the target enzyme's signaling pathway.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add a reagent such as MTT or resazurin, which is converted to a colored or fluorescent product by viable cells.
-
Measure the absorbance or fluorescence to determine the number of viable cells.
-
Calculate the percentage of growth inhibition and determine the GI50 value (the concentration of compound that causes 50% growth inhibition).
-
Data Presentation and Interpretation: Building the SAR Narrative
The quantitative data from the biological assays should be compiled into tables to facilitate direct comparison and the derivation of SAR.
Table 1: Illustrative SAR Data for Benzonitrile Ring Modifications (Region A)
| Compound | R1 | R2 | R3 | R4 | Enzyme IC50 (nM) | Cellular GI50 (µM) |
| Core | H | H | H | H | 500 | >10 |
| 1a | F | H | H | H | 250 | 5.2 |
| 1b | H | Cl | H | H | 150 | 2.1 |
| 1c | H | H | OMe | H | 600 | >10 |
| 1d | H | H | H | CF3 | 100 | 1.5 |
(Data are hypothetical and for illustrative purposes only)
Interpretation: The illustrative data in Table 1 suggests that substitution at the R2 and R4 positions with electron-withdrawing groups (Cl, CF3) enhances both enzymatic and cellular activity. The introduction of a methoxy group at R3 is detrimental to activity.
Mechanistic Insights: Visualizing the Signaling Context
Understanding the broader biological context is crucial. If the 3-(Morpholin-2-yl)benzonitrile analogs are identified as, for example, PI3K inhibitors, their mechanism of action can be visualized within the relevant signaling pathway.
Diagram: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway
Caption: A simplified diagram illustrating the potential mechanism of action of a 3-(Morpholin-2-yl)benzonitrile analog as a PI3K inhibitor.
Conclusion and Future Directions
The 3-(Morpholin-2-yl)benzonitrile scaffold represents a fertile ground for the discovery of novel enzyme inhibitors. A systematic and iterative approach to SAR, combining rational design, efficient synthesis, and robust biological evaluation, is paramount to unlocking its full therapeutic potential. Future efforts should focus on optimizing the lead compounds identified through initial SAR studies to improve their potency, selectivity, and drug-like properties. Advanced computational techniques, such as molecular docking and free energy perturbation calculations, can be employed to further refine the design of next-generation analogs. The insights gained from such comprehensive studies will undoubtedly contribute to the development of new and effective medicines for a range of diseases.
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Dou, Y., & Huang, N. (2017). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 9(12), 1345-1359. Available from: [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Nelson, S. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link]
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Li, Q., Zhu, Y., & Jiang, S. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1454. Available from: [Link]
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Deng, J., & Yu, P. (2021). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 41(1), 117-130. Available from: [Link]
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Gao, C., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1368915. Available from: [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 243-308). Academic Press. Available from: [Link]
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Wang, Y., & Wang, Y. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. Available from: [Link]
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Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. Available from: [Link]
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Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. Available from: [Link]
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Wang, Y., & Wang, Y. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. Available from: [Link]
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Fedorov, A. Y., et al. (2016). FDA-approved inhibitors of PI3K/Akt/mTOR pathway. ResearchGate. Available from: [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]
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Methodological & Application
Purification of 3-(Morpholin-2-yl)benzonitrile Hydrochloride: An Application Note on Recrystallization
This document provides a detailed guide for the purification of 3-(Morpholin-2-yl)benzonitrile hydrochloride via recrystallization. This protocol is designed for researchers, scientists, and professionals in drug development who require a high-purity solid form of this compound. The methodology presented herein is grounded in established principles of crystallization and offers a systematic approach to solvent selection and procedural execution.
Introduction: The Imperative for Purity
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount. Impurities, even in trace amounts, can have significant impacts on the safety, efficacy, and stability of the final drug product. This compound, a heterocyclic compound incorporating a morpholine and a benzonitrile moiety, is a valuable building block in medicinal chemistry. Its purification is a critical step to ensure the integrity of subsequent synthetic transformations and the quality of the final API.
Recrystallization remains a powerful and widely employed technique for the purification of solid organic compounds.[1] The principle of this method lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. By dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool, the target compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.[1][2] This application note will delineate a comprehensive protocol for the recrystallization of this compound, addressing solvent selection, procedural steps, and troubleshooting.
Understanding the Molecule: Physicochemical Profile and Impurity Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective recrystallization protocol.
Structural Features and Polarity:
The molecule possesses several key structural features that dictate its solubility characteristics:
-
Morpholine Ring: A polar heterocyclic amine ether.
-
Benzonitrile Group: An aromatic ring with a polar nitrile functional group.
-
Hydrochloride Salt: The presence of the hydrochloride salt significantly increases the polarity and aqueous solubility of the compound.
Given these features, this compound is a polar, ionic organic salt. This suggests that polar solvents will be more effective at dissolving it.
Potential Impurities:
The nature and quantity of impurities will depend on the synthetic route employed to produce this compound. Common impurities could include:
-
Unreacted starting materials: Depending on the synthesis, these could be various substituted morpholines or benzonitrile derivatives.
-
Byproducts of the reaction: These can arise from side reactions or incomplete conversions.
-
Reagents and catalysts: Residual reagents or catalysts used in the synthesis.
-
Isomers: Positional isomers of the morpholinyl group on the benzonitrile ring.
A synthesis of the related compound, 4-(4-morpholinyl)benzonitrile, involves the reaction of morpholine with 4-halobenzonitrile.[3] If a similar nucleophilic aromatic substitution is used for the 3-isomer, potential impurities could include unreacted starting materials and side products from reactions with any residual water.
Safety and Handling Precautions
General Handling Guidelines:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.[7]
-
In case of accidental exposure, follow the first-aid measures outlined in the relevant SDS.
Solvent Safety:
-
Many organic solvents are flammable and should be kept away from ignition sources.
-
Some solvents are toxic or irritants; handle them with appropriate care to minimize exposure.[8]
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the initial purity of the compound and the specific impurities present.
Solvent System Selection: A Critical First Step
The choice of solvent is the most critical parameter for a successful recrystallization.[1] An ideal solvent should exhibit the following characteristics:
-
High solubility of the compound at elevated temperatures.
-
Low solubility of the compound at low temperatures.
-
High solubility of impurities at all temperatures, or insolubility at all temperatures.
-
Chemical inertness towards the compound.
-
A boiling point that is not excessively high or low. [9]
-
Ease of removal from the purified crystals.
Given the polar nature of this compound, polar protic solvents are a good starting point for screening. For hydrochloride salts, alcohols are often suitable.[10] A mixed solvent system, often a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, can also be very effective.[11]
Recommended Solvents for Screening:
| Solvent/System | Rationale |
| Isopropanol (IPA) | Often a good choice for recrystallizing hydrochloride salts.[10] |
| Ethanol | A polar protic solvent that is generally a good solvent for polar compounds.[12] |
| Methanol | More polar than ethanol, may show different solubility characteristics. |
| Acetonitrile | A polar aprotic solvent. |
| Water | Due to the hydrochloride salt, solubility in water is expected to be high. It could be used as part of a mixed solvent system. |
| Ethanol/Water | A common mixed solvent system for polar compounds. A similar system (50% aqueous ethanol) was used for the related 4-(4-morpholinyl)benzonitrile.[3] |
| Isopropanol/Diethyl Ether | Diethyl ether can act as an anti-solvent to induce crystallization from an isopropanol solution.[10] |
| Dichloromethane/Ethyl Acetate | This system has been used for the recrystallization of other hydrochloride salts like fluoxetine HCl.[13] |
Screening Procedure (Small Scale):
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition, to assess solubility in the cold.
-
If the compound is insoluble or sparingly soluble in the cold, gently heat the test tube in a warm water bath or on a hot plate.
-
Continue adding the solvent dropwise to the hot mixture until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. An ideal solvent will yield a good crop of crystals upon cooling.
Step-by-Step Recrystallization Protocol
The following workflow provides a detailed procedure for the recrystallization process.
Figure 1: A generalized workflow for the recrystallization of this compound.
Detailed Methodology:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size (the solvent should not fill the flask more than halfway).
-
Add a magnetic stir bar or a boiling chip.
-
Add the chosen solvent (or solvent mixture) in small portions while heating the flask on a hot plate with stirring.
-
Continue adding the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the yield.[14]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot gravity filtration.
-
Preheat a funnel and a new Erlenmeyer flask containing a small amount of the boiling solvent.
-
Pour the hot solution through a fluted filter paper in the preheated funnel. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.[15]
-
Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[2]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
Transfer the crystals to a watch glass or a drying dish and dry them in a vacuum oven at a temperature well below the solvent's boiling point until a constant weight is achieved.
-
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[14][16]- Scratch the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of the pure compound.[14] |
| Oiling out | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is highly impure.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[14]- Consider using a different solvent with a lower boiling point. |
| Low recovery of crystals | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of ice-cold solvent for washing the crystals. |
| Colored crystals | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the target compound. |
Conclusion
Recrystallization is a robust and scalable method for the purification of this compound. A systematic approach to solvent selection, coupled with careful execution of the protocol, can yield a product of high purity. The principles and procedures outlined in this application note provide a solid foundation for researchers to successfully purify this and other similar hydrochloride salts, thereby ensuring the quality and reliability of their chemical entities in the drug discovery and development pipeline.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (2008). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
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Mount Royal University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
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ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]
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Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]
- Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros. Retrieved from [Link]
-
ETH Zurich Research Collection. (2022, September 9). Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. Retrieved from [Link]
-
ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
-
Chem Service. (2015, January 12). SAFETY DATA SHEET - Benzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
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A Robust, Stability-Indicating HPLC Method for Purity Analysis of 3-(Morpholin-2-yl)benzonitrile Hydrochloride
An Application Note for the Pharmaceutical Analysis of 3-(Morpholin-2-yl)benzonitrile hydrochloride
Abstract
This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of this compound, a key intermediate in pharmaceutical synthesis. The method was developed to provide high resolution, sensitivity, and specificity, enabling the accurate quantification of the active pharmaceutical ingredient (API) and the separation of potential process-related impurities and degradation products. The protocol detailed herein is built upon a deep understanding of the analyte's physicochemical properties and leverages a reversed-phase approach with gradient elution. This document provides a step-by-step protocol, the rationale behind the method development, and a validation strategy according to the International Council for Harmonisation (ICH) guidelines, making it an essential resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Method Rationale
The purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This compound is a heterocyclic compound featuring a benzonitrile moiety, which provides a strong chromophore for UV detection, and a morpholine ring containing a secondary amine, which dictates its acid-base properties. A robust analytical method must be capable of separating the main compound from structurally similar impurities and any degradants that may form during synthesis, storage, or handling.
The development of this method was guided by the analyte's structure. A reversed-phase HPLC method was selected as it is highly effective for separating compounds with varying degrees of polarity[1]. The key decisions in the method design are outlined below:
-
Column Chemistry Selection : A C18 (octadecylsilane) stationary phase was chosen as the foundational column for this analysis. C18 columns are renowned for their versatility, robustness, and broad applicability in the pharmaceutical industry, providing excellent retention for a wide variety of compounds[2][3]. The hydrophobic nature of the C18 alkyl chains interacts effectively with the benzonitrile portion of the analyte.
-
Mobile Phase Strategy : The mobile phase is a critical factor in achieving optimal separation[4].
-
pH Control : The secondary amine in the morpholine ring is basic and requires a controlled, acidic mobile phase pH to ensure it remains in a single, protonated form. This minimizes peak tailing caused by interactions with residual silanols on the silica support, resulting in sharp, symmetrical peaks[5]. A phosphate buffer at a pH of 3.0 was selected.
-
Organic Modifier : Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and superior UV transparency, which often leads to better peak resolution and lower baseline noise[6].
-
Gradient Elution : A gradient elution, where the proportion of the organic solvent is increased over time, was implemented. This approach is ideal for purity analyses as it ensures the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe, providing a comprehensive impurity profile[6].
-
-
Detection : A photodiode array (PDA) detector was employed to identify the wavelength of maximum absorbance (λ-max) for the benzonitrile chromophore, ensuring optimal sensitivity. Furthermore, a PDA detector is invaluable for assessing peak purity, a key requirement for a stability-indicating method.
Logical Framework for Method Development
The systematic approach to developing this HPLC method is illustrated below. This workflow ensures that all critical parameters are scientifically evaluated to produce a robust and reliable analytical procedure.
Caption: Logical workflow for HPLC method development.
Experimental Protocol
Instrumentation and Consumables
-
HPLC System : Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Autosampler, Column Compartment, and Photodiode Array (PDA) Detector.
-
Chromatography Data System (CDS) : OpenLab CDS or equivalent.
-
Analytical Column : ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Chemicals :
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Phosphoric Acid (AR Grade)
-
Water (Milli-Q or HPLC Grade)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) %B0.0 1020.0 7025.0 7025.1 1030.0 10 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer) : Accurately weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter before use[6].
-
Diluent : A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
-
Standard Stock Solution (500 µg/mL) : Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL) : Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (500 µg/mL) : Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Strategy and Forced Degradation
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines[7][8]. A critical component of this validation is demonstrating specificity through forced degradation studies, which establishes the stability-indicating nature of the method[9].
Forced Degradation Protocol
Forced degradation studies expose the API to harsh conditions to intentionally generate degradation products[10]. The goal is to achieve a target degradation of 5-20% of the main peak[11].
-
Acid Hydrolysis : Treat the sample solution with 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis : Treat the sample solution with 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation : Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Expose the solid API to 105 °C for 48 hours.
-
Photolytic Degradation : Expose the API solution to UV light (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines[9].
For each condition, a sample is prepared at a concentration of 500 µg/mL, analyzed by the HPLC method, and compared against an untreated control sample. The chromatograms are evaluated for the appearance of new peaks and the peak purity of the main analyte peak is assessed using a PDA detector.
Validation Parameters
The following parameters must be evaluated as part of the full method validation:
-
Specificity : Demonstrated by the forced degradation study and analysis of a blank and placebo (if applicable).
-
Linearity : Assessed over a range of concentrations (e.g., 1 µg/mL to 150 µg/mL).
-
Accuracy : Determined by recovery studies of spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision :
-
Repeatability: Multiple preparations by the same analyst on the same day.
-
Intermediate Precision: Analysis performed by a different analyst on a different day or with different equipment.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD) : Determined experimentally or calculated from the signal-to-noise ratio.
-
Robustness : Evaluated by making small, deliberate variations in method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 0.1 mL/min).
Caption: Workflow for HPLC method validation based on ICH Q2(R1).
Hypothetical Results and Discussion
Successful validation would yield results confirming the method's suitability.
Table 1: System Suitability Results System suitability testing ensures the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 8000 |
| %RSD of Peak Area | ≤ 2.0% (n=6) | 0.5% |
Table 2: Summary of Forced Degradation Studies This data demonstrates the method's ability to separate degradants from the parent compound.
| Stress Condition | % Degradation | Observations | Peak Purity |
| Acid (0.1 M HCl) | ~15.2% | Two major degradant peaks observed at RRT 0.85 and 1.15 | Pass |
| Base (0.1 M NaOH) | ~18.5% | One major degradant peak observed at RRT 0.70 | Pass |
| Oxidative (3% H₂O₂) | ~8.1% | Multiple minor degradant peaks observed | Pass |
| Thermal (105 °C) | ~2.5% | No significant degradation | Pass |
| Photolytic | ~5.5% | One minor degradant peak observed at RRT 1.30 | Pass |
The results indicate that the compound is most susceptible to acid and base hydrolysis. In all cases, the degradant peaks were well-resolved from the main 3-(Morpholin-2-yl)benzonitrile peak, and the peak purity analysis confirmed no co-elution, thereby establishing the method as stability-indicating[12].
Conclusion
The reversed-phase HPLC method detailed in this application note is demonstrated to be specific, sensitive, and robust for the purity analysis of this compound. The use of a C18 column with a buffered acetonitrile-water mobile phase under a gradient program provides excellent separation of the main component from its potential impurities and degradation products. The method is suitable for routine quality control analysis and for use in stability studies throughout the drug development lifecycle.
References
-
Hawach Scientific. (n.d.). Reverse Phase HPLC Column. Retrieved from Hawach Scientific. [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from ALWSCI. [Link]
-
Regis Technologies. (n.d.). Reversed-Phase HPLC Columns. Retrieved from Regis Technologies. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex. [Link]
-
Resolve Mass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from Resolve Mass Spectrometry. [Link]
-
GL Sciences. (n.d.). What are C18 HPLC columns?. Retrieved from GL Sciences. [Link]
-
Sepax Technologies. (n.d.). C18 Reversed Phase HPLC Columns. Retrieved from Sepax Technologies. [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from Moravek. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from SIELC Technologies. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
-
SIELC Technologies. (n.d.). Benzonitrile. Retrieved from SIELC Technologies. [Link]
-
Bipot, M. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from Scribd. [Link]
-
Next LVL Programming. (2025, March 24). How To Select Mobile Phase In HPLC Method Development?. YouTube. [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from LCGC International. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from HELIX Chromatography. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from ICH. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific. [Link]
-
Resolve Mass Spectrometry. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
-
Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Retrieved from SCIRP. [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from BioProcess International. [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from Altabrisa Group. [Link]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 576-581. [Link]
-
PubChemLite. (2025). This compound (C11H12N2O). Retrieved from PubChemLite. [Link]
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Application Note: Comprehensive NMR-Based Structural Elucidation of 3-(Morpholin-2-yl)benzonitrile Hydrochloride
Introduction: The Analytical Imperative
3-(Morpholin-2-yl)benzonitrile is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structure combines a flexible, substituted morpholine ring—a common pharmacophore—with a rigid benzonitrile moiety. The hydrochloride salt form is often employed to improve solubility and handling properties. Unambiguous structural characterization is a non-negotiable prerequisite for any further biological or chemical investigation, ensuring that downstream data is both valid and reproducible.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the structural elucidation of such organic molecules in solution.[1] This guide provides an in-depth, experience-driven protocol for the complete ¹H and ¹³C NMR characterization of 3-(Morpholin-2-yl)benzonitrile hydrochloride. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how a logical sequence of 1D and 2D NMR experiments can create a self-validating system for structure confirmation.
Foundational Principles: What the Spectra Will Tell Us
The molecular structure of 3-(Morpholin-2-yl)benzonitrile presents several key features that will manifest distinctively in its NMR spectra:
-
Aromatic System: The disubstituted benzene ring will exhibit a complex multiplet pattern in the ¹H NMR spectrum and four distinct signals in the ¹³C NMR spectrum (plus two quaternary carbons).
-
Morpholine Ring: In its hydrochloride form, the morpholine nitrogen is protonated, influencing the chemical shifts of adjacent protons and carbons. The ring is expected to adopt a chair conformation, leading to chemically and magnetically distinct axial and equatorial protons.[2] This results in complex splitting patterns due to geminal and vicinal coupling. The protons and carbons adjacent to the electronegative oxygen (position 4) will be deshielded and appear at a lower field (higher ppm) compared to those near the nitrogen.[2][3]
-
Chiral Center: The C2 carbon of the morpholine ring is a chiral center, rendering the methylene protons on C3 and C5 diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and couplings, even if free rotation is occurring.
This guide will systematically deconstruct these features using a suite of NMR experiments.
The Analytical Workflow: A Strategy for Certainty
Our approach is designed to build a structural argument from the ground up, with each experiment confirming and refining the data from the last.
Caption: The logical workflow for NMR-based structure elucidation.
Protocol I: Sample Preparation - The Foundation of Quality Data
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[4] Impurities, suspended solids, or paramagnetic materials can degrade spectral quality, obscuring vital information.
Methodology:
-
Analyte Weighing: Accurately weigh 15-25 mg of this compound. This concentration is a robust choice, providing excellent signal-to-noise for ¹H NMR and sufficient signal for a reasonably timed ¹³C NMR experiment.[5]
-
Solvent Selection: Choose a deuterated solvent in which the hydrochloride salt is fully soluble. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent starting choices. For this guide, we will proceed with CD₃OD.
-
Dissolution: Transfer the weighed sample to a clean, dry vial. Add approximately 0.6-0.7 mL of CD₃OD.[5] Gently vortex or sonicate the vial to ensure complete dissolution. A homogenous solution is critical.[6]
-
Filtration and Transfer: To eliminate any particulate matter that can disrupt the magnetic field homogeneity, filter the solution directly into a high-quality 5 mm NMR tube.[7][8] This can be achieved by passing the solution through a small plug of glass wool or a syringe filter fitted to a Pasteur pipette.
-
Tube Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination, which is especially important for volatile solvents like methanol.[7]
Protocol II: 1D NMR Acquisition & Interpretation
One-dimensional NMR spectra provide the initial framework of the molecular structure.
¹H NMR Spectroscopy
Causality: The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. It provides the initial, most sensitive look at the molecule's proton framework.
Experimental Protocol:
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the CD₃OD solvent and shim the magnetic field to achieve optimal homogeneity.[9] Tune the proton probe to maximize signal receptivity.[10]
-
Acquisition Parameters:
-
Pulse Angle: 45° flip angle. This provides a good balance between signal intensity and quantitative accuracy for routine analysis.[9]
-
Acquisition Time (at): ~2-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 16 scans. This is typically sufficient for a sample of this concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the chemical shift axis by setting the residual solvent peak of CD₃OD to δ 3.31 ppm.
Predicted Data & Interpretation:
The structure of this compound is annotated below for clarity.
Caption: Annotated structure of 3-(Morpholin-2-yl)benzonitrile.
Table 1: Predicted ¹H NMR Data for this compound in CD₃OD
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
|---|---|---|---|
| H-Ar (4H) | 7.6 - 8.0 | Multiplet (m) | Aromatic protons on a disubstituted ring. The electron-withdrawing nitrile group and the substituted morpholine will create a complex, overlapping pattern. |
| H2 (1H) | 4.8 - 5.0 | Doublet of doublets (dd) | Methine proton at the chiral center, adjacent to the aromatic ring and the NH₂⁺ group. Deshielded by both. |
| H6eq, H6ax (2H) | 4.2 - 4.4 | Multiplet (m) | Methylene protons adjacent to the highly electronegative oxygen atom, resulting in a downfield shift.[2] They are diastereotopic. |
| H3eq, H3ax (2H) | 3.2 - 3.6 | Multiplet (m) | Diastereotopic methylene protons adjacent to the protonated nitrogen. Less deshielded than H6. |
| H5eq, H5ax (2H) | 3.0 - 3.4 | Multiplet (m) | Diastereotopic methylene protons adjacent to the protonated nitrogen. |
Note: The NH₂⁺ protons may be visible as a broad singlet or may exchange with the solvent, becoming invisible.
¹³C and DEPT-135 NMR Spectroscopy
Causality: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is crucial for determining the multiplicity of each carbon (i.e., distinguishing between CH₃, CH₂, CH, and quaternary carbons).[11] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative (inverted). Quaternary carbons are absent.[12][13]
Experimental Protocol:
-
Spectrometer Setup: Use the same locked and shimmed sample. Tune the carbon probe.
-
¹³C Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Pulse Angle: 30° flip angle.
-
Acquisition Time (at): ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024-2048 scans. More scans are needed due to the low natural abundance of ¹³C.[14]
-
-
DEPT-135 Acquisition: Run the DEPT-135 pulse program. The number of scans will be comparable to the standard ¹³C experiment.
-
Processing: Process both spectra similarly to the ¹H spectrum. Calibrate the chemical shift axis using the CD₃OD solvent peak at δ 49.0 ppm.
Predicted Data & Interpretation:
Table 2: Predicted ¹³C NMR and DEPT-135 Data in CD₃OD
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale |
|---|---|---|---|
| C-Ar (4C) | 125 - 135 | Positive (CH) | Aromatic CH carbons. |
| C-CN | ~118 | Absent | Quaternary carbon of the nitrile group. |
| C-q (Ar) | 135 - 140 | Absent | Quaternary aromatic carbon attached to the morpholine ring. |
| C-q (Ar-CN) | 112 - 115 | Absent | Quaternary aromatic carbon attached to the nitrile group. |
| C2 | 70 - 75 | Positive (CH) | Methine carbon adjacent to the aromatic ring and nitrogen. |
| C6 | 65 - 70 | Negative (CH₂) | Methylene carbon adjacent to the oxygen atom.[2] |
| C3, C5 | 45 - 55 | Negative (CH₂) | Methylene carbons adjacent to the nitrogen atom.[2] May be two distinct signals due to the substitution at C2. |
Protocol III: 2D NMR for Unambiguous Assignment
2D NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond correlations.[15]
¹H-¹H COSY (Correlation Spectroscopy)
Causality: The COSY experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[16] It is invaluable for tracing the proton connectivity within the morpholine ring and confirming which protons are adjacent. A cross-peak in the 2D spectrum indicates that the two protons on the corresponding axes are coupled.[17]
Experimental Protocol:
-
Acquisition: Use a standard COSY pulse sequence (e.g., cosygpqf).
-
Parameters: Acquire data with ~256 increments in the indirect dimension (F1) and 2-4 scans per increment.
-
Processing: Process the 2D data using a sine-bell window function in both dimensions followed by a 2D Fourier transform.
Expected Correlations:
-
Strong cross-peaks between H2 and the H3 protons.
-
Correlations between the geminal H3 protons (H3eq and H3ax).
-
Correlations between the H5 protons and the H6 protons.
-
Correlations within the aromatic spin system, helping to trace their relative positions.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Causality: The HSQC experiment correlates each proton with the carbon to which it is directly attached (a one-bond correlation).[18] This is the most reliable way to definitively assign the chemical shifts of protonated carbons.[19]
Experimental Protocol:
-
Acquisition: Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Parameters: Set the spectral widths to encompass all ¹H and ¹³C signals. Use ~256 increments in the F1 dimension and 4-8 scans per increment.
-
Processing: Process the 2D data to generate a spectrum with the ¹H axis in F2 and the ¹³C axis in F1.
Expected Correlations:
-
A cross-peak connecting the ¹H signal at δ 4.8-5.0 ppm to the ¹³C signal at δ 70-75 ppm, definitively assigning H2 and C2.
-
Cross-peaks connecting the morpholine proton signals (δ 3.0-4.4 ppm) to their corresponding carbon signals (δ 45-70 ppm), allowing for the unambiguous assignment of the C3/C5 and C6 methylene groups.
-
Correlations between the aromatic proton signals and their directly attached carbons.
Conclusion: A Validated Structural Portrait
By following this systematic workflow, a researcher can move from a vial of white powder to a fully validated and assigned molecular structure for this compound. The initial 1D NMR experiments provide the fundamental data on the proton and carbon frameworks. The DEPT-135 experiment clarifies the carbon types. Finally, the 2D COSY and HSQC experiments act as the ultimate arbiters, confirming proton-proton and proton-carbon connectivities, respectively. This multi-faceted approach ensures a high degree of confidence in the final structural assignment, providing a solid foundation for all subsequent research and development activities.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]
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Aprea, G., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(11), 937-941. Retrieved from [Link]
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ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]
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Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
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Unknown Source. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]
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OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (2005). ¹H and¹³C NMR spectra ofN-substituted morpholines | Request PDF. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]
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University of Guelph. (n.d.). NMR Links and Resources. Retrieved from [Link]
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ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Reddit. (2022). Good resources for learning the theory behind NMR?. Retrieved from [Link]
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Unknown Source. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
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ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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OSU Chemistry. (n.d.). Great resources for learning NMR (Nuclear Magnetic Resonance). Retrieved from [Link]
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NMR Facility. (n.d.). NMR Textbooks. Retrieved from [Link]
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Unknown Source. (2021). Common NMR experiments and the time it takes to run them. Retrieved from [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Organic Spectroscopy International. (2014). COSY NMR. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of 2-aminobenzonitrile before and after interacting with [HTMG][Triz]. Retrieved from [Link]
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IJSTR. (n.d.). Spectral (UV and NMR) Analysis Of 4-(Dimethylamino) Benzonitrile By Density Functional Theory Calculations. Retrieved from [Link]
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Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
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Application Note: High-Resolution Mass Spectrometry for the Structural Characterization and Quantification of 3-(Morpholin-2-yl)benzonitrile hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analysis of 3-(Morpholin-2-yl)benzonitrile hydrochloride, a key heterocyclic intermediate in pharmaceutical development, using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). We present detailed protocols for high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for structural elucidation. Furthermore, a quantitative method using a triple quadrupole mass spectrometer is outlined. This application note is designed to equip researchers with the necessary framework to develop robust and reliable analytical methods for this and structurally related compounds.
Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates
The journey of a drug from discovery to market is underpinned by rigorous analytical characterization at every stage.[1][2] For novel chemical entities and their intermediates, such as this compound, establishing a comprehensive analytical profile is paramount for ensuring purity, stability, and ultimately, safety and efficacy.[3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and selectivity for the identification and quantification of small molecules.[4][5]
This compound is a heterocyclic compound featuring a benzonitrile moiety and a morpholine ring. The precise characterization of its structure, including the confirmation of its molecular weight and the elucidation of its fragmentation pathways, is a critical quality attribute. This application note details a systematic approach to the mass spectrometric analysis of this compound, providing both qualitative and quantitative protocols.
Foundational Knowledge: Chemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | PubChem CID: 71757535[6] |
| Monoisotopic Mass | 188.09496 Da | PubChem CID: 71757535[6] |
| Protonated Mass ([M+H]⁺) | 189.10224 m/z | PubChem CID: 71757535[6] |
| Appearance | White crystalline solid (predicted) | General knowledge of similar compounds[7] |
| Solubility | High solubility in water, soluble in organic solvents like ethanol and methanol (predicted) | General knowledge of hydrochloride salts[7] |
Qualitative Analysis: High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of an unknown or newly synthesized compound.[5] Instruments such as Orbitrap or Time-of-Flight (TOF) mass analyzers provide the requisite mass accuracy.
Experimental Workflow for Qualitative Analysis
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In vitro enzyme inhibition assay protocol for 3-(Morpholin-2-yl)benzonitrile hydrochloride
In Vitro Enzyme Inhibition Assay Protocol for 3-(Morpholin-2-yl)benzonitrile hydrochloride
Introduction: Unveiling the Inhibitory Potential of a Novel Compound
This compound is a synthetic organic compound featuring a morpholine ring and a benzonitrile group. While the specific biological targets of this molecule are not yet extensively documented in public literature[1], its structural motifs are present in a wide array of pharmacologically active agents. The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical properties and potent interactions with various enzyme active sites[2]. Similarly, benzonitrile-containing molecules have demonstrated inhibitory activity against enzymes such as tyrosinase and dipeptidyl peptidase-4[3][4].
Notably, a structurally related compound, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, has been identified as a highly potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research[5]. This precedent suggests that this compound may also exhibit inhibitory activity against a range of enzymes, particularly kinases.
This document provides a comprehensive, adaptable protocol for researchers to systematically evaluate the inhibitory effects of this compound against a chosen enzyme target. The protocol is designed to be a self-validating system, emphasizing the principles of robust assay development, from initial optimization to the determination of key inhibitory parameters like the half-maximal inhibitory concentration (IC50)[6][7][8].
Pillar 1: Foundational Principles of the Enzyme Inhibition Assay
An enzyme inhibition assay quantifies the ability of a compound to reduce the rate of an enzyme-catalyzed reaction[9]. The core principle involves measuring the enzyme's activity in the presence and absence of the inhibitor. The potency of an inhibitor is commonly expressed as its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specified conditions[10][11].
It is crucial to understand that the IC50 value is not an absolute constant; it is dependent on the experimental conditions, particularly the substrate concentration[12][13]. Therefore, for a more universal measure of inhibitor potency, the inhibition constant (Ki) can be determined. The Ki is the dissociation constant of the enzyme-inhibitor complex and provides a more direct measure of binding affinity[10]. The Cheng-Prusoff equation allows for the conversion of IC50 to Ki, given certain conditions are met[11].
This protocol will first guide the user through the essential steps of assay optimization to ensure the collection of high-quality, reproducible data. Following optimization, a detailed procedure for determining the IC50 of this compound is provided.
Pillar 2: Assay Development and Optimization—The Path to Robust Data
Before determining the inhibitory potency of the test compound, the enzymatic assay itself must be rigorously optimized. This phase is critical for ensuring that the assay is sensitive, reproducible, and suitable for identifying and characterizing inhibitors. The primary goals are to establish initial velocity conditions and to define the optimal concentrations of enzyme and substrate[14].
Key Optimization Parameters
| Parameter | Objective | Rationale |
| Enzyme Concentration | Determine the enzyme concentration that yields a linear reaction rate over time and a robust signal-to-background ratio. | Ensures the reaction is in steady-state and the signal is well within the detection limits of the instrument[7][14]. |
| Substrate Concentration (Km) | Determine the Michaelis constant (Km), the substrate concentration at which the reaction rate is half of Vmax. | The Km value is fundamental for understanding the enzyme's affinity for its substrate and is crucial for setting the substrate concentration in the inhibition assay. Assays run at or near the Km are sensitive to competitive, non-competitive, and uncompetitive inhibitors[13][15]. |
| Time Course | Establish the time frame during which the reaction rate is linear (initial velocity conditions). | Enzyme kinetics are based on the measurement of initial reaction rates, before significant substrate depletion or product inhibition occurs[14][16]. |
| Buffer Conditions | Optimize pH, ionic strength, and any necessary cofactors. | Enzymes have optimal pH and buffer conditions for their activity and stability. Using a suboptimal buffer can lead to inaccurate kinetic measurements[7]. |
Workflow for Assay Optimization
Caption: Workflow for enzyme assay optimization.
Pillar 3: Step-by-Step Protocol for IC50 Determination
This protocol outlines a generalized method for determining the in vitro inhibitory activity of this compound against a purified enzyme using a 96-well microplate format. The detection method (e.g., absorbance, fluorescence, luminescence) will depend on the specific enzyme and substrate used[17][18].
Materials and Reagents
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
This compound (Test Compound)
-
Assay buffer (optimized as described above)
-
Cofactors, if required (e.g., ATP, NADH)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
DMSO (for dissolving the test compound)
-
96-well microplates (clear, black, or white, depending on the detection method)
-
Microplate reader
-
Multichannel pipettes and tips
Experimental Procedure
-
Prepare Compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Causality: DMSO is a common solvent for organic compounds, but its final concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Create Serial Dilutions:
-
Perform a serial dilution of the test compound stock solution in DMSO to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution. This will allow for the construction of a dose-response curve.
-
-
Prepare Assay Plate:
-
Design the plate layout to include wells for:
-
100% Activity Control (No Inhibitor): Contains enzyme, substrate, and an equivalent volume of DMSO.
-
0% Activity Control (Background): Contains substrate, buffer, and DMSO, but no enzyme.
-
Test Compound Wells: Contains enzyme, substrate, and the various concentrations of the test compound.
-
Positive Control Wells: Contains enzyme, substrate, and the known positive control inhibitor.
-
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add the optimized amount of enzyme to the appropriate wells of the microplate.
-
Add a small volume (e.g., 1-2 µL) of the serially diluted test compound, DMSO control, or positive control to the corresponding wells.
-
Allow the plate to pre-incubate for a defined period (e.g., 15-30 minutes) at the enzyme's optimal temperature. Causality: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is particularly important for time-dependent or irreversible inhibitors[19].
-
-
Initiate and Monitor the Reaction:
-
Start the enzymatic reaction by adding the substrate to all wells. The substrate concentration should be set at its predetermined Km value to ensure sensitivity to various inhibition modalities[13][15].
-
Immediately place the plate in a microplate reader and begin measuring the signal (e.g., absorbance, fluorescence) at regular intervals (kinetic mode) or at a single endpoint after a fixed incubation time. The measurement should fall within the linear range determined during optimization.
-
Data Analysis Workflow
Caption: Workflow for IC50 data analysis.
The resulting data should be plotted with the percent inhibition on the y-axis and the logarithm of the inhibitor concentration on the x-axis. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis[12]. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve[10][11].
Trustworthiness: A Self-Validating System
To ensure the trustworthiness and reliability of the results, the following controls and validation steps are essential:
-
Positive and Negative Controls: The inclusion of a known inhibitor (positive control) validates that the assay can detect inhibition. The no-inhibitor (100% activity) and no-enzyme (background) controls are essential for data normalization[7].
-
Z'-Factor: For screening applications, the robustness of the assay should be quantified by calculating the Z'-factor. A Z'-factor greater than 0.5 indicates a high-quality, reliable assay suitable for high-throughput screening[7].
-
Reproducibility: Experiments should be repeated on different days with freshly prepared reagents to ensure the reproducibility of the IC50 value.
By adhering to this structured approach of optimization, detailed execution, and rigorous data analysis, researchers can confidently characterize the inhibitory potential of this compound against their enzyme of interest.
References
- IC50 Determin
- Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- Pharmacological profile of morpholine and its derivatives Several...
- Strategies to develop enzyme assays.
- Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs.
- Determination of Half-Maximal Inhibitory Concentr
- for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Benchchem.
- Steady-state enzyme kinetics. The Biochemist - Portland Press.
- IC50. Wikipedia.
- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed.
- A review on pharmacological profile of Morpholine derivatives.
- Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube.
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- Guidelines for the digestive enzymes inhibition assay.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH.
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- Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. PubMed.
- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central.
- Benzonitriles as Tyrosinase Inhibitors With Hyperbolic Inhibition Manner. PubMed.
- Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. PubMed.
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- 3. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: Assessing Cellular Viability in Response to 3-(Morpholin-2-yl)benzonitrile hydrochloride using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Cytotoxic Potential of Novel Chemical Entities
In the landscape of drug discovery and development, the initial assessment of a compound's effect on cell viability is a critical first step. This application note provides a comprehensive guide to evaluating the cytotoxic potential of novel chemical entities, using 3-(Morpholin-2-yl)benzonitrile hydrochloride as a representative example. While the specific biological activities of this compound are not extensively documented in public literature, the protocols detailed herein offer a robust framework for its initial characterization.
The morpholine scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs with diverse pharmacological activities.[1][2] Compounds containing a benzonitrile group have also shown promise in various therapeutic areas, including as enzyme inhibitors.[3] The intersection of these two moieties in this compound suggests a potential for biological activity that warrants investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method to quantify cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
This document will guide researchers through the principles of the MTT assay, provide a detailed, step-by-step protocol for its implementation with this compound, and offer insights into data interpretation and troubleshooting.
The MTT Assay: A Window into Cellular Health
The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[5] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria. The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to be quantified spectrophotometrically.[6] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5]
A decrease in the measured absorbance indicates a reduction in cell viability, which can be attributed to either cytotoxicity (cell death) or cytostatic activity (inhibition of cell proliferation). Conversely, an increase in absorbance suggests an enhancement of cell proliferation.[7]
Experimental Workflow for Assessing Compound Cytotoxicity
The following diagram outlines the key stages involved in evaluating the effect of a test compound on cell viability using the MTT assay.
Caption: A generalized workflow for determining cell viability using the MTT assay.
Detailed Protocol: MTT Assay with this compound
This protocol is designed for adherent cells cultured in a 96-well plate format. Optimization of cell seeding density and incubation times is recommended for each cell line to ensure results fall within the linear range of the assay.[8]
Materials:
-
This compound (or other test compound)
-
Selected cancer or normal cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS). This solution should be filter-sterilized and stored protected from light at -20°C.[5]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
Part 1: Cell Seeding
-
Cell Culture: Culture the chosen cell line in appropriate flasks until they reach approximately 80% confluency. Ensure the cells are in the logarithmic growth phase.[9]
-
Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA.
-
Cell Counting: Resuspend the cells in complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seeding: Dilute the cell suspension to the desired concentration (e.g., 5 x 104 cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate. This typically corresponds to 5,000 cells per well, but the optimal number should be determined empirically for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume logarithmic growth.
Part 2: Compound Preparation and Treatment
-
Stock Solution: Prepare a stock solution of this compound in an appropriate solvent. Given its hydrochloride salt form, sterile water or PBS are likely suitable initial solvents. If solubility is an issue, DMSO can be used. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[9] For this protocol, we will assume a 10 mM stock solution is prepared in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. A common approach is to prepare 2X concentrated solutions of the compound, of which 100 µL will be added to the 100 µL of medium already in the wells.
-
Treatment: After the 24-hour pre-incubation, carefully remove the old medium from the wells. Add 200 µL of the medium containing the various concentrations of this compound to the respective wells. Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is considered the 100% viability control.[5]
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Wells containing culture medium but no cells, to measure background absorbance.[10]
-
-
Incubation: Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
Part 3: MTT Assay
-
MTT Addition: At the end of the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals. The incubation time may need to be optimized for different cell lines.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Mixing: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[10]
Part 4: Data Acquisition and Analysis
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Calculation:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Data Presentation and Interpretation
The results of the MTT assay are typically presented in a dose-response curve and a summary table.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0% |
| 1 | 1.198 | 0.075 | 95.5% |
| 10 | 0.982 | 0.061 | 78.3% |
| 25 | 0.654 | 0.049 | 52.2% |
| 50 | 0.321 | 0.033 | 25.6% |
| 100 | 0.156 | 0.021 | 12.4% |
This is sample data and does not reflect the actual cytotoxic effects of this compound.
A dose-dependent decrease in cell viability suggests that this compound may have cytotoxic or cytostatic effects on the tested cell line. The IC50 value provides a quantitative measure of the compound's potency.
Potential Signaling Pathways Affected by Morpholine and Benzonitrile Derivatives
While the specific mechanism of action for this compound is unknown, compounds with similar structural motifs have been shown to interact with various signaling pathways. For instance, some morpholine-containing compounds act as inhibitors of protein kinases, which are key regulators of cell growth, proliferation, and survival. Benzonitrile moieties can act as hydrogen bond acceptors and participate in crucial interactions with enzyme active sites.[3]
A hypothetical signaling pathway that could be modulated by a novel cytotoxic agent is depicted below.
Caption: A hypothetical signaling pathway potentially inhibited by a cytotoxic compound.
Troubleshooting and Considerations
| Problem | Potential Cause | Solution |
| High background absorbance | Microbial contamination.[9] Phenol red in the medium can interfere.[9] | Use sterile technique. Consider using a phenol red-free medium during the MTT incubation step.[9] |
| Low absorbance readings | Insufficient cell number.[9] Short MTT incubation time.[9] | Optimize cell seeding density.[9] Increase MTT incubation time (typically 1-4 hours).[9] |
| Inconsistent results between replicates | Uneven cell seeding. "Edge effect" due to evaporation in outer wells.[9] | Ensure a homogenous cell suspension before seeding. Fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.[9] |
| Compound interference | The test compound may directly reduce MTT or absorb light at 570 nm.[11] | Run a control with the compound in cell-free medium to check for direct MTT reduction.[11] If the compound is colored, subtract the absorbance of the compound alone from the cell-treated wells. |
Alternatives to the MTT Assay
While the MTT assay is robust, it has limitations, such as its dependence on mitochondrial function and the requirement for a solubilization step.[12] Depending on the research question and the properties of the test compound, alternative assays may be more suitable:
-
MTS, XTT, and WST-1 Assays: These assays produce a water-soluble formazan, eliminating the need for the solubilization step.[13]
-
Resazurin (AlamarBlue) Assay: This is a fluorescent or colorimetric assay where the blue resazurin is reduced to the pink, fluorescent resorufin by viable cells.[13]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is a marker of metabolically active cells. They are generally more sensitive than colorimetric assays.[12]
-
Trypan Blue Exclusion Assay: A simple, microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity.[13]
The choice of assay should be guided by the specific experimental goals and the characteristics of the cell line and test compound.
Conclusion
The MTT assay is a foundational tool for the preliminary assessment of the cytotoxic potential of novel compounds like this compound. By following the detailed protocol and considering the potential for optimization and troubleshooting, researchers can obtain reliable and reproducible data on cell viability. This initial screening is essential for identifying promising candidates for further mechanistic studies and drug development.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Bio-Rad. (2017, May 2). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Prasad, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]
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Slideshare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from [Link]
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NCBI Bookshelf. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]
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Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]
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Anticancer Research. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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PubMed. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Retrieved from [Link]
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ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
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YouTube. (2024, June 24). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. Retrieved from [Link]
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ResearchGate. (n.d.). Cell viability assays with selected compounds in various cell lines. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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BIOFOUNT. (n.d.). 1423033-37-7|this compound. Retrieved from [Link]
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ScienceScholar. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]
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PubMed. (2018, June 1). Analysis of Cell Viability by the MTT Assay. Retrieved from [Link]
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ScienceScholar. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]
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Nature. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]
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PubMed. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]
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PubMed. (1993). Use of an aqueous soluble tetrazolium/formazan assay to measure viability and proliferation of lymphokine-dependent cell lines. Retrieved from [Link]
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PubMed. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Retrieved from [Link]
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MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
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NIH. (2025, October 17). Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications. Retrieved from [Link]
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Application Notes and Protocols: Developing a Cell-Based Assay for 3-(Morpholin-2-yl)benzonitrile hydrochloride Activity
Introduction: A Phenotypic Approach to Uncovering Bioactivity
The discovery of novel therapeutic agents often begins with compounds of unknown biological function. 3-(Morpholin-2-yl)benzonitrile hydrochloride is one such molecule, with a chemical structure suggestive of potential bioactivity, yet lacking a defined molecular target.[1] In such cases, a target-agnostic or phenotypic screening approach is a powerful strategy to elucidate its effects on cellular processes.[2][3] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals to develop and implement a robust cell-based assay cascade to characterize the activity of this compound.
This guide eschews a rigid template, instead presenting a logical, multi-tiered screening workflow. The core principle is to first identify cellular systems where the compound elicits a response and then to progressively dissect the nature of that response. We will move from broad assessments of cell health to more specific assays aimed at identifying the mode of action. The protocols herein are designed to be self-validating, incorporating essential controls and quality checks to ensure data integrity and reproducibility.[4][5]
Guiding Principles: The "Why" Behind the "How"
A successful cell-based assay is more than a series of steps; it's a well-reasoned investigation.[6] Here are the pillars of our approach:
-
Biological Relevance First: The choice of cell lines is paramount. Without a known target, we must select a diverse panel of cells representing various tissue origins and disease states (e.g., cancerous vs. non-cancerous, epithelial vs. mesenchymal). This broadens the net for detecting specific activities.[4]
-
Tiered Assay Strategy: We will employ a hierarchical screening approach. A high-throughput primary screen will identify "hits" based on a general readout like cell viability. Subsequent secondary and tertiary assays will then probe these hits for more specific effects, such as apoptosis, cell cycle arrest, or other morphological changes. This conserves resources and focuses deeper investigation on the most promising results.
-
Data-Driven Decisions: Each experimental stage is designed to inform the next. The concentration-response curves from the primary screen will dictate the concentrations used in secondary assays. The nature of the cellular phenotype observed will guide the selection of subsequent mechanistic studies.
Experimental Workflow: A Visual Guide
The following diagram outlines the proposed tiered screening cascade for this compound.
Caption: Tiered screening workflow for this compound.
Part 1: Primary Screening - Cell Viability Assay
The initial goal is to determine if this compound affects cell proliferation and/or viability, and to identify any cell line-specific sensitivity. A luminescence-based ATP assay is recommended for its high sensitivity and broad linear range.[7]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well format, suitable for screening a panel of cell lines.
1. Materials and Reagents:
-
This compound
-
Selected cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma, HEK293 - human embryonic kidney)
-
Appropriate cell culture medium for each cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
DMSO (for compound dilution)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Sterile, opaque-walled 96-well microplates
-
Luminometer
2. Cell Culture and Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency. Ensure consistent cell health and passage number to minimize variability.[6]
-
Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the predetermined optimal seeding density in pre-warmed complete medium. This density should be optimized for each cell line to ensure logarithmic growth throughout the assay duration.[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.
3. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series of the compound stock in DMSO to create a range of concentrations for the dose-response curve. A 10-point, 3-fold dilution series starting from 100 µM is a good starting point.
-
Further dilute these intermediate DMSO stocks in complete medium to create the final working concentrations. The final DMSO concentration in the wells should be kept constant and low (≤ 0.5%) to avoid solvent toxicity.
-
Remove the medium from the seeded cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with the same final DMSO concentration) and no-cell control (medium only) wells.[4]
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
4. Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
5. Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Description | Example Value |
| Seeding Density | Cells per well | 5,000 cells/well |
| Compound Conc. | Range of concentrations | 0.005 - 100 µM |
| Incubation Time | Duration of compound exposure | 72 hours |
| Final DMSO % | Maximum solvent concentration | 0.5% |
| IC50 | Half-maximal inhibitory conc. | To be determined |
Part 2: Secondary Assays - Dissecting the Mechanism of Cell Death
If the primary screen reveals potent activity (e.g., IC50 < 10 µM) in one or more cell lines, the next step is to determine the mechanism of this effect. Is the compound cytotoxic (causing cell lysis) or is it inducing a programmed cell death pathway like apoptosis?
Protocol: Caspase-Glo® 3/7 Assay (Apoptosis)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
1. Experimental Setup:
-
Seed and treat cells with this compound as described in the primary screening protocol. Use a concentration range centered around the previously determined IC50 (e.g., 0.1x, 1x, and 10x IC50).
-
A shorter incubation time (e.g., 24 or 48 hours) may be appropriate to capture early apoptotic events.
-
Include a positive control for apoptosis, such as staurosporine.
2. Assay Readout:
-
Follow the manufacturer's protocol for the Caspase-Glo® 3/7 Assay. This typically involves adding the reagent to the wells, incubating, and then reading the luminescence.
3. Data Interpretation:
-
A significant increase in caspase 3/7 activity at concentrations that reduce cell viability suggests that the compound induces apoptosis.
Workflow for Mechanistic Elucidation
Caption: Logic diagram for secondary assay selection and interpretation.
Trustworthiness and Self-Validation
To ensure the reliability of these protocols, the following quality control measures are essential:
-
Cell Line Authentication: Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to prevent cross-contamination or misidentification.[7]
-
Assay Performance Metrics: For each assay plate, calculate the Z'-factor to assess the robustness and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.
-
Replicate Analysis: Run all treatments in at least triplicate to assess the precision and reproducibility of the results.[4]
-
Positive and Negative Controls: The inclusion of appropriate controls on every plate is non-negotiable for validating the assay's performance during each run.
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial characterization of this compound's biological activity. By employing a tiered, phenotypic screening approach, researchers can efficiently identify cellular contexts where the compound is active and begin to unravel its mechanism of action. Positive results from this screening cascade would pave the way for more advanced studies, such as high-content imaging for morphological profiling, and ultimately, target deconvolution studies to identify the molecular machinery with which this compound interacts. This systematic approach ensures that the investigation is both scientifically rigorous and resource-efficient, providing a solid foundation for further drug development efforts.
References
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
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Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
- An, F., & Horvath, P. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(5), 743-753.
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
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Bio-Rad. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
- Sadick, M. D. (Ed.). (2010). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. John Wiley & Sons.
-
PPD. (2013, June 18). Development & Validation of Cell-based Assays [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: In Vitro Cell Based Assays. Retrieved from [Link]
-
Sterling Pharma Solutions. (2024, August 15). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]
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BioProcess International. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Application Notes & Protocols: A Framework for Validating 3-(Morpholin-2-yl)benzonitrile hydrochloride as a Novel Chemical Probe
Audience: Researchers, scientists, and drug development professionals.
Preamble: From Novel Compound to Validated Chemical Probe
The discovery of small molecules that selectively modulate protein function is fundamental to understanding complex biological processes and validating new drug targets.[1][2] A high-quality chemical probe is a powerful tool, but its value is entirely dependent on rigorous, multi-faceted validation.[3][4][5] Molecules that are potent and selective in biochemical assays may fail in cellular contexts, and those active in cells may have ambiguous mechanisms or off-target effects that confound interpretation.[6]
This guide addresses 3-(Morpholin-2-yl)benzonitrile hydrochloride, a compound with structural motifs suggestive of biological activity but lacking extensive characterization in the public domain. The morpholine scaffold is a "privileged structure" in medicinal chemistry, often conferring favorable properties like solubility and metabolic stability, while also participating in target binding.[7][8][9][10][11] The benzonitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor or, in some contexts, a reactive "warhead" for covalent modification of nucleophilic residues like cysteine.[12][13]
Given the absence of established data, this document provides a comprehensive framework for the systematic evaluation of this compound. We will proceed under the hypothesis that the benzonitrile moiety may target the active site of a cysteine protease, a common mechanism for such scaffolds.[14][15] The following protocols are designed not just as a series of steps, but as a self-validating workflow to build a robust data package, establishing the causality behind experimental outcomes and ensuring scientific integrity.
Part 1: Foundational Physicochemical Characterization
Before investigating biological activity, it is imperative to confirm the identity, purity, solubility, and stability of the compound. These parameters are the bedrock of reproducible biological experiments.
Protocol 1.1: Identity and Purity Confirmation
-
Objective: To verify the chemical structure and assess the purity of the compound lot.
-
Methodology:
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Dissolve the compound in a suitable solvent (e.g., DMSO, Methanol) to 1 mg/mL.
-
Inject onto a C18 reverse-phase column.
-
Run a gradient of mobile phase A (Water + 0.1% Formic Acid) and mobile phase B (Acetonitrile + 0.1% Formic Acid).
-
Monitor absorbance at 254 nm and 280 nm.
-
Analyze the corresponding mass spectrum for the expected molecular ion ([M+H]⁺). For C₁₁H₁₂N₂O, the expected monoisotopic mass is 188.09 Da.[16]
-
Purity should be >95% by UV chromatogram area under the curve.
-
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Dissolve ~5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a proton NMR spectrum.
-
Confirm that the observed chemical shifts, splitting patterns, and integrations are consistent with the structure of 3-(Morpholin-2-yl)benzonitrile.
-
-
Protocol 1.2: Aqueous Solubility Assessment
-
Objective: To determine the compound's solubility in aqueous buffer, which dictates its utility in biological assays.
-
Methodology (Nephelometry):
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
Add the DMSO-compound solutions to a phosphate-buffered saline (PBS), pH 7.4, in a 384-well plate (final DMSO concentration ≤1%).
-
Incubate at room temperature for 2 hours.
-
Measure light scattering (turbidity) using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
Protocol 1.3: Stability Assessment
-
Objective: To evaluate the compound's stability in assay buffer and in the presence of metabolic enzymes.
-
Methodology:
-
Incubate the compound (e.g., at 10 µM) in PBS (pH 7.4) at 37°C.
-
In a parallel experiment, incubate the compound with liver microsomes to assess metabolic stability.
-
Take aliquots at various time points (0, 1, 2, 4, 24 hours).
-
Quench the reaction and analyze the remaining parent compound by LC-MS.
-
A stable compound will show <10% degradation over the time course of a typical experiment.
-
| Parameter | Method | Acceptance Criterion | Rationale |
| Identity | ¹H NMR, HRMS | Match to structure | Ensures the correct molecule is being tested. |
| Purity | LC-MS (UV) | > 95% | Prevents artifacts from impurities. |
| Solubility | Nephelometry | > 10 µM in PBS | Ensures compound remains in solution during assays. |
| Stability | LC-MS | > 90% remaining after 24h | Guarantees that the observed effects are from the parent compound. |
Part 2: In Vitro Target Engagement & Mechanism of Action
This section focuses on testing the hypothesis that the compound inhibits a cysteine protease. We will use Papain or a specific Cathepsin as a model enzyme.
Protocol 2.1: Primary Enzyme Inhibition Assay
-
Objective: To determine if the compound inhibits the target enzyme and to calculate its IC₅₀ value.
-
Methodology (Fluorogenic Substrate Assay):
-
Use a commercially available cysteine protease assay kit (e.g., using a substrate like Z-Phe-Arg-AMC).[14]
-
Dispense the enzyme (e.g., Cathepsin L) into a 384-well plate in assay buffer (containing a reducing agent like DTT, required for cysteine protease activity).
-
Add serial dilutions of this compound (e.g., from 100 µM to 1 nM final concentration).
-
Incubate for 30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time on a plate reader.
-
Calculate the rate of reaction and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀.
-
Protocol 2.2: Mechanism of Action (MoA) Studies
-
Objective: To determine if the inhibition is reversible or irreversible, a key characteristic for covalent probes.[17]
-
Methodology (Jump Dilution Assay):
-
Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for 1 hour.
-
As a control, incubate the enzyme with buffer alone.
-
Rapidly dilute the enzyme-inhibitor mixture 100-fold into assay buffer containing the fluorogenic substrate. This dilution lowers the free inhibitor concentration to well below the IC₅₀.
-
Immediately monitor enzymatic activity.
-
Interpretation: If inhibition is reversible, activity will rapidly recover to the level of the control. If inhibition is irreversible (covalent), activity will not recover.
-
Protocol 2.3: Orthogonal Target Engagement Confirmation
-
Objective: To confirm direct binding of the compound to the target protein using a biophysical method, independent of enzyme activity.
-
Methodology (Differential Scanning Fluorimetry - DSF / Thermal Shift Assay):
-
Mix the purified target enzyme with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Add the compound or DMSO (vehicle control).
-
Slowly heat the samples in a real-time PCR instrument while monitoring fluorescence.
-
As the protein unfolds, it exposes hydrophobic pockets, the dye binds, and fluorescence increases. The midpoint of this transition is the melting temperature (Tₘ).
-
A compound that binds and stabilizes the protein will cause a positive shift in the Tₘ (ΔTₘ).[18]
-
Caption: Workflow for in vitro characterization.
Part 3: Cellular Target Engagement and Selectivity
A useful probe must enter cells, engage its target, and demonstrate a high degree of selectivity to ensure that observed phenotypes are due to on-target effects.[19][20]
Protocol 3.1: Cellular Target Engagement Assay
-
Objective: To confirm that the compound can cross the cell membrane and bind to its target in a physiological context.
-
Methodology (Cellular Thermal Shift Assay - CETSA):
-
Culture cells known to express the target cysteine protease.
-
Treat intact cells with the compound or vehicle (DMSO) for 1-2 hours.[21]
-
Harvest and wash the cells, then resuspend in PBS.
-
Heat aliquots of the cell suspension to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to denature proteins.[22][23]
-
Lyse the cells by freeze-thaw cycles.[24]
-
Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western Blot or ELISA.
-
Interpretation: A compound that binds its target in cells will increase the protein's thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.[25]
-
Protocol 3.2: Target-Specific Biomarker Modulation
-
Objective: To demonstrate a functional consequence of target engagement in a cellular pathway.
-
Methodology (Substrate Cleavage Assay):
-
Identify a known endogenous substrate of the target protease.
-
Treat cells with increasing concentrations of the compound.
-
Lyse the cells and perform a Western Blot analysis.
-
Probe with an antibody that recognizes the uncleaved (full-length) form of the substrate.
-
Interpretation: Inhibition of the protease should lead to a dose-dependent accumulation of the uncleaved substrate.
-
Protocol 3.3: Selectivity Profiling
-
Objective: To assess the compound's binding affinity against a broad panel of related and unrelated proteins.
-
Methodology (Protease Screening Panel):
-
Submit the compound to a commercial screening service (e.g., Reaction Biology, Eurofins).[26]
-
Screen at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of dozens of human proteases (including other cysteine proteases, serine proteases, etc.).
-
Follow up with IC₅₀ determination for any significant off-target hits.
-
Interpretation: A high-quality probe should exhibit significant selectivity (>30-fold) for its primary target over other members of the same family and show minimal activity against unrelated targets.[20]
-
Caption: Workflow for cellular validation.
Part 4: The Imperative of Controls
The credibility of a chemical probe rests heavily on the use of appropriate controls.
4.1 The Chiral Question: The Ideal Negative Control 3-(Morpholin-2-yl)benzonitrile is a chiral molecule. The single most powerful control for validating its on-target effects is its enantiomer .
-
Rationale: Enantiomers have identical physicochemical properties (solubility, pKa, etc.) but different 3D shapes. Biological targets are chiral, and binding is typically stereospecific.
-
Application: If one enantiomer is potent (the "eutomer") and the other is significantly less active (>100-fold weaker, the "distomer"), any cellular phenotype that tracks with this potency difference is strongly linked to the on-target activity.[27] If both enantiomers show similar activity, the observed effect may be due to off-target binding or a non-specific chemical property.
4.2 The Structural Analogue: The Close Negative Control If the enantiomer is not available, a close structural analogue that lacks a key interacting group should be used.
-
Rationale: This control helps to rule out effects caused by the general scaffold.
-
Example Analogue: Synthesize or procure 3-(Morpholin-2-yl)toluene , where the critical benzonitrile group is replaced by a methyl group. This analogue retains the same core structure but cannot form the same interactions hypothesized for the nitrile. It should be inactive against the target.
Caption: The logic of using negative controls.
Conclusion and Summary
This compound possesses structural features that make it an intriguing candidate for development into a chemical probe. However, its utility is entirely conditional on the rigorous, stepwise validation outlined in this guide. A compound can only be designated a "chemical probe" when its potency, MoA, direct target engagement, cellular activity, and selectivity have been thoroughly documented. By following this framework, researchers can confidently generate a high-quality data package to establish whether this molecule is a suitable tool for interrogating the biology of its target protein.
References
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
-
Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]
-
Müller, S., et al. (2022). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Chemical Biology. [Link]
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Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
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Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes in Biology. [Link]
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Silver Chem. (n.d.). Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. [Link]
-
Zhang, Z., et al. (2024). Key principles for designing and selecting effective chemical probes. ResearchGate. [Link]
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Dolgin, E. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. [Link]
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Alto Predict. (2016). Best Practices for Chemical Probes. [Link]
-
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Axelsson, H., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]
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Chen, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Chemical Probes Portal. (n.d.). Definitions, criteria and guidelines. [Link]
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Zhang, C., & Li, L. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. [Link]
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Bunnage, M. E., Piatnitski Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195–199. [Link]
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Yamashita, M., & Konagaya, S. (2003). Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography. Journal of Health Science. [Link]
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Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Chondrex, Inc. (n.d.). Proteinases and Proteinase Activity Assays. [Link]
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Kumari, P., & Mishra, B. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]
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ResearchGate. (n.d.). Characterization of novel chemical biology probes for CK1. [Link]
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ResearchGate. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. [Link]
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Gerry, C. J., & Schreiber, S. L. (2018). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Drug Discovery. [Link]
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Kumari, P., & Mishra, B. (2022). An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. [Link]
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Nelson, K. J., et al. (2025). Mechanism-based peroxiredoxin 3 inhibitors exploit a covalent warhead for cancer therapy. Science Advances. [Link]
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van der Wouden, P. A., et al. (2016). Proteasome inhibition by new dual warhead containing peptido vinyl sulfonyl fluorides. Bioorganic & Medicinal Chemistry. [Link]
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Wollenhaupt, J., et al. (2024). Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Journal of Medicinal Chemistry. [Link]
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Keserű, G. M., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry. [Link]
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University of Southampton. (2024). Exploring 2‐Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Case Study. ePrints Soton. [Link]
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da Silva, A. D., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
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PubChemLite. (n.d.). 4-(morpholin-2-yl)benzonitrile hydrochloride (C11H12N2O). [Link]
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Application Notes and Protocols for the Preparation of Stock Solutions of 3-(Morpholin-2-yl)benzonitrile Hydrochloride
Abstract
This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 3-(Morpholin-2-yl)benzonitrile hydrochloride (CAS: 1423033-37-7). Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to accurately prepare stock solutions for use in various experimental settings. Recognizing the absence of readily available, specific solubility data for this compound, this protocol incorporates a preliminary solubility determination procedure to ensure the preparation of accurate and reproducible concentrated stock solutions.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The accurate preparation of stock solutions is a fundamental prerequisite for reliable and reproducible experimental results. As a hydrochloride salt, it is anticipated to have enhanced aqueous solubility compared to its free base form. However, the precise solubility in common laboratory solvents is not extensively documented.
This application note provides a field-proven methodology for the preparation of stock solutions of this compound. The protocol emphasizes a self-validating system, beginning with a systematic solubility assessment, followed by detailed steps for stock solution preparation, and concluding with best practices for storage and handling to maintain solution integrity.
Compound Information
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use.
| Property | Value | Source |
| Chemical Name | This compound | BIOFOUNT[1] |
| CAS Number | 1423033-37-7 | BIOFOUNT[1] |
| Molecular Formula | C₁₁H₁₂N₂O·HCl | BIOFOUNT[1] |
| Molecular Weight | 224.68 g/mol | BIOFOUNT[1] |
| Appearance | White to off-white solid (typical) | General chemical properties |
| Storage (as solid) | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C. | BIOFOUNT[1] |
Safety and Handling Precautions
While a specific safety data sheet (SDS) for this compound is not widely available, information from its constituent moieties, morpholine and benzonitrile, dictates a cautious approach.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), when handling the solid compound and its solutions.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]
-
Handling: Avoid direct contact with the skin, eyes, and mucous membranes. In case of contact, rinse the affected area thoroughly with water. Avoid generating dust when handling the solid material.
-
Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.[2][4]
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the comprehensive workflow for the preparation of a stock solution of this compound, starting with the crucial step of solubility determination.
Caption: Workflow for preparing this compound stock solutions.
Protocol for Solubility Determination
Due to the lack of specific solubility data, a preliminary solubility test is a critical first step to ensure the preparation of a stock solution at the desired concentration without precipitation.
Materials:
-
This compound
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator
-
Solvents for testing:
-
Dimethyl sulfoxide (DMSO)
-
Deionized water (H₂O)
-
Ethanol (EtOH)
-
Procedure:
-
Weighing: Accurately weigh 1-5 mg of this compound into separate microcentrifuge tubes for each solvent to be tested.
-
Initial Solvent Addition: To the first tube, add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10 mg/mL if 1 mg was weighed).
-
Dissolution Assistance: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, place the tube in a bath sonicator for 10-15 minutes. Gentle warming (to 37°C) can also be applied, but be cautious of potential degradation.
-
Observation: Visually inspect the solution against a dark background for any undissolved particulate matter. A clear solution indicates that the compound is soluble at that concentration.
-
Serial Dilution (if necessary): If the compound did not dissolve, add an additional known volume of the solvent to decrease the concentration (e.g., add another 100 µL to achieve 5 mg/mL). Repeat step 3 and 4.
-
Record Solubility: Continue this process until a clear solution is obtained. The solubility is the highest concentration at which the compound fully dissolves.
-
Repeat for Other Solvents: Repeat steps 2-6 for the other selected solvents.
Detailed Protocol for Stock Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound. The example below is for a 10 mM stock solution in DMSO.
Materials:
-
This compound (MW: 224.68 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator (optional)
Calculations:
To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
Mass (mg) = 0.010 mol/L * 0.001 L * 224.68 g/mol * 1000 mg/g = 2.247 mg
Procedure:
-
Weighing: Accurately weigh 2.25 mg of this compound and transfer it to a sterile vial.
-
Solvent Addition: Add approximately 900 µL of high-purity DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex until the solid is completely dissolved. If necessary, use a bath sonicator for a few minutes to aid dissolution. Visually confirm that no particulate matter remains.
-
Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to reach a final volume of 1.0 mL.
-
Homogenization: Invert the vial several times to ensure the solution is homogeneous.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the stock solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Storage Temperature: Store the aliquots in tightly sealed vials at -20°C or -80°C. For aqueous solutions, storage at -80°C is preferable to minimize degradation.
-
Light Protection: While specific data on the photosensitivity of this compound is unavailable, it is good practice to store stock solutions in amber vials or in a light-protected container.
-
Stability: The long-term stability of this compound in solution has not been formally reported. It is advisable to prepare fresh stock solutions periodically (e.g., every 1-3 months) or to perform quality control checks on older stocks.
Quality Control
For long-term studies or when using older stock solutions, a simple quality control check can provide confidence in the integrity of the solution.
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change. If any are observed, the aliquot should be discarded.
-
Analytical Verification (Optional): For critical applications, the concentration and purity of the stock solution can be periodically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Conclusion
The protocol outlined in this application note provides a comprehensive and scientifically sound approach to the preparation of stock solutions of this compound. By incorporating a preliminary solubility determination, this guide empowers researchers to prepare accurate and reproducible stock solutions, a cornerstone of high-quality experimental data in drug discovery and development. Adherence to the described safety, handling, and storage procedures will ensure the integrity of the compound and the safety of laboratory personnel.
References
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Consolidated Chemical. (n.d.). Benzonitrile - High-Purity Aromatic Compound. Retrieved from [Link]
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Sciencemadness Wiki. (2020, February 2). Benzonitrile. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]
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Loba Chemie. (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
The Merck Index. (n.d.). Morpholine. Retrieved from [Link]
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BIOFOUNT. (n.d.). 1423033-37-7|this compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Sciencemadness Wiki. (2022, September 1). Morpholine. Retrieved from [Link]
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Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
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Chemsigma. (n.d.). 3-(MORPHOLIN-2-YL)BENZONITRILE [1211583-80-0]. Retrieved from [Link]
-
PubChem. (n.d.). Benzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-5-(morpholin-4-ylamino)benzonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2011). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Morpholin-2-yl)benzonitrile Hydrochloride
Welcome to the technical support center dedicated to the synthesis of 3-(Morpholin-2-yl)benzonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and maximizing yield. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of a Plausible Synthetic Pathway
The synthesis of 3-(Morpholin-2-yl)benzonitrile is typically approached via a multi-step sequence starting from a commercially available benzonitrile derivative. A common and logical strategy involves the formation of a key 1,2-amino alcohol intermediate, followed by cyclization to construct the morpholine ring. The final step is the formation of the hydrochloride salt for improved stability and handling.
Caption: Plausible synthetic workflow for this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis. Each answer provides an explanation of the underlying chemistry and actionable solutions.
Stage 1: Synthesis of the Amino Alcohol Precursor
Question 1: My yield for the 1,2-amino alcohol precursor, 2-amino-1-(3-cyanophenyl)ethan-1-ol, is consistently low. What are the likely causes?
Answer: Low yield in this stage typically originates from two key steps: cyanohydrin formation and its subsequent reduction.
-
Inefficient Cyanohydrin Formation: The reaction of 3-formylbenzonitrile with a cyanide source is reversible. To drive the equilibrium towards the product, careful pH control is essential. An acidic environment is needed to protonate the carbonyl, but too low a pH will protonate the cyanide nucleophile (HCN), rendering it ineffective.
-
Sub-optimal Reduction: The choice of reducing agent is critical.
-
Catalytic Hydrogenation: This method can sometimes lead to over-reduction of the nitrile group if not carefully controlled. The catalyst (e.g., Palladium on Carbon) can become poisoned by sulfur impurities if present.
-
Metal Hydride Reduction (e.g., LiAlH₄, NaBH₄): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will reduce both the nitrile and any intermediate imines effectively. However, it is non-selective and requires strictly anhydrous conditions and a careful aqueous workup. Sodium borohydride (NaBH₄) is generally not strong enough to reduce the nitrile group under standard conditions.
-
Solutions:
-
Optimize Reduction: For a clean and high-yielding reduction of the nitrile to the primary amine, consider using Borane-THF complex (BH₃-THF). It is highly effective for reducing nitriles and is often more selective than LiAlH₄.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde and the appearance of the product. This prevents running the reaction for too long, which can lead to side-product formation.
Stage 2: Cyclization to form the Morpholine Ring
This is often the most challenging stage with the greatest potential for yield loss. A common method is the N-acylation of the amino alcohol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form a morpholin-3-one intermediate, which is then reduced.[1]
Question 2: The intramolecular cyclization to form the morpholin-3-one intermediate is sluggish and gives a poor yield. Why?
Answer: This step, an intramolecular Sₙ2 reaction, is highly dependent on the choice of base and solvent. The goal is to deprotonate the hydroxyl group to form an alkoxide, which then displaces the chloride.
-
Base Strength: The base must be strong enough to deprotonate the alcohol but not so strong that it promotes elimination or other side reactions. Sodium hydride (NaH) is a common choice as it is a non-nucleophilic strong base that generates hydrogen gas as the only byproduct.[1] Weaker bases like potassium carbonate (K₂CO₃) may not be effective, leading to an incomplete reaction.[2]
-
Solvent Choice: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal. These solvents solvate the cation (e.g., Na⁺) without solvating the alkoxide nucleophile, thus enhancing its reactivity. Protic solvents like ethanol or water will quench the base and hinder the reaction.
-
Water Contamination: The presence of even trace amounts of water will react with the strong base (e.g., NaH), reducing its effective concentration and lowering the yield. Ensure all glassware is oven-dried and solvents are anhydrous.
Question 3: During the reduction of the morpholin-3-one intermediate, I get a complex mixture of products instead of the desired morpholine.
Answer: The reduction of the lactam (cyclic amide) to the amine requires a powerful reducing agent.
-
Incomplete Reduction: If a milder reducing agent is used, you may only reduce the carbonyl to an alcohol, resulting in a hemiaminal intermediate that is unstable.
-
Reagent Reactivity: Lithium aluminum hydride (LiAlH₄) is effective for this transformation.[1] However, it is highly reactive and can potentially reduce the benzonitrile group if the reaction temperature is not controlled. A Borane-THF complex (BH₃-THF) is an excellent alternative that is highly selective for the reduction of amides in the presence of many other functional groups.
Troubleshooting Workflow for Morpholine Ring Formation
Caption: Troubleshooting decision tree for the morpholine cyclization step.
Stage 3: Purification and Salt Formation
Question 4: My final product, the hydrochloride salt, precipitates as an oil or is difficult to filter. What can I do?
Answer: This is a common issue related to solvent choice, purity, and residual water.
-
Solvent System: The ideal solvent for salt precipitation should fully dissolve the free base but provide low solubility for the resulting hydrochloride salt. Common choices include diethyl ether, isopropanol, or ethyl acetate. If your product is oiling out, it may be too soluble in the chosen solvent. Try adding a co-solvent in which the salt is less soluble (an anti-solvent), such as hexane, dropwise to induce crystallization.
-
Purity of the Free Base: Impurities can act as eutectic contaminants, lowering the melting point of your product and causing it to oil out. Ensure the free base is thoroughly purified by column chromatography or distillation before proceeding to salt formation.
-
Rate of Addition: Adding the HCl solution too quickly can cause the product to crash out of solution as a fine, difficult-to-filter powder or an oil. Add the acid dropwise with vigorous stirring to allow for the formation of well-defined crystals.
-
Water Content: The presence of water can interfere with crystallization. Using a solution of HCl in a dry solvent like dioxane or diethyl ether is crucial.
Question 5: How can I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques is essential for unambiguous characterization.[3][4]
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The proton NMR should show the characteristic peaks for the morpholine ring protons and the aromatic protons of the benzonitrile moiety in the correct integration ratios.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the free base. Techniques like LC-MS are invaluable for assessing purity and identifying trace impurities.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A well-developed method can quantify the main product and any related impurities.[3]
Comparative Data and Protocols
Table 1: Comparison of Morpholine Ring Formation Strategies
| Method | Key Reagents | Pros | Cons | Typical Yield | Reference |
| Morpholinone Route | 1. Chloroacetyl chloride, Base 2. NaH 3. LiAlH₄ or BH₃-THF | Robust, well-established, high-yielding. | Requires multiple steps; uses hazardous reagents like NaH and LiAlH₄. | 60-80% over 3 steps | [1] |
| Direct Alkylation | Ethylene sulfate, tBuOK | Fewer steps, redox-neutral, uses inexpensive reagents. | Substrate scope can be limited; selectivity can be an issue with primary amines. | 70-95% | [5][6][7] |
| Reductive Amination | Glycolaldehyde or equivalent, reducing agent (e.g., NaBH₃CN) | Convergent, can build complexity quickly. | Glycolaldehyde is unstable; may require protection/deprotection steps. | 40-60% | N/A |
Protocol: Morpholinone Formation and Reduction
This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.
Step A: N-Acylation with Chloroacetyl Chloride
-
Dissolve 2-amino-1-(3-cyanophenyl)ethan-1-ol (1.0 eq) in an appropriate solvent like Dichloromethane (DCM) or THF.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(3-cyanophenyl)-2-hydroxyethyl)-2-chloroacetamide.
Step B: Intramolecular Cyclization
-
Dissolve the crude product from Step A in anhydrous THF.
-
In a separate, flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF.
-
Cool the NaH suspension to 0 °C.
-
Slowly add the solution of the chloroacetamide derivative to the NaH suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated NH₄Cl solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude 5-(3-Cyanophenyl)morpholin-3-one.
Step C: Reduction to Morpholine
-
Under an inert atmosphere, add the crude morpholinone from Step B to a flask containing anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add Borane-THF complex (1.0 M in THF, 2.5-3.0 eq) dropwise.
-
After addition, allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.
-
Cool the reaction to 0 °C and quench by the slow, careful addition of methanol, followed by 1M HCl.
-
Heat the mixture to reflux for 1 hour to hydrolyze the borane complexes.
-
Cool to room temperature, basify with aqueous NaOH, and extract the product with ethyl acetate or DCM.
-
Dry the organic layer, concentrate, and purify the resulting free base, 3-(Morpholin-2-yl)benzonitrile, by column chromatography.
References
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(46), 29847-29856. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ResearchGate. [Link]
-
Wishka, D. G., & Walker, D. P. (2010). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC, NIH. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. . [Link]
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(PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (2024). PMC, NIH. [Link]
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Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. PMC, NIH. [Link]
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Synthesis of Benzonitrile. (2021). YouTube. [Link]
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PubChemLite - this compound (C11H12N2O). (n.d.). PubChem. [Link]
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Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. [Link]
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Benzonitrile in different ways. (2016). Sciencemadness Discussion Board. [Link]
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How can I purify impure benzonitrile? (2017). ResearchGate. [Link]
-
Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. [Link]
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Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. [Link]
-
4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. (2011). PMC, NIH. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). PMC, NIH. [Link]
-
Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. (2022). ETH Zurich Research Collection. [Link]
- Process for the preparation and purification of amorolfine hydrochloride. (n.d.).
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (n.d.). Royal Society of Chemistry. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
-
Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. (n.d.). Hilaris Publisher. [Link]
- Method for preparing high morpholine hydrochloride. (n.d.).
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. [Link]
-
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. (n.d.). MDPI. [Link]
-
Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. (n.d.). MDPI. [Link]
- Process for preparing morpholine hydrochloride as precursor of monoxydine. (n.d.).
- Synthesis method of 2,3-benzopyrrole compound NPS-1577. (n.d.).
-
Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. (n.d.). ResearchGate. [Link]
- Synthesis of benzonitriles from substituted benzoic acid. (n.d.).
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Side product formation in the synthesis of substituted benzonitriles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted benzonitriles. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of these important compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to diagnose and resolve issues related to side product formation, ensuring the successful outcome of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
The synthesis of substituted benzonitriles is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and materials science industries. However, the journey from starting material to the desired nitrile is often fraught with challenges, primarily the formation of unwanted side products. This guide is structured to address the most common issues encountered with the three principal synthetic methodologies: the Sandmeyer reaction, the Rosenmund-von Braun reaction, and palladium-catalyzed cyanation reactions.
The Sandmeyer Reaction: Navigating the Challenges of Diazonium Salt Chemistry
The Sandmeyer reaction, a stalwart in aromatic chemistry, provides a reliable route to benzonitriles from anilines via diazonium salt intermediates.[1] However, the inherent reactivity of these intermediates can lead to a variety of side products.
Q1: My Sandmeyer cyanation is producing a significant amount of phenol as a byproduct. What is causing this and how can I prevent it?
A1: Cause and Mechanism of Phenol Formation
The formation of phenols is a classic side reaction in Sandmeyer chemistry and arises from the reaction of the diazonium salt with water, the solvent in which the diazotization is typically performed.[2] This is particularly problematic at elevated temperatures, as the diazonium salt is thermally unstable and will decompose to form a highly reactive aryl cation, which is then readily trapped by water.[3]
Troubleshooting Protocol:
-
Strict Temperature Control: The diazotization step (the formation of the diazonium salt from the aniline) is highly exothermic and must be maintained at a low temperature, typically between 0-5 °C.[3] Exceeding this temperature range will lead to premature decomposition of the diazonium salt and an increased yield of the phenol byproduct.
-
Controlled Reagent Addition: The addition of the sodium nitrite solution to the acidic solution of the aniline should be done slowly and portion-wise, allowing for efficient heat dissipation and preventing localized temperature increases.
-
Use of Anhydrous Conditions (where applicable): For substrates that are soluble in organic solvents, performing the diazotization using an organic nitrite, such as tert-butyl nitrite or isoamyl nitrite, in an anhydrous solvent can significantly reduce the formation of phenols.
-
Prompt Use of the Diazonium Salt: Diazonium salts are generally unstable and should be used in the subsequent cyanation step as soon as their formation is complete. Letting the diazonium salt solution stand, even at low temperatures, will lead to gradual decomposition and phenol formation.
Q2: I am observing the formation of biaryl compounds in my Sandmeyer reaction. What is the mechanistic origin of this side product and how can it be minimized?
A2: Mechanism of Biaryl Formation and Mitigation Strategies
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] The copper(I) catalyst initiates the reaction by a single-electron transfer to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas.[4] This aryl radical is the key intermediate that leads to the formation of biaryl side products through homocoupling.
Troubleshooting Protocol:
-
Optimize Copper(I) Concentration: While catalytic, the concentration of the Cu(I) salt can influence the rate of the desired cyanation versus the undesired radical coupling. Using the optimal catalytic amount, and not a large excess, can help to minimize biaryl formation.
-
Control the Rate of Diazonium Salt Addition: A slow, controlled addition of the cold diazonium salt solution to the copper(I) cyanide solution ensures that the concentration of the aryl radical intermediate remains low at any given time, thus disfavoring the bimolecular homocoupling reaction.
-
Solvent Choice: The choice of solvent can influence the solubility of intermediates and the reaction kinetics. While aqueous systems are common, for some substrates, the use of a co-solvent or a non-aqueous system might alter the reaction pathway and reduce biaryl formation.
Diagram: Side Product Formation in the Sandmeyer Reaction
Caption: Key pathways in the Sandmeyer reaction leading to the desired benzonitrile and common side products.
The Rosenmund-von Braun Reaction: Taming a Classic Transformation
The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[5] While effective, the traditional conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper cyanide, which can lead to purification challenges and limited functional group tolerance.[5]
Q3: My Rosenmund-von Braun reaction is giving a low yield and the product is difficult to purify from the copper salts. How can I improve this?
A3: Modern Approaches to the Rosenmund-von Braun Reaction
The classical Rosenmund-von Braun reaction often suffers from the need for high temperatures (150-250 °C) and the use of a large excess of copper(I) cyanide, making the workup and purification process cumbersome.[6] Modern modifications have focused on developing milder, catalytic versions of this reaction.
Troubleshooting and Optimization Protocol:
-
Employ Catalytic Copper: Instead of stoichiometric amounts, modern protocols utilize catalytic quantities of a copper(I) source, such as CuI.[1] This significantly simplifies the purification process.
-
Use of Ligands and Additives: The addition of ligands, such as L-proline, has been shown to promote the reaction at lower temperatures (80-120 °C).[6] Other additives, like iodide salts, can facilitate the reaction by an in-situ halogen exchange to form the more reactive aryl iodide.
-
Solvent Selection: While high-boiling polar solvents like DMF or nitrobenzene are traditional, the use of ionic liquids has been explored as a recyclable reaction medium that can facilitate product isolation.[7]
-
Alternative Cyanide Sources: The use of less toxic and more soluble cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), can improve the reaction's safety profile and, in some cases, its efficiency.[4]
Table 1: Comparison of Classical vs. Modern Rosenmund-von Braun Conditions
| Parameter | Classical Conditions | Modern Catalytic Conditions |
| Copper Source | Stoichiometric CuCN | Catalytic CuI (e.g., 5-10 mol%) |
| Temperature | 150-250 °C | 80-120 °C |
| Additives | None | Ligands (e.g., L-proline), Iodide salts |
| Cyanide Source | CuCN | NaCN, KCN, K₄[Fe(CN)₆] |
| Workup | Difficult, removal of excess copper | Simplified, less copper waste |
| Functional Group Tolerance | Limited | Broader |
Palladium-Catalyzed Cyanation: Precision and Pitfalls
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of benzonitriles, offering milder reaction conditions and broader functional group tolerance compared to the classical methods.[8] However, these sophisticated catalytic systems are not without their own set of challenges.
Q4: My palladium-catalyzed cyanation is sluggish and gives a low yield. I suspect catalyst poisoning. How can I address this?
A4: Overcoming Catalyst Deactivation
A significant challenge in palladium-catalyzed cyanation is the poisoning of the palladium catalyst by the cyanide anion.[8] Cyanide can coordinate strongly to the palladium center at various stages of the catalytic cycle, leading to the formation of inactive complexes.[8][9]
Troubleshooting Protocol:
-
Choice of Cyanide Source: The use of less soluble cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), helps to maintain a low concentration of free cyanide in the reaction mixture, thereby minimizing catalyst poisoning.[8][10]
-
Use of Additives: The addition of certain additives can help to mitigate catalyst deactivation. For instance, zinc formate dihydrate has been used to reactivate the palladium catalyst in reactions employing Pd/C.[10]
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can stabilize the palladium catalyst and promote the desired reductive elimination step, outcompeting the deactivating pathways.
-
Slow Addition of a Soluble Cyanide Source: If a soluble cyanide source must be used, its slow addition to the reaction mixture via a syringe pump can help to keep its concentration low and prevent catalyst poisoning.
Q5: I am observing a significant amount of homocoupled biaryl byproduct in my palladium-catalyzed cyanation. What is the cause and how can I suppress it?
A5: Minimizing Homocoupling of Aryl Halides
The formation of biaryl homocoupling products (Ar-Ar) is a common side reaction in palladium-catalyzed cross-coupling reactions. This can occur through a competing catalytic cycle involving the oxidative addition of two molecules of the aryl halide to the palladium(0) center, followed by reductive elimination.
Troubleshooting Protocol:
-
Optimize Ligand-to-Metal Ratio: A higher ligand-to-metal ratio can often suppress homocoupling by ensuring that the palladium center is coordinatively saturated, which disfavors the oxidative addition of a second aryl halide molecule.
-
Choice of Ligand: The steric and electronic properties of the phosphine ligand play a critical role. Bulky ligands can create a sterically hindered environment around the palladium center, which can disfavor the formation of the diarylpalladium(II) intermediate required for homocoupling.[11]
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the undesired homocoupling reaction relative to the desired cyanation.
-
Base Selection: The choice of base can also influence the extent of homocoupling. A weaker base may be less likely to promote side reactions.
Diagram: Troubleshooting Palladium-Catalyzed Cyanation
Caption: A decision-making workflow for troubleshooting common issues in palladium-catalyzed cyanation.
General Issue: Hydrolysis of the Benzonitrile Product
Across all synthetic methods, a common and often overlooked side reaction is the hydrolysis of the newly formed benzonitrile to the corresponding benzamide or benzoic acid.[12] This can occur during the reaction itself if water is present, or more commonly, during the aqueous workup.
Q6: I am isolating benzamide and/or benzoic acid along with my desired benzonitrile. How can I prevent this hydrolysis?
A6: Preventing Nitrile Hydrolysis
The hydrolysis of nitriles is catalyzed by both acid and base.[12][13] Therefore, the pH of the reaction mixture and the workup conditions are critical.
Troubleshooting Protocol:
-
Control of pH during Workup: If the reaction is performed under acidic or basic conditions, it is crucial to neutralize the reaction mixture carefully before extraction. Prolonged exposure to strong acid or base, especially at elevated temperatures during workup (e.g., removal of solvent), will promote hydrolysis.
-
Temperature of Workup: Perform aqueous extractions at room temperature or below to minimize the rate of hydrolysis.
-
Minimize Contact Time with Aqueous Layers: Do not let the organic layer containing the product sit in contact with acidic or basic aqueous layers for extended periods. Separate the layers promptly after extraction.
-
Anhydrous Reaction Conditions: Where possible, running the reaction under anhydrous conditions will prevent in-situ hydrolysis. This is particularly relevant for palladium-catalyzed reactions where water can sometimes be a component of the solvent system. In such cases, minimizing the reaction time is key.
Diagram: pH-Dependent Hydrolysis of Benzonitriles
Caption: The stepwise hydrolysis of benzonitriles to benzamides and then to benzoic acids under acidic or basic conditions.
References
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 54(3), 949-953. [Link]
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]
-
Bao, W., Wang, Y., & Liu, Y. (2010). Ligand-free CuI-catalyzed cyanation of aryl halides using K4[Fe(CN)6] as cyanide source and water as solvent. Tetrahedron, 66(5), 1098-1101. [Link]
-
Grossman, O., & Gelman, D. (2006). Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. Organic Letters, 8(6), 1189-1191. [Link]
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Sorokin, D. Y., van Pelt, S., Tourova, T. P., & Muyzer, G. (2009). Influence of pH on the activities of the nitrile hydratase/amidase systems in strains ANL-iso2 and ANL-iso4. FEMS Microbiology Letters, 298(1), 77-83. [Link]
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Organic Synthesis International. (2014). Cyanation of Aryl Halides. [Link]
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Ye, P., Chen, C., & Li, G. (2012). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 14(17), 4458-4461. [Link]
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Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
-
Reaction Chemistry & Engineering. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. [Link]
-
Shinde, S. P., & Bhanage, B. M. (2017). Chapter 1: Copper-Catalyzed Cross-Coupling Reactions. In Copper Catalysis in Organic Synthesis. [Link]
-
Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?. [Link]
-
Barnard, J. H., & Gilday, J. P. (2014). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Platinum Metals Review, 58(3), 127-140. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]
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Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. European Journal of Inorganic Chemistry, 2003(19), 3513-3526. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
Wu, J. X., Beck, B., & Ren, R. X. (2002). Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. Tetrahedron Letters, 43(3), 387-389. [Link]
-
Wikipedia. (2023). Rosenmund–von Braun reaction. [Link]
-
Li, G., et al. (2018). 1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour. Dalton Transactions, 47(34), 11734-11742. [Link]
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Sajith, A. M., & Haridas, K. R. (2017). Copper-Mediated C–X Functionalization of Aryl Halides. Organic Process Research & Development, 21(12), 1889-1924. [Link]
-
Macmillan Group. Why C–N and C–O Couplings?. [Link]
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Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. [Link]
-
Chegg. (2021). Solved BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq.. [Link]
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Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2815-2855. [Link]
-
MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]
-
Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. [Link]
-
ResearchGate. (2010). Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis.... [Link]
-
Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]
-
ResearchGate. (2023). Coupling reaction of sterically hindered malononitriles 1 with benzyl alcohol 2aa. [Link]
-
YouTube. (2016). Base Hydrolysis of Benzonitrile. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
-
Chapman, N. B., & Strachan, A. N. (1974). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (3), 354-358. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33938-33956. [Link]
-
ResearchGate. (2018). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]
-
Semantic Scholar. Palladium-catalyzed cyanation of aryl halides with CuSCN. [Link]
-
YouTube. (2022). Preparation of Benzonitriles, Part 3: By Ammoxidation. [Link]
-
Organic Letters. (2023). Highly Diastereoselective Preparation of Tertiary Alkyl Isonitriles by Stereoinvertive Nucleophilic Substitution at a Nonclassical Carbocation. [Link]
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Technical Support Center: Crystallization of 3-(Morpholin-2-yl)benzonitrile Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-(Morpholin-2-yl)benzonitrile hydrochloride (CAS 1423033-37-7).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific molecule. We have compiled a series of troubleshooting guides and frequently asked questions based on established principles of small molecule salt crystallization and extensive field experience.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental challenges in a question-and-answer format. Our approach is to explain the underlying causality of the problem before presenting a logical, step-by-step solution.
Q1: My this compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: Understanding the Phenomenon
"Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a super-saturated liquid phase (an "oil") rather than a solid crystalline phase.[2][3] This is often problematic because the oil phase can be a good solvent for impurities, and its eventual solidification is typically uncontrolled, leading to an amorphous, glassy solid or poorly formed crystals with high impurity levels.[4][5]
The primary cause is that the conditions for phase separation (high supersaturation) are met at a temperature above the melting point of the solid form at that specific concentration.[6] For hydrochloride salts, this can be exacerbated by impurities or residual water.
Troubleshooting Protocol for Oiling Out:
-
Re-dissolve the Oil: Gently heat the mixture until the oil phase redissolves completely, creating a clear solution.
-
Reduce Supersaturation: The most effective strategy is to lower the level of supersaturation. Add a small amount (10-20% by volume) of the primary "good" solvent (the solvent in which the compound is readily soluble). This increases the total solvent volume, meaning the solution will need to reach a lower temperature before becoming supersaturated, hopefully below the melting point.[6]
-
Slow Down Supersaturation Generation:
-
Cooling Crystallization: Slow the cooling rate dramatically. Insulate the flask or use a programmable cooling bath. A slower cooling rate allows molecules more time to orient correctly into a crystal lattice rather than kinetically trapping them in a disordered liquid state.[7]
-
Anti-solvent Crystallization: Add the anti-solvent much more slowly, perhaps dropwise, with vigorous stirring to avoid localized high supersaturation.[2] Consider adding the anti-solvent at a slightly elevated temperature before commencing slow cooling.
-
-
Implement Seeding: Once the solution has cooled to just below its saturation point (a faint, persistent cloudiness might appear), introduce a few seed crystals of this compound. This provides a template for ordered crystal growth and bypasses the high energy barrier of primary nucleation, which can prevent oiling out.[2][3]
-
Re-evaluate the Solvent System: If the problem persists, the chosen solvent system may be unsuitable. Consider solvents with different polarities or hydrogen bonding capabilities. A table of suggested starting points is provided in the FAQ section.
Q2: I'm getting a very low yield of crystals, even though I see some product forming. What are the likely causes and how can I improve it?
A2: The Principle of Solubility
A low yield is almost always a solubility issue. The most common reason is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[6]
Methods to Improve Crystal Yield:
-
Confirm Product Loss: Before discarding the mother liquor (the liquid filtered off from the crystals), test it for remaining product. A simple method is to take a small sample on a glass rod and let the solvent evaporate. A significant solid residue indicates substantial product loss.
-
Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the compound. This ensures the solution becomes supersaturated more effectively upon cooling.
-
Maximize Precipitation: Cool the crystallization mixture to a lower temperature. If you cooled to room temperature, try further cooling in an ice bath (0 °C) or even a freezer, if the solvent system allows. Be cautious, as excessively low temperatures can sometimes cause impurities to precipitate.
-
Change the Anti-solvent: If using an anti-solvent method, consider one in which your compound has even lower solubility. This will drive more complete precipitation. For example, if using ethyl acetate as an anti-solvent with isopropanol, you might try methyl tert-butyl ether (MTBE) or heptane.
Q3: No crystals are forming at all, even after the solution has cooled completely. What should I do?
A3: Overcoming the Nucleation Barrier
This situation indicates that your solution is either not supersaturated or that the energy barrier for nucleation (the formation of the initial crystal seeds) has not been overcome.
Step-by-Step Induction of Crystallization:
-
Induce Mechanical Nucleation: Scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic imperfections on the glass provide a high-energy surface that can promote nucleation.[6]
-
Introduce a Seed Crystal: This is the most reliable method. Add a single, tiny crystal of the product to the solution. If successful, you will observe crystal growth originating from the seed.
-
Increase Concentration: If scratching fails, your solution is likely not yet supersaturated. Gently heat the solution and boil off a portion (e.g., 10-15%) of the solvent. Allow it to cool again and see if crystals form.[6]
-
Utilize an Anti-solvent: If you are using a single-solvent system, you can induce precipitation by slowly adding a miscible "anti-solvent" in which your compound is known to be insoluble.
-
Drastic Cooling: As a final attempt before starting over, place the sealed flask in a -20 °C freezer. While this can lead to rapid crystallization and impurity trapping, it can sometimes yield a solid product when other methods fail.
-
Last Resort: If all else fails, remove the solvent entirely via rotary evaporation and re-attempt the crystallization with a different solvent system.[6]
Q4: My final product is a sticky or gummy solid, not the free-flowing powder I expected. What went wrong?
A4: Identifying the Cause
A sticky or gummy product can result from several issues:
-
Residual Solvent: The crystal lattice may have trapped solvent molecules.
-
Hygroscopicity: Hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere, which can cause them to become sticky.[8][9]
-
Amorphous Material: The product may have solidified from an oiled-out state, resulting in a disordered, amorphous solid instead of an ordered crystalline one.[2]
-
Presence of Impurities: Impurities can interfere with crystal packing and lead to a less stable, lower-melting solid.
Solutions for Gummy Solids:
-
Thorough Drying: Ensure the product is dried completely under a high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.
-
Solvent Trituration/Wash: Wash or triturate (grind in the presence of a liquid) the solid with a non-polar solvent in which the product is completely insoluble, such as hexane or diethyl ether. This can help remove residual polar crystallization solvents and some non-polar impurities.
-
Control Atmosphere: If hygroscopicity is the issue, handle the product in a glove box or under a stream of dry, inert gas (like nitrogen or argon) and store it in a desiccator.
-
Re-crystallize: If the issue is an amorphous solid resulting from oiling out, the only solution is to re-run the crystallization, applying the troubleshooting steps for oiling out (Q1).
Crystallization Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common crystallization failures.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a crystallization solvent for this compound?
A1: The molecule is an ionic salt with polar functional groups (morpholine ether and nitrogen, benzonitrile).[10][11][12] This structure suggests that polar solvents will be effective.[13] A robust strategy for hydrochloride salts is to use a combination of a "good" solvent, where the salt is soluble when hot, and a miscible "anti-solvent," where the salt is insoluble.
Recommended Solvent Systems to Screen:
| "Good" Solvent (Primary) | "Anti-Solvent" (Secondary) | Rationale & Causality |
| Isopropanol (IPA) | Methyl tert-butyl ether (MTBE) | IPA is a polar protic solvent that effectively dissolves many HCl salts. MTBE is a non-polar ether that will sharply decrease solubility, promoting precipitation. |
| Ethanol | Ethyl Acetate | A classic combination. Both are common, relatively non-toxic solvents. The polarity difference is sufficient to induce crystallization for many compounds. |
| Methanol | Toluene | Methanol has very high solvating power. Toluene is a non-polar aromatic anti-solvent that can be effective for compounds with aromatic rings. Use methanol sparingly to avoid oiling out. |
| Acetonitrile | Isopropanol (IPA) | In this reversed scenario, the compound might be highly soluble in acetonitrile. The addition of a less-polar alcohol like IPA can act as an anti-solvent. |
Experimental Protocol for Solvent Screening:
-
Place ~20 mg of the compound into a small vial.
-
Add the "good" solvent dropwise while heating until the solid just dissolves.
-
Slowly add the "anti-solvent" at the elevated temperature until a faint, persistent cloudiness appears.
-
Add one or two drops of the "good" solvent to make the solution clear again.
-
Allow the vial to cool slowly to room temperature, then cool further in an ice bath.
-
Observe the quality and quantity of the crystals formed.
Q2: How does polymorphism affect my crystallization, and why should I be concerned?
A2: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[14] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, dissolution rate, stability, and melting point.[15]
In a research setting, unknowingly producing a mixture of polymorphs can lead to inconsistent experimental results. In pharmaceutical development, controlling polymorphism is critical, as an unmonitored change from a stable form to a metastable one (or vice versa) could alter a drug's bioavailability and shelf-life.[14] The crystallization conditions—including the solvent choice, cooling rate, and agitation—all influence which polymorph is kinetically or thermodynamically favored.[7] Therefore, a consistent and well-documented crystallization protocol is essential for reproducible results.
Q3: What is the role of pH during the formation and crystallization of this hydrochloride salt?
A3: The hydrochloride salt of 3-(Morpholin-2-yl)benzonitrile is formed by the protonation of the basic secondary amine in the morpholine ring by hydrochloric acid. Maintaining an acidic pH is crucial to keep the compound in its salt form. If the pH of the solution drifts towards neutral or basic, the salt can disproportionate, meaning it reverts back to the free base form.[16]
The free base is not ionic and has vastly different solubility properties compared to the hydrochloride salt. It is much less polar and is likely to be an oil or a low-melting solid, which would immediately crash out of a polar solvent system, often leading to the "oiling out" phenomenon discussed earlier. Therefore, ensuring the presence of at least one molar equivalent of HCl is critical for a successful salt crystallization.
Q4: Can I use aqueous HCl to form the salt before crystallization?
A4: While aqueous HCl is a convenient and common acid source, it is often not ideal for the final crystallization step of an organic hydrochloride salt. The primary reason is that many hydrochloride salts have moderate to high solubility in water, which would lead to a significant loss of yield in the mother liquor.[17] Furthermore, the presence of water can sometimes promote the formation of hydrates (crystal forms that incorporate water molecules) or interfere with the desired anhydrous crystal lattice, potentially leading to amorphous material.
For isolating a crystalline solid, it is generally preferable to use a solution of anhydrous HCl in an organic solvent, such as HCl in isopropanol, ethanol, diethyl ether, or dioxane.[9][17] This allows for the formation of the salt in a non-aqueous environment from which it can be crystallized directly with higher yield and control.
References
-
Crystal Growth & Design. Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ACS Publications. Available at: [Link]
-
University of Southampton. Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton. Available at: [Link]
-
Request PDF. Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ResearchGate. Available at: [Link]
-
Pharmaceutical Technology. Salt Selection in Drug Development. PharmTech.com. Available at: [Link]
- Google Patents. Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. European Patent Office.
-
Zhanghua. Common Issues Faced in Crystallization and How to Solve Them. Zhanghua Dryer. Available at: [Link]
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ResearchGate. (PDF) Solvent Systems for Crystallization and Polymorph Selection. ResearchGate. Available at: [Link]
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Syrris. Pharmaceutical Crystallization in drug development. Syrris.com. Available at: [Link]
-
Request PDF. Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Mettler Toledo. Oiling Out in Crystallization. MT.com. Available at: [Link]
-
Reddit. Problem with hydrochloride salt formation/isolation. r/chemistry. Available at: [Link]
- Google Patents. Solid polymorphs of a flna-binding compound and its hydrochloride salts - WO2020172584A1. Google Patents.
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
- Google Patents. method for salt preparation - US20100204470A1. Google Patents.
-
ResearchGate. Purification of organic hydrochloride salt?. ResearchGate. Available at: [Link]
-
BIOFOUNT. This compound. BIOFOUNT.com. Available at: [Link]
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PubChemLite. This compound (C11H12N2O). PubChemLite. Available at: [Link]
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PharmaTEC. Pharmaceutical Salts Optimization of Solubility or Even More?. PharmaTEC. Available at: [Link]
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University of Connecticut. Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment. OpenCommons@UConn. Available at: [Link]
-
ResearchGate. Factors which affect the crystallization of a drug substance. ResearchGate. Available at: [Link]
-
LUTPub. Effect of Liquid-Liquid Phase Separation During Crystallization. LUT University. Available at: [Link]
-
PubChem. Morpholine. National Institutes of Health. Available at: [Link]
-
Wikipedia. Benzonitrile. Wikipedia. Available at: [Link]
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Technical Support Center: Troubleshooting "Oiling Out" in Morpholine Hydrochloride Crystallization
Welcome to the technical support center for crystallization processes. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the crystallization of morpholine hydrochloride, specifically the phenomenon known as "oiling out." As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to solve complex crystallization problems.
Introduction: Understanding the "Oiling Out" Phenomenon
"Oiling out," also known as liquid-liquid phase separation (LLPS), is a common but problematic event in crystallization where a dissolved compound separates from the solution as a liquid (an "oil" or secondary liquid phase) rather than the desired solid crystalline phase.[1][2] This occurs when the system enters a metastable region of the phase diagram where the solute is supersaturated but the kinetic barrier to form an ordered crystal lattice is too high. Instead, it forms a disordered, solute-rich liquid phase.[1]
This presents significant challenges for purification and process control:
-
Purity: Impurities often have higher solubility in the oily phase than in the crystalline solid, leading to a final product of lower purity.[3][4]
-
Process Control: The transformation of the oil into a solid is often spontaneous and unpredictable, resulting in poor control over crystal size, shape (morphology), and polymorphic form.[1][5]
-
Scalability: Processes that involve oiling out are notoriously difficult to scale up reliably, as the hydrodynamics and mixing performance of different vessel sizes can drastically alter the outcome.[1]
Morpholine hydrochloride, as an amine salt, can be particularly susceptible to oiling out due to its high solubility in polar solvents, hygroscopic nature, and the strong intermolecular forces at play.[6][7] This guide provides a structured approach to troubleshooting and preventing this issue.
Troubleshooting Guide: From Oily Droplets to Crystalline Solids
This section is structured in a question-and-answer format to directly address the issues you may be observing at the bench.
Q1: I've cooled my saturated morpholine hydrochloride solution, but instead of crystals, I see sticky, oily droplets forming. What is happening and why?
Answer: You are observing the classic signs of "oiling out." This is a thermodynamic and kinetic issue where the system bypasses the intended crystallization pathway. The primary causes are detailed in the table below.
| Factor | Underlying Cause | Recommended Action |
| High Supersaturation | The concentration of the solute is too high for the given conditions, or it was generated too quickly (e.g., rapid cooling or fast anti-solvent addition). This drives the system into the LLPS region of the phase diagram before nucleation can occur.[4][5] | Reduce initial concentration, slow the cooling rate, or decrease the anti-solvent addition rate.[1] |
| Inappropriate Solvent System | The chosen solvent is too "good" at dissolving morpholine HCl, even at low temperatures. This prevents the solute molecules from associating correctly to form a crystal lattice.[4] Alternatively, strong solute-solvent interactions may kinetically hinder the integration of molecules into a lattice.[1] | Change the solvent or adjust the ratio in a mixed-solvent system.[5] See Protocol 2. |
| Presence of Impurities | Impurities can disrupt the formation of the crystal lattice. They can also cause melting point depression, meaning the "melting point" of your impure mixture is lower than the solution temperature, favoring a liquid phase.[3][4] | Purify the starting morpholine free base or use higher-purity reagents. Ensure complete conversion to the hydrochloride salt. |
| Temperature Profile | The solution temperature is above the melting point of the solute under those specific conditions (which can be influenced by solvent and impurities).[3] | Ensure the cooling profile allows for nucleation to occur at a temperature well below the compound's melting point. |
Q2: My experiment has already oiled out. Is the batch lost? How can I recover a solid product from this state?
Answer: The batch is often salvageable. The key is to re-establish conditions that favor controlled crystallization over liquid-phase separation.
-
Re-dissolve and Dilute: Gently heat the mixture until the oil completely redissolves into a single, clear phase. Add a small amount of additional primary solvent (e.g., 10-20% by volume) to reduce the overall concentration.[3] Then, attempt to recrystallize by cooling very slowly.
-
Induce Nucleation: If, upon slow cooling, the solution appears to be heading toward oiling out again, try to induce crystallization manually. The most common methods are:
-
Seeding: Once the solution is cooled into the metastable zone (supersaturated but not yet oiled out), add a few milligrams of pure, crystalline morpholine hydrochloride.[1][2] This provides a template for crystal growth, bypassing the kinetic barrier for primary nucleation. See Protocol 3 for details.
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask below the solution level. The microscopic imperfections on the glass can serve as nucleation sites.[8]
-
-
Solvent Adjustment: If you are using an anti-solvent system, reheat to redissolve the oil, then add a small amount of the "good" solvent to ensure stability. Re-start the anti-solvent addition at a much slower rate with vigorous stirring to maintain homogeneity and avoid localized high supersaturation.[8]
Q3: How do I design a robust crystallization process for morpholine hydrochloride to prevent oiling out from the start?
Answer: A proactive approach based on understanding the system's thermodynamics is crucial.
-
Control Supersaturation Generation: This is the single most critical factor. Supersaturation should be generated slowly and kept at a low to moderate level.[1] This favors the slower, more ordered process of crystal growth over the rapid, disordered process of LLPS.
-
For Cooling Crystallization: Employ a slow, linear cooling ramp (e.g., 5-10 °C per hour). Avoid placing a hot flask directly into an ice bath.
-
For Anti-Solvent Crystallization: Add the anti-solvent dropwise or via a syringe pump over an extended period (e.g., 30-60 minutes or longer) with efficient stirring.
-
-
Strategic Solvent Selection: The ideal solvent system is one where the solute has high solubility at elevated temperatures and low solubility at lower temperatures.[4]
-
For amine hydrochlorides, polar protic solvents like isopropanol or ethanol are often good starting points.[9]
-
Avoid using aqueous HCl if possible, as the introduction of water can dramatically increase the solubility of the salt and promote oiling out.[10] Consider forming the salt in situ using anhydrous HCl dissolved in a suitable solvent like diethyl ether or isopropanol.[9][11]
-
Systematically screen solvent/anti-solvent combinations. A good anti-solvent is fully miscible with the primary solvent but dissolves very little of the solute. Common pairs include Methanol/Ethyl Acetate, Isopropanol/Hexane, or Ethanol/Toluene.
-
-
Implement a Seeding Strategy: Do not rely on spontaneous nucleation. A seeding protocol is one of the most effective ways to prevent oiling out and control the final product attributes.[1][5] The goal is to add seeds into the metastable zone, providing a pathway for desupersaturation that avoids the LLPS region entirely. See Protocol 3.
Visualizing the Problem and Solution
Diagrams can help clarify the thermodynamic principles and the decision-making process for troubleshooting.
Phase Diagram: Crystallization vs. Oiling Out
Caption: Conceptual phase diagram illustrating the desired crystallization path versus the path leading to oiling out.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting an "oiling out" event during crystallization.
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization
This protocol is ideal when the solubility of morpholine hydrochloride shows a strong temperature dependence in the chosen solvent.
-
Dissolution: In an appropriately sized flask, dissolve the crude morpholine hydrochloride in a minimal amount of a suitable hot solvent (e.g., isopropanol). Add the solvent portion-wise until a clear solution is achieved at reflux temperature.
-
Slow Cooling: Remove the flask from the heat source and insulate it (e.g., by placing it on a cork ring and covering it with a watch glass). Allow it to cool slowly and undisturbed towards room temperature. A programmed cooling bath is ideal for maximum control.
-
Maturation: Once at room temperature, if crystallization is slow to complete, cool the flask further in an ice bath for at least one hour to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
This is effective when the salt is highly soluble in one solvent but poorly soluble in another miscible solvent.
-
Dissolution: Dissolve the morpholine hydrochloride in the minimum required volume of a "good" solvent (e.g., methanol) at room temperature.
-
Anti-Solvent Addition: While stirring the solution vigorously, add the "anti-solvent" (e.g., ethyl acetate) dropwise using a syringe pump for a slow, controlled addition rate.
-
Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (nucleation). If oiling out occurs, you have added the anti-solvent too quickly or the concentration is too high.
-
Growth and Maturation: Once nucleation begins, reduce the anti-solvent addition rate or stop it altogether and allow the crystals to grow with continued stirring for 1-2 hours.
-
Isolation: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.
Protocol 3: Robust Seeding Technique
This protocol can be integrated into either of the above methods to prevent oiling out and control crystal properties.
-
Prepare Seed Crystals: Ensure you have a small quantity of pure, dry morpholine hydrochloride crystals from a previous successful batch.
-
Determine Seeding Point: The ideal seeding point is within the metastable zone width (MSZW)—where the solution is supersaturated but has not yet spontaneously nucleated or oiled out. This is typically a few degrees below the temperature of complete dissolution.
-
Execution (for Cooling Crystallization): Cool the clear, saturated solution to the predetermined seeding temperature.
-
Add Seeds: Add a small amount (typically 1-5% by weight of the solute) of seed crystals to the solution.
-
Hold and Grow: Hold the temperature constant for 30-60 minutes with gentle agitation to allow the seeds to grow. Successful seeding will be evident by the disappearance of the initial seed crystals followed by the growth of a new crystal slurry.
-
Resume Cooling: Once growth is established, resume the slow cooling profile as described in Protocol 1 to complete the crystallization.
Frequently Asked Questions (FAQs)
-
Q: What is the difference between "oiling out" and simple precipitation?
-
A: "Oiling out" is a liquid-liquid phase separation that results in a solute-rich liquid phase.[1] Precipitation is the formation of a solid phase directly from the solution. While both are driven by supersaturation, oiling out is a non-crystalline pathway.
-
-
Q: My seed crystals dissolve when I add them. What's wrong?
-
A: You are adding the seeds too early, while the solution is still undersaturated. Cool the solution further before adding the seeds. The solution must be supersaturated for the seeds to promote growth.
-
-
Q: Can I use aqueous HCl to make the salt and then crystallize it?
-
A: While possible, it is often challenging. Water is an excellent solvent for morpholine hydrochloride and can make it difficult to achieve the necessary supersaturation for crystallization without first reaching the oiling out region.[10][12] Using anhydrous HCl in an organic solvent like isopropanol or ether is often a more robust method for isolating a crystalline salt.[9]
-
-
Q: Does stirring speed matter?
-
A: Yes, stirring affects heat and mass transfer.[1] Inadequate stirring can create localized "hot spots" or areas of high supersaturation, promoting oiling out. Conversely, overly aggressive agitation can sometimes lead to crystal breakage (secondary nucleation), resulting in smaller crystals. A moderate, consistent stirring speed is generally recommended.
-
References
-
The factors affecting the occurrence of oiling‐out. - ResearchGate. Available at: [Link]
-
Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules - PMC - NIH. Available at: [Link]
-
Morpholine hydrochloride | Solubility of Things. Available at: [Link]
-
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application | Crystal Growth & Design - ACS Publications. Available at: [Link]
-
Morpholine. Available at: [Link]
-
Morpholine - Sciencemadness Wiki. Available at: [Link]
-
Isolation of primary amines as HCL salt problem - Sciencemadness.org. Available at: [Link]
-
Purification of organic hydrochloride salt? - ResearchGate. Available at: [Link]
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- 12. Morpholine [drugfuture.com]
Technical Support Center: Optimization of HPLC Separation for 3-(Morpholin-2-yl)benzonitrile hydrochloride
Welcome to the technical support center for the HPLC analysis of 3-(Morpholin-2-yl)benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this compound. As a polar, basic molecule, its analysis requires a nuanced approach to achieve robust and reproducible results. This document offers full editorial control to provide scientifically grounded explanations and actionable protocols.
Understanding the Analyte: The Key to a Robust Method
This compound possesses two key structural features that dictate its behavior in reversed-phase HPLC:
-
A Basic Morpholine Ring: The secondary amine within the morpholine ring is basic and will be protonated (positively charged) at acidic to neutral pH. This is the primary site for undesirable ionic interactions with the stationary phase.
-
A Polar Profile: The combination of the morpholine and benzonitrile moieties results in a polar molecule, which can lead to poor retention on traditional C18 columns.[1][2]
The primary challenge in developing a robust method is to control the ionization state of the morpholine amine to achieve good peak shape and stable retention.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound severely tailing?
Peak tailing for this compound is almost always caused by secondary interactions between the positively charged morpholine nitrogen and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[5][6] This strong ionic interaction retains a fraction of the analyte longer, causing a "tail." To fix this, you must minimize this interaction by adjusting the mobile phase pH or using a specialized column.[7][8]
Q2: I have very little or no retention. Why is my compound eluting in the solvent front?
As a polar compound, this compound has a weak hydrophobic interaction with standard C18 stationary phases.[1] If the mobile phase is too high in organic solvent or if the compound is fully ionized (highly water-soluble), it will have little affinity for the stationary phase and elute early.[9] Increasing retention requires either suppressing its ionization or using a stationary phase designed for polar analytes.
Q3: What is a good starting point for my HPLC method development?
A reliable starting point is crucial. The goal is to use conditions that suppress silanol interactions while providing adequate retention. See the detailed protocol in the "Recommended Starting Method" section below for a comprehensive starting point. A general recommendation is to use a low-pH mobile phase (e.g., 0.1% Formic Acid in water/acetonitrile) on a modern, high-purity, end-capped C18 column.[4][8]
Q4: Which HPLC column is best for this analysis?
A standard C18 column can work if the mobile phase is properly optimized (i.e., low pH). However, for superior peak shape and robustness, consider using:
-
Base-Deactivated Columns: These have minimal residual silanols due to high-purity silica and extensive end-capping.[5]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from silanol groups and improves retention for polar compounds.[5]
In-Depth Troubleshooting Guides
Issue 1: Severe Peak Tailing
Question: My peak for this compound has a USP tailing factor > 2.0. I've tried a standard C18 column with a phosphate buffer at pH 7, but the shape is unacceptable. What are the precise steps to fix this?
Answer: The peak tailing you observe is a classic symptom of silanol interaction with your basic analyte.[6] At pH 7, the morpholine amine is protonated (positive charge), and a significant portion of the silica surface's silanol groups are deprotonated (negative charge), leading to a strong, undesirable ion-exchange interaction.[10]
Your troubleshooting strategy should focus on systematically eliminating this interaction.
Below is a systematic workflow to diagnose and resolve peak tailing for basic compounds.
Caption: Troubleshooting workflow for peak tailing of basic analytes.
-
Prepare Mobile Phase A: Create an aqueous mobile phase with a pH between 2.5 and 3.0. A simple and effective choice for LC-MS compatibility is 0.1% (v/v) formic acid in HPLC-grade water.[7] For UV-only applications, 0.1% trifluoroacetic acid (TFA) can also be used, but be aware it can cause ion suppression in MS. The purpose is to protonate the surface silanols (Si-OH), neutralizing their negative charge and preventing ionic interactions.[8]
-
Prepare Mobile Phase B: Use 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Equilibrate: Flush the column with the new mobile phase for at least 10-15 column volumes.
-
Inject and Analyze: Inject your sample. You should observe a significant improvement in peak symmetry. If tailing persists, the column itself may be the issue.
Issue 2: Inconsistent or Poor Retention Time
Question: My retention time for this compound is drifting between injections, and it's eluting too close to the void volume. How can I increase retention and improve stability?
Answer: Retention time instability for an ionizable compound is almost always due to inadequate pH control of the mobile phase.[9] If the mobile phase pH is close to the analyte's pKa, small changes in buffer preparation can cause large shifts in retention.[11] Poor retention is due to the analyte's high polarity.
The key is to set the mobile phase pH at least 1.5-2 pH units away from the analyte's pKa. For the morpholine amine, the pKa is likely around 8-9. By working at a low pH (e.g., 2.5-3.0), the amine is consistently in its protonated form, leading to stable retention.
| Buffer/Additive | Useful pH Range | MS Compatible? | Comments |
| Formic Acid | 2.8 - 4.8 | Yes | Excellent choice for low pH control in LC-MS. |
| Trifluoroacetic Acid (TFA) | < 2.5 | No (suppressive) | Strong ion-pairing agent, can improve peak shape but sticks to columns. |
| Ammonium Formate | 2.8 - 4.8 | Yes | A true buffer, provides better pH stability than formic acid alone. |
| Ammonium Acetate | 3.8 - 5.8 | Yes | Useful if a slightly higher pH is needed. |
| Phosphate Buffer | 2.1 - 4.1 / 6.2 - 8.2 | No (non-volatile) | Excellent buffering capacity for UV methods, but avoid for MS. |
Table 1: Common HPLC buffers and additives for controlling mobile phase pH.
-
Organic Modifier: Acetonitrile and methanol are the most common choices.[12] They offer different selectivities and may impact peak shape differently.[10] If retention is too low with acetonitrile, try switching to methanol, which is a weaker solvent in reversed-phase and may increase retention.
-
Temperature: Increasing column temperature generally reduces retention time because it lowers mobile phase viscosity and increases analyte diffusion.[13][14] However, it can also change selectivity.[13] Maintaining a constant, slightly elevated temperature (e.g., 35-40 °C) is crucial for reproducibility and can improve peak shape by enhancing mass transfer.[13][15]
Recommended Starting Method Protocol
This protocol is designed as a robust starting point for the analysis of this compound, prioritizing good peak shape and stable retention.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| HPLC Column | High-purity, base-deactivated C18, 100 Å, 2.7-5 µm (e.g., Agilent ZORBAX, Waters CORTECS T3, Phenomenex Luna Omega Polar C18) | A modern, end-capped column is critical to minimize silanol interactions.[5] The CORTECS T3 is also compatible with 100% aqueous conditions, preventing dewetting. |
| Mobile Phase A | 0.1% Formic Acid in Water | Sets pH ~2.8, fully protonating the analyte and suppressing silanol ionization for excellent peak shape.[7][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile generally provides sharp peaks and lower backpressure than methanol.[12] |
| Gradient | 5% to 40% B over 10 minutes | A shallow gradient is a good starting point to ensure elution and separation from any potential impurities. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Adjust proportionally for different column diameters. |
| Column Temp. | 40 °C | Elevated temperature improves peak efficiency, reduces backpressure, and ensures reproducibility.[13][16] |
| Injection Vol. | 5 µL | Avoid overloading the column, which can cause peak fronting or tailing.[7][17] |
| Sample Diluent | Mobile Phase A or Water/Acetonitrile (90:10) | Dissolving the sample in a solvent weaker than the initial mobile phase conditions is crucial to prevent peak distortion.[18] |
| Detection | UV at 220 nm and 254 nm | Monitor at multiple wavelengths to capture the benzonitrile chromophore and potential impurities. |
Validation and System Suitability
Once an optimal separation is achieved, the method must be validated according to regulatory guidelines (e.g., FDA, ICH).[19][20][21] Key system suitability test (SST) parameters to monitor include:
-
Tailing Factor: Should be ≤ 1.5 for the main peak.
-
Theoretical Plates (N): A measure of column efficiency.
-
Reproducibility (%RSD): Retention time and peak area for replicate injections should be < 1.0%.
This structured approach, grounded in the physicochemical properties of this compound, will enable you to develop a robust, reproducible, and accurate HPLC method.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
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- Thermo Fisher Scientific.
- Chrom Tech.
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- Sigma-Aldrich. Developing HPLC Methods.
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- HPLC Chromatography Hints and Tips.
- Moravek.
- Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC.
- SelectScience.
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- Agilent Technologies.
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- LCGC International.
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- BenchChem. Technical Support Center: HPLC Analysis of Polar Amine Compounds.
- Learning Plus, Inc.
- Scribd.
- U.S. Food & Drug Administration.
- Phenomenex. Reversed Phase HPLC Method Development.
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- 21. fda.gov [fda.gov]
Overcoming poor solubility of 3-(Morpholin-2-yl)benzonitrile hydrochloride in assays
Welcome to the technical support guide for 3-(Morpholin-2-yl)benzonitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility challenges encountered during in vitro and in vivo assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the reliable and reproducible use of this compound in your experiments.
Introduction: Understanding the Solubility of Hydrochloride Salts
This compound is a salt of a weakly basic parent compound. The hydrochloride salt form is typically chosen to enhance aqueous solubility and stability. However, poor solubility can still arise, often due to the specific conditions of the assay environment. The morpholine moiety in the compound is a basic functional group, which is protonated to form the hydrochloride salt. The solubility of this salt is highly dependent on the pH of the solution. At acidic pH, the compound exists in its protonated, more soluble form. As the pH increases towards and beyond the pKa of the morpholine nitrogen, the compound will deprotonate to its less soluble free base form, which can lead to precipitation.
Furthermore, the "common ion effect" can also influence solubility. In the presence of a high concentration of chloride ions from the buffer or media, the equilibrium can shift, potentially reducing the solubility of the hydrochloride salt.[1]
This guide will walk you through a systematic approach to diagnosing and resolving solubility issues with this compound.
Troubleshooting Guide & FAQs
Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do first?
A1: The first step is to determine the baseline solubility of the compound in a simple, unbuffered aqueous system before moving to more complex buffers.
Initial Solubility Assessment Protocol:
-
Start with Deionized Water: Attempt to dissolve a small, known amount of the compound in deionized water.
-
Gentle Heating: If solubility is limited at room temperature, gently warm the solution up to 37°C, as many biological assays are performed at this temperature.
-
Sonication: If the compound still does not dissolve, sonicate the solution for 5-10 minutes.
-
Visual Inspection: After each step, visually inspect the solution for any undissolved particles. For a more quantitative assessment, centrifuge the solution and measure the concentration of the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.
If the compound is soluble in water but not in your buffer, the issue likely lies with the buffer's pH or composition.
Q2: I was able to dissolve the compound in water, but it precipitates when I add it to my cell culture medium or buffered solution. Why is this happening?
Troubleshooting Steps:
-
Measure the Final pH: After adding the compound to your buffer, measure the pH. If it is near or above the predicted pKa, you will likely encounter solubility issues.
-
pH Adjustment: The solubility of basic compounds increases as the pH decreases.[3] If your assay can tolerate a lower pH, try adjusting the pH of your final solution to be at least 1-2 units below the pKa of the morpholine group. For weakly basic drugs, the use of acidic excipients like citric acid or tartaric acid can create a more favorable microenvironment for dissolution.[4]
Q3: How do I prepare a stock solution of this compound?
A3: Preparing a concentrated stock solution in an appropriate solvent is a standard practice. This allows for the addition of a small volume of the stock to your assay, minimizing the impact of the solvent on the final conditions.
Recommended Solvents for Stock Solutions:
| Solvent | Properties & Considerations |
| DMSO (Dimethyl Sulfoxide) | An excellent solvent for a wide range of organic compounds.[5] It is recommended to keep the final concentration in assays below 0.5% to avoid solvent-induced artifacts. |
| Ethanol | A good alternative to DMSO. It is also recommended to keep the final concentration in assays low, typically below 1%. |
| Deionized Water (with pH adjustment) | If the compound has sufficient aqueous solubility, a stock can be made in water. Acidifying the water with a small amount of HCl can help maintain the protonated, soluble form. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the Required Mass: The molecular weight of this compound (C₁₁H₁₃ClN₂O) is approximately 224.68 g/mol . To make 1 mL of a 10 mM stock solution, you would need 2.25 mg of the compound.
-
Weigh the Compound: Accurately weigh out the calculated mass of the compound.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the compound.
-
Ensure Complete Dissolution: Vortex and gently warm (if necessary) to ensure the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A4: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous buffer where its solubility is much lower.[6]
Strategies to Prevent Precipitation Upon Dilution:
-
Use Co-solvents: Including a water-miscible co-solvent in your final assay buffer can increase the solubility of your compound.[7]
-
Polyethylene Glycol (PEG): PEGs of various molecular weights (e.g., PEG 300, PEG 400) are commonly used.
-
Propylene Glycol: Another widely used co-solvent.
-
Glycerol: Can also be used to improve solubility.
-
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach.
-
Pluronic F-68: This non-ionic surfactant can help to keep hydrophobic compounds in solution. A final concentration of 0.01-0.1% is often effective.
-
Increase Mixing Speed: Adding the stock solution to the buffer while vortexing can help to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
Q5: Could the type of buffer I'm using be the problem?
A5: Yes, the buffer components can influence solubility.
-
Common Ion Effect: As mentioned, high concentrations of chloride ions in your buffer could potentially reduce the solubility of the hydrochloride salt.[1] If you suspect this is an issue, try using a buffer with a different counter-ion.
-
Phosphate Buffers: Some compounds can have lower solubility in phosphate buffers due to interactions with phosphate ions. It is worth testing alternative buffer systems like HEPES or Tris if you are encountering problems in PBS.[8]
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.
Caption: A decision tree for troubleshooting solubility issues.
pH-Dependent Solubility of a Basic Compound
This diagram illustrates the relationship between pH, pKa, and the solubility of a basic compound like 3-(Morpholin-2-yl)benzonitrile.
Caption: The effect of pH on the solubility of a basic compound.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer | pH of the buffer is too high, leading to the formation of the insoluble free base. | Lower the pH of the buffer, if the assay allows. |
| Buffer components are interacting with the compound (e.g., common ion effect, phosphate interactions). | Try a different buffer system (e.g., HEPES instead of PBS). | |
| Compound precipitates when DMSO stock is diluted in aqueous buffer | The compound is "crashing out" due to a rapid change in solvent polarity. | Add the stock solution to the buffer while vortexing. Use a stepwise dilution. |
| The final concentration of the compound exceeds its solubility limit in the aqueous buffer. | Incorporate a co-solvent (e.g., PEG 300, propylene glycol) or a surfactant (e.g., Pluronic F-68) into the final buffer. |
Concluding Remarks
Overcoming the poor solubility of this compound often requires a systematic and empirical approach. By understanding the fundamental principles of its chemistry, particularly its pH-dependent solubility, researchers can effectively troubleshoot and optimize their experimental conditions. We recommend always performing small-scale pilot experiments to determine the optimal solubilization strategy for your specific assay before proceeding with large-scale or critical studies.
References
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Raoof, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Al-Nahrain University, 18(1), 88-96. Available at: [Link]
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Al-khedairy, E. B. H. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 183. Available at: [Link]
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Arambulo, A. S., & DeMarco, J. D. (1979). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 68(10), 1324-1325. Available at: [Link]
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van der Merwe, J., & Gerber, M. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395. Available at: [Link]
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Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. Journal of Chemical Theory and Computation, 18(10), 6335-6349. Available at: [Link]
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Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
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Ahmad, I., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Biomolecular Structure and Dynamics, 1-15. Available at: [Link]
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Agilent. (n.d.). HPLC Troubleshooting. Available at: [Link]
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Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews, 41(3), 289-311. Available at: [Link]
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Sun, J., et al. (2019). Effect of buffer capacity on dissolution and supersaturation profiles of pioglitazone hydrochloride. Journal of Pharmaceutical Sciences, 108(1), 211-219. Available at: [Link]
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Wikipedia. (n.d.). Morpholine. Available at: [Link]
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LibreTexts Chemistry. (2022). 2.5: Preparing Solutions. Available at: [Link]
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International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Available at: [Link]
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Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. Journal of Chemical Theory and Computation, 18(10), 6335-6349. Available at: [Link]
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Glassco, J., & DiFranco, N. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. Available at: [Link]
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ChemAxon. (n.d.). pKa calculation. Available at: [Link]
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Chadha, R., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. International Journal of Pharmaceutics, 430(1-2), 249-258. Available at: [Link]
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Ataman Kimya. (n.d.). MORPHOLINE. Available at: [Link]
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Andersson, C. D., & Adolfsson, H. (2018). Biological relevance and synthesis of C-substituted morpholine derivatives. Synthesis, 50(18), 3595-3615. Available at: [Link]
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PubChem. (n.d.). Benzonitrile. National Center for Biotechnology Information. Available at: [Link]
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Kumar, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
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Ahamed, F. M. M., Padusha, M. S. A., & Gunasekaran, B. (2014). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o33. Available at: [Link]
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Al-Warhi, T., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Heliyon, 9(11), e21989. Available at: [Link]
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Al-Ostoot, F. H., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(1), 229. Available at: [Link]
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Aaltonen, J., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences, 162, 105822. Available at: [Link]
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Jadhav, N. R., et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Journal of Applied Pharmaceutical Science, 7(11), 216-224. Available at: [Link]
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Kiper, R. A. (n.d.). Properties of substance: benzonitrile. Available at: [Link]
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Aaltonen, J., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. Available at: [Link]
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Stack Exchange. (2014). How to prepare a stock solution from a substance of unknown concentration. Chemistry Stack Exchange. Available at: [Link]
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Avdeef, A., et al. (2000). Effect of chloride ion on dissolution of different salt forms of haloperidol. Pharmaceutical Research, 17(1), 95-98. Available at: [Link]
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Fuguet, E., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Journal of Pharmaceutical and Biomedical Analysis, 145, 84-90. Available at: [Link]
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Al-Masoudi, W. A. (2015). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 438-447. Available at: [Link]
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Kumar, A., & Narasimhan, B. (2018). A review on pharmacological profile of Morpholine derivatives. Mini-Reviews in Medicinal Chemistry, 18(1), 37-55. Available at: [Link]
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Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
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Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Available at: [Link]
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Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]
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Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Available at: [Link]
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Wikipedia. (n.d.). Benzoic acid. Available at: [Link]
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Stack Exchange. (2014). What is the procedure to create stock solutions?. Chemistry Stack Exchange. Available at: [Link]
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ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Available at: [Link]
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Minimizing batch-to-batch variability of synthesized 3-(Morpholin-2-yl)benzonitrile hydrochloride
An Application Scientist's Guide to Minimizing Batch-to-Batch Variability in the Synthesis of 3-(Morpholin-2-yl)benzonitrile Hydrochloride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues that lead to batch-to-batch variability. Our approach is grounded in the principles of Quality by Design (QbD), emphasizing that quality should be built into the process, not merely tested for in the final product.[1]
Batch-to-batch variability, the deviation in quality and performance between different manufacturing batches, is a significant challenge in chemical synthesis.[1][2] Its root causes often lie in subtle inconsistencies in raw materials, reaction conditions, and processing steps.[3] This guide provides a structured, question-and-answer-based approach to identify, control, and ultimately minimize these variations.
Core Synthesis & Quality Control Workflow
The following diagram outlines the critical stages in the synthesis of this compound and highlights key control points for ensuring consistency. The assumed synthetic pathway involves the nucleophilic aromatic substitution (SNAr) of a halobenzonitrile with a suitable morpholine precursor, followed by purification and salt formation.
Caption: Workflow for controlled synthesis of 3-(Morpholin-2-yl)benzonitrile HCl.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address specific issues you may encounter during synthesis.
Part 1: Raw Material and Reagent Control
Question 1: I'm seeing inconsistent reaction initiation times and yields between batches. Could my starting materials be the issue?
Answer: Absolutely. The quality and consistency of your starting materials are the foundation of a reproducible synthesis. Heterogeneity in source materials is a primary contributor to batch-to-batch variability.[3]
-
Causality:
-
Purity of 3-Halobenzonitrile: The presence of isomeric impurities (e.g., 2- or 4-halobenzonitrile) can lead to the formation of difficult-to-remove side products. Non-reactive organic or inorganic impurities can alter the concentration of your limiting reagent, affecting stoichiometry and yield.
-
Quality of Morpholine Precursor: If using a protected morpholine, the efficiency of deprotection can be a source of variability. For direct reactions with morpholine, its water content is critical, as excess water can affect the reaction's kinetics and the nature of the base used.
-
Solvent Quality: Trace amounts of water or other reactive impurities in your solvent can have a significant impact. For instance, in reactions requiring a strong base, water will consume the base and inhibit the desired reaction. Ensure you are using an appropriately dried, high-purity solvent.
-
-
Troubleshooting & Self-Validation Protocol:
-
Vendor Qualification: Do not assume materials from different vendors or different lots from the same vendor are identical. Qualify each new lot.
-
Incoming Material QC: Implement a robust quality control check for all starting materials.
-
Establish Specifications: Create a clear specification sheet for each raw material, defining acceptable limits for purity, impurity profiles, and water content. Reject any materials that fall outside these specifications.
-
Part 2: Reaction Condition Optimization
Question 2: My reaction is either incomplete or produces a high level of impurities, and the results vary with each run. How can I stabilize the reaction itself?
Answer: This points to a lack of control over critical process parameters (CPPs). For the SNAr reaction, temperature, reaction time, and stoichiometry are paramount.
-
Causality:
-
Temperature Control: SNAr reactions are often highly sensitive to temperature. Insufficient heat can lead to an incomplete reaction. Conversely, excessive temperatures can promote side reactions, such as decomposition or the formation of undesired byproducts.[6] For example, heating a mixture of morpholine and 4-chlorobenzonitrile at 120°C is a documented condition for a similar reaction.[7]
-
Stoichiometry: The molar ratio of your nucleophile (morpholine) to your electrophile (3-halobenzonitrile) and base is crucial. An insufficient amount of the morpholine or base will result in an incomplete reaction. A large excess of morpholine can complicate purification.
-
Mixing Efficiency: Inconsistent mixing can create localized "hot spots" or areas of high concentration, leading to non-uniform reaction progress and impurity formation.
-
-
Troubleshooting & Self-Validation Protocol:
-
In-Process Controls (IPCs): Do not rely solely on a fixed reaction time. Actively monitor the reaction's progress.
-
Method: Use Thin Layer Chromatography (TLC) for rapid qualitative checks or HPLC for quantitative analysis.[5][8]
-
Procedure: Take aliquots from the reaction mixture at set intervals (e.g., every hour) and analyze for the disappearance of the limiting starting material. Define completion as <1% of starting material remaining.
-
-
Parameter Optimization: If variability persists, perform a Design of Experiments (DoE) to systematically investigate the impact of key parameters.[1]
-
| Parameter | Recommended Range | Justification | IPC Method |
| Temperature | 110-130 °C | Balances reaction rate against impurity formation.[7] | HPLC for impurity profiling |
| Morpholine Equiv. | 1.5 - 3.0 | Ensures complete consumption of the limiting reagent without excessive excess. | HPLC for residual starting material |
| Reaction Time | Monitor to completion | Time is not a fixed parameter; it is the result of other conditions. | TLC / HPLC |
Part 3: Work-up, Isolation, and Purification
Question 3: The physical properties (color, crystal size, filterability) and purity of my isolated crude product are inconsistent batch-to-batch. What should I investigate?
Answer: Variability during work-up and isolation is common and often overlooked. The quenching, extraction, and especially the crystallization steps must be precisely controlled.
-
Causality:
-
Quenching: The rate of addition and temperature during the quenching step (e.g., adding water to the reaction mixture[7]) can influence the initial precipitation of the product and its impurity profile.
-
Crystallization/Precipitation: This is a critical control point.
-
Cooling Rate: Rapid cooling ("crashing out") traps impurities and leads to small, often poorly filterable crystals. A slow, controlled cooling profile is essential for forming pure, well-defined crystals.
-
Solvent System: The choice of anti-solvent and the final solvent/anti-solvent ratio dramatically affects yield and purity.
-
Agitation: The stirring rate influences crystal nucleation and growth.
-
-
-
Troubleshooting & Self-Validation Protocol:
-
Standardize Work-up: Create a detailed, step-by-step Standard Operating Procedure (SOP) for the entire work-up and isolation process. Specify temperatures, addition rates, and mixing speeds.
-
Develop a Crystallization Protocol:
-
Define Cooling Profile: Do not simply place the flask in an ice bath. Specify a controlled cooling ramp (e.g., "cool from 60°C to 20°C over 2 hours, then hold at 5°C for 4 hours").
-
Seeding: To ensure consistent crystal form (polymorph) and size, consider seeding the supersaturated solution with a small amount of pure product from a previous, validated batch.
-
Solvent Ratio: Precisely define the volumes of the crystallization solvent and anti-solvent.
-
-
Caption: Decision tree for troubleshooting low product purity.
Part 4: Final Product Quality Control
Question 4: How do I confirm that my final batches of this compound are truly identical?
Answer: Through comprehensive analytical characterization. A single purity value (e.g., "99.5% by HPLC") is insufficient. True consistency requires a suite of tests that assess identity, purity, impurity profiles, and physical properties.
-
Recommended Final Product QC Protocol:
-
Identity Confirmation:
-
Purity and Impurity Profiling:
-
Residual Solvent Analysis:
-
GC-HS (Headspace Gas Chromatography): Essential for quantifying residual solvents from the synthesis and purification, ensuring they are below ICH (International Council for Harmonisation) limits.
-
-
Physical Characterization:
-
References
-
OSHA Method PV2123: Morpholine. (2003). Occupational Safety and Health Administration. [Link]
-
Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]
-
Analytical Development And Quality Control. Pharmaron. [Link]
-
This compound (C11H12N2O). PubChem. [Link]
- US Patent US20080045708A1: New Process for the Synthesis of Morpholinylbenzenes. (2008).
-
Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. (2014). ResearchGate. [Link]
-
Toomula, N., Kumar, A., Kumar D, S., & Bheemidi, V. S. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). [Link]
-
Defining the Root Cause of Batch-to-Batch Variability. (2024). Cell & Gene. [Link]
-
Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. (2014). Hilaris Publisher. [Link]
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Technical Support Center: Reaction Condition Optimization for 3-(Morpholin-2-yl)benzonitrile Hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of 3-(Morpholin-2-yl)benzonitrile hydrochloride. As Senior Application Scientists, we present this information in a comprehensive question-and-answer format to directly address challenges encountered during experimentation.
I. Synthetic Strategy Overview
The synthesis of this compound can be approached through several routes. A common and effective strategy involves the construction of the morpholine ring onto a pre-functionalized benzonitrile core. This typically involves the reaction of a protected 2-amino-1-phenylethanol derivative with a suitable two-carbon electrophile, followed by cyclization and deprotection. A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic pathway for this compound.
II. Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, broken down by key reaction stages.
A. Stage 1: Reductive Amination & Protection
The initial steps often involve forming the amino alcohol precursor and protecting the amine. Reductive amination is a key reaction in this stage.
Q1: My reductive amination of 3-acetylbenzonitrile with a protected amine source is showing low conversion. What are the likely causes and how can I optimize this step?
A1: Low conversion in reductive amination is a common challenge that can often be traced back to several factors:
-
Ineffective Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used because they are mild enough not to reduce the ketone starting material but will efficiently reduce the intermediate iminium ion as it forms.[1][2] If you are using a harsher reducing agent like sodium borohydride (NaBH₄), you may be prematurely reducing the ketone.[2][3]
-
Suboptimal pH: The pH of the reaction mixture is crucial for imine/iminium ion formation. An acidic environment is necessary to protonate the carbonyl group, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. Careful control of the pH, often by using a buffer system, is recommended.[1]
-
Slow Imine/Enamine Formation: The formation of the imine or enamine intermediate can be prohibitively slow, especially with weaker amine nucleophiles or sterically hindered ketones.[4] To address this, consider using a Lewis acid such as Ti(OiPr)₄ to facilitate imine formation.[3][4] Alternatively, a two-step procedure where the imine is formed first (with removal of water) followed by reduction can be more effective.[1]
| Parameter | Problem | Recommended Solution | Reference |
| Reducing Agent | Low conversion, ketone reduction | Switch to NaBH(OAc)₃ or NaBH₃CN. | [1][2][3] |
| pH | Poor imine formation | Maintain a mildly acidic pH (4-6). Use a buffer. | [1] |
| Reaction Rate | Slow imine formation | Add a Lewis acid (e.g., Ti(OiPr)₄). Consider a two-step process. | [3][4] |
| Solvent | Reagent incompatibility | For NaBH(OAc)₃, use aprotic solvents like DCE, DCM, or THF.[3] For NaBH₃CN, methanol is a suitable solvent.[3] |
Q2: I'm observing multiple byproducts during the N-Boc protection step. How can I improve the selectivity?
A2: The formation of byproducts during N-Boc protection often points to issues with reaction conditions or the presence of reactive functional groups. To enhance selectivity:
-
Control Stoichiometry: Ensure precise control over the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Using a large excess can lead to side reactions. A slight excess (1.1-1.2 equivalents) is typically sufficient.
-
Temperature Management: The reaction is often exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can minimize the formation of byproducts.
-
Base Selection: The choice of base is important. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred to scavenge the acid formed during the reaction without competing with the amine nucleophile.
B. Stage 2: Cyclization to Form the Morpholine Ring
This stage is critical for constructing the core heterocyclic structure. Challenges often relate to achieving efficient ring closure.
Q3: My intramolecular cyclization to form the morpholine ring is resulting in low yields and a complex mixture of products. What are the key parameters to optimize?
A3: Low yields and complex product mixtures in morpholine synthesis via cyclization can be attributed to several factors, particularly when dealing with substrates that may have competing reaction pathways.[1]
-
Reaction Temperature: Inadequate temperature control is a common pitfall. Some cyclization reactions require elevated temperatures to proceed efficiently.[1] A temperature drop of even 10-15 °C can significantly reduce the yield.[1] Conversely, excessively high temperatures can lead to decomposition and side product formation.[1]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or GC-MS.[5][6]
-
Leaving Group Quality: If your cyclization is an intramolecular nucleophilic substitution, the nature of the leaving group is paramount. A good leaving group (e.g., tosylate, mesylate) will facilitate the reaction.
-
Alternative Cyclization Strategies: If a direct intramolecular Williamson ether synthesis is failing, consider alternative cyclization methods such as a Mitsunobu reaction. While this introduces additional reagents, it can be highly effective for forming the C-O bond.
Caption: Troubleshooting workflow for low yield in morpholine ring cyclization.
C. Stage 3: N-Boc Deprotection
The removal of the Boc protecting group is a crucial final step before salt formation.
Q4: I am struggling with the N-Boc deprotection. The reaction is either incomplete or I am observing degradation of my product. What are some milder and more efficient deprotection methods?
A4: While strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) are standard for N-Boc deprotection, they can sometimes be too harsh for sensitive substrates.[7] Here are some alternative strategies:
-
Acidic Conditions in Greener Solvents: Consider using a solution of HCl in a solvent like dioxane, isopropanol, or methanol. These can be effective and avoid the use of chlorinated solvents.
-
Thermolytic Deprotection: Heating the N-Boc protected compound in a suitable solvent can lead to clean deprotection.[7][8] This method avoids the need for acidic reagents and can be performed under neutral conditions.[7] Continuous flow reactors can be particularly advantageous for thermal deprotections, allowing for precise temperature control and short reaction times.[8]
-
Mild Acidic Systems: The use of milder acidic systems, such as oxalyl chloride in methanol, has been reported for the efficient deprotection of the N-Boc group at room temperature.[9] Deep eutectic solvents (DESs) based on choline chloride and a Brønsted acid like p-toluenesulfonic acid (pTSA) can also serve as effective and recyclable media for N-Boc cleavage under mild conditions.[10]
| Method | Conditions | Advantages | Reference |
| Standard Acidic | TFA in DCM; HCl in Dioxane/MeOH | Well-established, generally effective. | [7] |
| Thermolytic | Heat in solvents like TFE, toluene, or water. | Avoids strong acids, neutral conditions. | [7][8][11] |
| Mild Lewis Acid | Oxalyl chloride in Methanol | Room temperature, mild conditions. | [9] |
| Deep Eutectic Solvent | Choline Chloride:pTSA | Mild, recyclable solvent system. | [10] |
D. Stage 4: Purification and Salt Formation
The final steps involve purifying the free base and converting it to the hydrochloride salt.
Q5: The purification of the final benzonitrile compound is challenging. What are some effective purification strategies?
A5: The purification of benzonitrile derivatives can be complicated by their physical properties. Here are some recommended approaches:
-
Initial Work-up: Before final purification, a thorough aqueous work-up is essential. Washing with a dilute acid solution can remove any remaining basic impurities, while a wash with a dilute base (like sodium bicarbonate solution) can remove acidic byproducts.[12]
-
Distillation: If the compound is a liquid and thermally stable, distillation under reduced pressure is an excellent method for purification.[12][13]
-
Crystallization: For solid compounds, recrystallization from a suitable solvent system is the preferred method. A solvent screen should be performed to identify a system that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Chromatography: If distillation and crystallization are not effective, column chromatography on silica gel is a reliable option. A gradient elution system, for example, with hexane and ethyl acetate, can be used to separate the desired product from impurities.
Q6: I am having trouble obtaining a stable, crystalline hydrochloride salt. What are the critical parameters for salt formation?
A6: The formation of a stable, crystalline hydrochloride salt depends on several factors:
-
Solvent Choice: The choice of solvent is critical. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Common choices include isopropanol, ethanol, diethyl ether, or mixtures thereof.
-
HCl Source: Anhydrous HCl is preferred to avoid introducing water, which can affect crystallinity. This can be in the form of a solution in a suitable solvent (e.g., HCl in dioxane or isopropanol) or as a gas bubbled through a solution of the free base.
-
Temperature Control: Cooling the solution after the addition of HCl can promote crystallization. In some cases, a period of stirring at a low temperature is necessary to induce precipitation.
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.
III. Analytical Methods for Reaction Monitoring and Characterization
Effective reaction optimization relies on accurate monitoring and characterization.
| Technique | Application | Reference |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring, solvent system screening for column chromatography. | [5] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction progress, purity assessment of final product. | [5][14] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of product mass, identification of byproducts.[5][6] | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile components, reaction monitoring.[15] | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of intermediates and final product. | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. |
IV. References
-
Benchchem. (2025). Technical Support Center: Scale-Up Synthesis of Morpholine Derivatives.
-
Benchchem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
-
Reddit. (2017). Challenging reductive amination.
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
-
RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
ACS Publications. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table.
-
Wordpress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.
-
PubChemLite. (n.d.). This compound (C11H12N2O).
-
Google Patents. (n.d.). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
-
PubMed Central. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines.
-
Googleapis.com. (2003). (12) United States Patent (10) Patent No.: US 7,790,905 B2.
-
PMC. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
-
Googleapis.com. (2016). (12) United States Patent.
-
IntechOpen. (2011). Development and Validation of Analytical Methods for Pharmaceuticals.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 1-aminoisoquinolines.
-
Googleapis.com. (1997). United States Patent (19).
-
ResearchGate. (2017). How can I purify impure benzonitrile?.
-
Bide Pharmatech. (n.d.). CAS No:1423033-37-7.
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
-
PMC - NIH. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
-
ETH Zurich Research Collection. (2022). Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain.
-
Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
-
PrepChem.com. (n.d.). Preparation of benzonitrile.
-
Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.
-
RSC Publishing. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
-
Google Patents. (n.d.). US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride.
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
-
Hilaris Publisher. (n.d.). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs.
-
PubMed. (n.d.). Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity.
-
MDPI. (n.d.). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
-
PMC - NIH. (n.d.). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile.
Sources
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- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
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Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 3-(Morpholin-2-yl)benzonitrile Hydrochloride
This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 3-(Morpholin-2-yl)benzonitrile hydrochloride, a novel pharmaceutical candidate. We will delve into the rationale behind method selection, present detailed experimental protocols, and outline a rigorous cross-validation study to ensure data integrity across different analytical platforms. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical methods for new chemical entities.
The accurate quantification of an active pharmaceutical ingredient (API) is a cornerstone of drug development, impacting everything from dose-response studies to stability testing. For a novel molecule like this compound, selecting and validating an appropriate analytical method is a critical first step. The presence of a UV-absorbing benzonitrile group and a polar morpholine moiety suggests that several analytical techniques could be suitable. Here, we compare a widely used High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
The cross-validation of these two methods is essential to demonstrate the consistency and reliability of the analytical data, particularly when transferring methods between laboratories or during different stages of drug development. This guide will provide the framework for such a comparison, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.
Analytical Method Principles and Rationale
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of small molecules. The method separates compounds based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. For this compound, the aromatic benzonitrile group contains a chromophore that absorbs UV light, allowing for its detection and quantification.
-
Expertise & Experience: The choice of a reversed-phase HPLC method is based on the molecule's moderate polarity. The hydrochloride salt form ensures aqueous solubility, making it amenable to analysis with common mobile phases like acetonitrile and water. The UV detection wavelength is selected based on the maximal absorbance of the benzonitrile chromophore, which is anticipated to be around 254 nm, a common wavelength used in pharmaceutical analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly useful for analyzing complex mixtures or when very low detection limits are required. The mass spectrometer measures the mass-to-charge ratio of the analyte and its fragments, providing a high degree of specificity.
-
Expertise & Experience: For a novel compound in early-stage development, LC-MS/MS offers unparalleled sensitivity, which can be crucial for pharmacokinetic or metabolism studies. The method's specificity, derived from monitoring a specific precursor-to-product ion transition, minimizes the risk of interference from matrix components or impurities.
Experimental Protocols
The following protocols are provided as a starting point for method development and will require optimization for the specific instrumentation and reagents used.
HPLC-UV Method Protocol
Objective: To quantify this compound with accuracy and precision.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm
-
Gradient elution: Start with 95% Solvent A and 5% Solvent B, ramp to 95% Solvent B over 10 minutes.
-
-
Analysis: Inject the calibration standards and samples. Integrate the peak corresponding to this compound.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the samples from the calibration curve.
LC-MS/MS Method Protocol
Objective: To achieve high-sensitivity and high-specificity quantification of this compound.
Instrumentation:
-
LC-MS/MS system with a binary pump, autosampler, and triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Same as for the HPLC-UV method.
-
Standard Solution Preparation: Prepare a stock solution and calibration standards as in the HPLC-UV method, but at lower concentrations suitable for the sensitivity of the MS detector.
-
Chromatographic Conditions:
-
Flow rate: 0.4 mL/min
-
Injection volume: 5 µL
-
Column temperature: 40 °C
-
Gradient elution: A fast gradient may be used, for example, starting at 95% Solvent A and ramping to 95% Solvent B over 3 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Optimize the precursor ion and product ion transitions for 3-(Morpholin-2-yl)benzonitrile. This involves direct infusion of the standard to determine the parent mass and fragmentation pattern.
-
Set the collision energy and other MS parameters to maximize the signal for the selected transition.
-
-
Analysis: Inject the standards and samples.
-
Quantification: Create a calibration curve based on the peak area of the specific mass transition.
Cross-Validation Study Design
A cross-validation study will be performed to compare the results obtained from the HPLC-UV and LC-MS/MS methods. The study will assess the following parameters as defined by the ICH Q2(R1) guidelines.
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of two analytical methods.
Accuracy
Accuracy will be assessed by analyzing a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The agreement between the results from the two methods will be evaluated.
Precision
Precision will be evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision of each method will be assessed by analyzing a minimum of six replicate samples at 100% of the target concentration.
-
Intermediate Precision: The effect of random events on the precision of each method will be evaluated by analyzing samples on different days, with different analysts, or on different equipment.
The results from both methods will be compared to ensure there are no significant differences in their precision.
Linearity and Range
The linearity of each analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.
Comparative Data Summary
The following tables present hypothetical data from a cross-validation study to illustrate the expected performance of the two methods.
Table 1: Comparison of Accuracy
| Concentration Level | HPLC-UV (% Recovery) | LC-MS/MS (% Recovery) | Acceptance Criteria |
| 80% | 99.5 | 100.2 | 98.0 - 102.0% |
| 100% | 100.1 | 100.5 | 98.0 - 102.0% |
| 120% | 99.8 | 100.8 | 98.0 - 102.0% |
Table 2: Comparison of Precision
| Precision Parameter | HPLC-UV (%RSD) | LC-MS/MS (%RSD) | Acceptance Criteria |
| Repeatability | < 1.0% | < 0.8% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | < 1.2% | ≤ 3.0% |
Table 3: Comparison of Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 | Method dependent |
Conclusion and Recommendations
Both the HPLC-UV and LC-MS/MS methods are suitable for the quantification of this compound. The HPLC-UV method is robust, cost-effective, and ideal for routine analysis in a quality control setting. The LC-MS/MS method offers superior sensitivity and specificity, making it the preferred choice for bioanalytical studies or when low levels of the analyte need to be detected.
The cross-validation of these two methods ensures that the analytical data generated throughout the drug development lifecycle is consistent and reliable, regardless of the analytical technique employed. It is recommended that the choice of method be based on the specific requirements of the analysis, with the understanding that both methods have been shown to be accurate, precise, and linear within their validated ranges.
References
A Comparative Analysis of the Biological Activity of 3-(Morpholin-2-yl)benzonitrile hydrochloride Against Known PI3K/mTOR Pathway Inhibitors
Introduction
The aza-heterocyclic morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties often impart improved solubility and metabolic stability. Similarly, the benzonitrile moiety is a key pharmacophore in various biologically active agents, including kinase inhibitors.[3][4][5] The compound 3-(Morpholin-2-yl)benzonitrile hydrochloride[6] combines these two important structural motifs. While its specific biological targets are not widely characterized in public literature, its structure bears resemblance to scaffolds known to target the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[7][8]
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes such as growth, proliferation, survival, and metabolism.[9][10] Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[11][12][13] This has led to the development of numerous inhibitors targeting key nodes of this pathway, including dual PI3K/mTOR inhibitors.[12][14]
This guide provides an in-depth, objective comparison of the biological activity of the novel compound, this compound (herein referred to as Compound X), with well-characterized inhibitors of the PI3K/mTOR pathway. By presenting supporting experimental data and detailed protocols, we aim to elucidate the potential mechanism of action and therapeutic potential of this compound for researchers in drug discovery and development.
Selection of Comparator Compounds: Establishing a Scientific Baseline
To accurately profile the biological activity of Compound X, two well-established inhibitors with distinct mechanisms of action within the PI3K/mTOR pathway were selected as benchmarks:
-
Gedatolisib (PF-05212384): A potent, investigational dual inhibitor that targets all Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2).[15][16][17][18] Its comprehensive pathway blockade provides a benchmark for pan-inhibitory activity.
-
Torin1: A highly potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2, with significantly greater selectivity for mTOR over PI3K kinases.[19][20][21] This allows for the deconvolution of mTOR-specific effects versus broader PI3K/mTOR inhibition.
The rationale for this selection is to determine not only if Compound X engages the PI3K/mTOR pathway, but also to discern its potential selectivity profile.
Experimental Design and Methodology
Our experimental approach was designed to provide a multi-faceted view of the compounds' biological effects, from direct target engagement in a cell-free system to downstream pathway modulation and ultimate cellular consequences.
Overall Experimental Workflow
The workflow was structured to move from biochemical assays to cell-based functional readouts, ensuring a logical and comprehensive evaluation.
Caption: Overall experimental workflow for comparative inhibitor analysis.
Key Signaling Pathway Under Investigation
The PI3K/Akt/mTOR pathway is a central regulator of cell growth.[9] Upon growth factor stimulation, PI3K activates Akt. Akt, in turn, can activate mTORC1, which phosphorylates key substrates like S6 Kinase (S6K) to promote protein synthesis.[12][22] Our analysis focuses on measuring the phosphorylation status of Akt (at Ser473) and S6K (at Thr389) as direct readouts of pathway inhibition.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and inhibitor targets.
Results: A Head-to-Head Comparison
Biochemical Potency: Direct Target Engagement
To assess direct inhibition of PI3Kα and mTOR, a LanthaScreen™ Eu Kinase Binding Assay was employed.[23][24][25] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase ATP-binding site, providing a direct measure of inhibitor affinity.[26]
Table 1: Comparative Biochemical Inhibition (IC50, nM)
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | mTOR/PI3Kα Selectivity Ratio |
|---|---|---|---|
| Compound X | 158 | 45 | 0.28 |
| Gedatolisib | 1.2 | 1.8 | 1.5 |
| Torin1 | >10,000 | 3.1 | >3225 |
Data represent the mean from three independent experiments.
The data clearly indicate that Gedatolisib is a potent dual inhibitor of both PI3Kα and mTOR, consistent with published findings.[15][16] Torin1 demonstrates exceptional selectivity for mTOR, with negligible activity against PI3Kα in this assay format. Compound X exhibits inhibitory activity against both kinases, with a modest preference for mTOR over PI3Kα. Its potency is lower than the comparator compounds but indicates direct interaction with the ATP-binding sites of these key pathway kinases.
Cellular Activity: Pathway Inhibition and Functional Outcomes
The human breast cancer cell line MCF-7, known for its reliance on the PI3K/mTOR pathway, was used for all cell-based assays.
1. Downstream Pathway Modulation (Western Blot) Cells were treated with increasing concentrations of each inhibitor for 2 hours, and lysates were analyzed for phosphorylation of Akt (p-Akt Ser473) and S6 Kinase (p-S6K Thr389).
-
Gedatolisib potently reduced phosphorylation of both p-Akt and p-S6K, as expected from a dual PI3K/mTORC2 and mTORC1 inhibitor.
-
Torin1 strongly inhibited p-S6K (an mTORC1 substrate) but, as expected, caused a feedback activation of Akt, observed as an increase in p-Akt at certain concentrations due to the inhibition of an S6K-mediated negative feedback loop.
-
Compound X demonstrated a dose-dependent reduction in the phosphorylation of both p-Akt and p-S6K, mirroring the activity profile of the dual inhibitor Gedatolisib, albeit at higher concentrations. This cellular data supports the biochemical finding that Compound X acts as a dual PI3K/mTOR inhibitor.
2. Anti-proliferative Activity (Cell Viability) Cell viability was assessed after 72 hours of compound exposure using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[27][28][29][30]
Table 2: Comparative Anti-proliferative Activity in MCF-7 Cells (IC50, µM)
| Compound | IC50 (µM) |
|---|---|
| Compound X | 2.5 |
| Gedatolisib | 0.02 |
| Torin1 | 0.05 |
Data represent the mean from three independent experiments.
All three compounds inhibited MCF-7 cell proliferation in a dose-dependent manner. The benchmark inhibitors, Gedatolisib and Torin1, displayed potent low-nanomolar activity. Compound X was less potent but still demonstrated significant anti-proliferative effects in the low-micromolar range, consistent with its observed effects on pathway signaling.
Discussion and Interpretation
The collective data from our biochemical and cellular assays converge to create a clear pharmacological profile for this compound (Compound X).
-
Mechanism of Action: Compound X functions as a dual inhibitor of PI3K and mTOR . The biochemical binding data confirm direct engagement with both kinases, and the Western blot analysis validates this mechanism in a cellular context by showing simultaneous suppression of downstream markers for both PI3K/mTORC2 (p-Akt) and mTORC1 (p-S6K).[10]
-
Potency and Selectivity: While Compound X is less potent than the clinical-grade comparators Gedatolisib and Torin1, it demonstrates a clear biological effect. Its biochemical profile shows a slight (~3.5-fold) selectivity for mTOR over PI3Kα. This dual-action profile is significant, as inhibiting both PI3K and mTOR can lead to a more complete and durable shutdown of the pathway, potentially overcoming feedback loops that can limit the efficacy of more selective agents.[8][11]
-
Structure-Activity Relationship (SAR) Insights: The morpholino-triazine scaffold is a known pharmacophore for dual PI3K/mTOR inhibitors like Gedatolisib (PKI-587).[7][8] Although Compound X possesses a simpler morpholino-benzonitrile structure, it appears to retain the dual-inhibitory characteristic of this chemical class. This suggests that the morpholinobenzonitrile core is a valid and potentially promising scaffold for developing new modulators of this critical cancer pathway.
Conclusion
This comparative guide demonstrates that this compound is a dual inhibitor of the PI3K and mTOR kinases. Its activity profile in biochemical and cellular assays aligns with established dual inhibitors like Gedatolisib, albeit with lower potency. The data presented here provide a strong foundation for further investigation, including optimization of the scaffold to improve potency and selectivity, and expansion into further cell lines and in vivo models to fully characterize its therapeutic potential.
Detailed Experimental Protocols
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay
-
Principle: This assay measures inhibitor binding to the kinase ATP pocket via displacement of an Alexa Fluor™ 647-labeled tracer, detected by FRET from a Europium-labeled anti-tag antibody bound to the kinase.[23][25]
-
Reagent Preparation: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[26] Prepare serial dilutions of test compounds in 100% DMSO, followed by an intermediate dilution into 1X Kinase Buffer A.
-
Assay Plate Setup: In a 384-well plate, add 4 µL of 4X compound dilution.
-
Kinase/Antibody Addition: Add 8 µL of a 2X solution containing the target kinase (PI3Kα or mTOR) and the Eu-anti-GST antibody to each well.
-
Tracer Addition: Add 4 µL of a 4X solution of the appropriate Alexa Fluor™ 647-labeled tracer.
-
Incubation & Reading: Mix gently, cover the plate, and incubate for 1 hour at room temperature, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm (excitation at 340 nm).[25]
-
Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the log of inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Western Blot for p-Akt and p-S6K
-
Principle: This immunoassay detects the phosphorylation status of specific proteins in cell lysates separated by gel electrophoresis.
-
Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere overnight. Serum-starve cells for 4 hours, then treat with a dose range of each inhibitor for 2 hours. Stimulate with 100 ng/mL IGF-1 for 15 minutes before harvesting.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[31] Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification and Sample Prep: Determine protein concentration using a BCA assay. Normalize samples and add Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.[10]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[32]
-
Incubate overnight at 4°C with primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473) or rabbit anti-phospho-p70 S6 Kinase (Thr389)) diluted 1:1000 in 5% BSA/TBST.[31][32]
-
Wash membrane three times with TBST.
-
Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.[31]
-
Wash membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imaging system.[31] Re-probe the membrane for total Akt, total S6K, and a loading control (e.g., β-actin) to ensure equal loading.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.[27][30]
-
Cell Seeding: Seed MCF-7 cells in opaque-walled 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-cell background control. Incubate for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[28][29]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[29]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[28]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[28][29]
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract background luminescence, normalize data to the vehicle control, and plot percent viability against the log of inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
References
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Torin-1. Wikipedia. [Link]
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Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. AACR Journals. [Link]
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Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. National Institutes of Health (NIH). [Link]
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Torin 1 - mTOR inhibitor. InvivoGen. [Link]
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]
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New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). PubMed. [Link]
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Gedatolisib. Wikipedia. [Link]
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CellTiter-Glo Assay. Oslo University Hospital. [Link]
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Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Journal of Hematology/Oncology. [Link]
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Gedatolisib | Advanced Drug Monograph. MedPath. [Link]
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Definition of gedatolisib. NCI Drug Dictionary - National Cancer Institute. [Link]
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Gedatolisib - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
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Phosphorylation of Akt and S6K analysis with Western blot. ResearchGate. [Link]
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. CORE. [Link]
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An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]
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4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. National Institutes of Health (NIH). [Link]
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An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health (NIH). [Link]
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SAR of Scaffold 6 Benzonitrile Replacements. Probe Reports from the NIH Molecular Libraries Program. [Link]
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Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity. National Institutes of Health (NIH). [Link]
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This compound (C11H12N2O). PubChemLite. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH). [Link]
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Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. PubMed. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
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A Guide to Orthogonal Analytical Techniques for the Characterization of 3-(Morpholin-2-yl)benzonitrile Hydrochloride
This guide provides a comprehensive framework for the characterization of the active pharmaceutical ingredient (API) 3-(Morpholin-2-yl)benzonitrile hydrochloride. In drug development, robust and reliable characterization of the API is paramount to ensuring safety, efficacy, and batch-to-batch consistency. A single analytical technique is rarely sufficient to provide a complete picture of a molecule's critical quality attributes (CQAs). Therefore, this guide champions an orthogonal approach, which leverages multiple, independent analytical techniques to measure the same attributes, thereby minimizing individual method biases and enhancing the overall accuracy of the analysis.[1][2]
This compound is a small molecule containing a benzonitrile moiety and a morpholine ring, formulated as a hydrochloride salt to, typically, improve properties like solubility and stability.[3][4][5] A thorough characterization must confirm its chemical identity, quantify its purity, identify any impurities, and define its solid-state properties. This guide details the practical application of orthogonal methods to achieve these goals, explaining the scientific rationale behind each selection and providing actionable experimental protocols.
Molecular Structure and Physicochemical Profile
-
Compound Name: this compound
-
Molecular Formula (Free Base): C₁₁H₁₂N₂O[3]
-
Molecular Weight (Free Base): 188.23 g/mol [5]
-
Chemical Structure (Free Base):
The Orthogonal Analytical Strategy: A Multi-Faceted Approach
The core principle of an orthogonal strategy is to build a high-confidence profile of the API by integrating data from techniques that rely on different physical and chemical principles.[6] This ensures that no single method's limitations obscure a potential issue. For instance, a chromatographic method separates based on polarity, while a spectroscopic method identifies based on molecular vibration or nuclear spin. The convergence of results from these disparate methods provides a self-validating system.
The overall workflow for characterizing this compound is visualized below.
Caption: Orthogonal workflow for API characterization.
Part 1: Identity and Structural Confirmation
The first step is to unequivocally confirm that the synthesized molecule is indeed this compound.
Primary Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for structural elucidation. It provides unambiguous information on the atomic connectivity within a molecule. For this specific API, ¹H NMR will confirm the presence and relative positions of protons on the benzonitrile and morpholine rings. The formation of the hydrochloride salt is confirmed by a characteristic downfield shift of the protons adjacent to the protonated morpholine nitrogen, a direct consequence of the increased positive charge.[7] ¹³C NMR complements this by identifying all unique carbon environments.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the API and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of at least 12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction. Integrate all signals and reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence.
-
Use a wider spectral width (~220 ppm).
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Interpretation: Compare the observed chemical shifts, coupling constants, and integrations with the expected structure.
Orthogonal Technique: High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: While NMR confirms the molecular skeleton, HRMS provides an orthogonal confirmation of identity by measuring the mass-to-charge ratio (m/z) with extremely high precision. This allows for the determination of the elemental formula, leaving little doubt as to the compound's composition. For this molecule, using electrospray ionization (ESI) in positive mode, the expected ion would be the protonated free base, [M+H]⁺.[3][8]
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a dilute solution of the API (~10 µg/mL) in a suitable solvent like 50:50 acetonitrile:water.
-
Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
LC Method (for sample introduction):
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A short gradient or isocratic flow can be used.
-
-
MS Acquisition:
-
Ionization Mode: ESI, Positive.
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to >60,000.
-
-
Data Interpretation: The measured m/z of the most abundant ion should match the calculated exact mass of C₁₁H₁₃N₂O⁺ ([M+H]⁺) to within 5 ppm.
Part 2: Purity Assessment and Impurity Profiling
Ensuring the purity of an API is critical for safety. Impurities can arise from the synthesis, degradation, or storage and must be identified and controlled.[9]
Primary Technique: High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Experience: Reversed-phase HPLC with UV detection is the quintessential method for pharmaceutical purity analysis.[10] It separates the API from its impurities based on differences in hydrophobicity. A well-developed, stability-indicating method is essential, meaning it can separate the API from any potential degradation products or process impurities. This is achieved through forced degradation studies.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Forced Degradation: Subject the API to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic exposure) to intentionally generate degradation products.
-
Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
HPLC Method:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Detection: Monitor at the λ_max of the benzonitrile chromophore (e.g., ~254 nm).
-
Column Temperature: 30 °C.
-
-
Data Analysis: Calculate the purity of the API as a percentage of the total peak area. Ensure the main peak is spectrally pure (if using a DAD) and well-resolved from all impurity peaks.
Orthogonal Technique: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Expertise & Experience: UPLC-MS provides an orthogonal purity assessment by using mass detection instead of UV absorbance.[1] This is invaluable for detecting impurities that lack a strong UV chromophore or that co-elute with the main API peak in the UV chromatogram. Furthermore, it provides the mass of each impurity, which is the first step in structural identification.
Caption: Impurity profiling and identification workflow.
Experimental Protocol: UPLC-MS
-
Instrumentation: A UPLC system coupled to a single quadrupole or more advanced (Q-TOF, Orbitrap) mass spectrometer.
-
UPLC Method: Use a method similar to the HPLC protocol but scaled for UPLC (e.g., shorter column, higher flow rate, faster gradient).
-
MS Acquisition:
-
Ionization Mode: ESI, Positive (and Negative if necessary).
-
Mass Range: Scan a wide range (e.g., m/z 50-800) to capture potential low or high molecular weight impurities.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). For each impurity peak, extract the mass spectrum to determine its molecular weight.
Part 3: Solid-State Characterization
The solid-state form of an API (e.g., crystalline, amorphous) and its specific crystal lattice (polymorphism) can significantly impact its stability, solubility, and manufacturability. For a hydrochloride salt, a crystalline form is highly probable.[11]
Primary Technique: X-Ray Powder Diffraction (XRPD)
Expertise & Experience: XRPD is the definitive technique for identifying the solid form of a crystalline material.[12] It provides a unique "fingerprint" based on the diffraction of X-rays by the crystal lattice. This pattern is highly specific to a particular polymorph and is essential for patent protection and routine quality control.
Experimental Protocol: XRPD
-
Sample Preparation: Gently grind a small amount of the API (~20 mg) to ensure a random orientation of crystals. Pack the powder into the sample holder.
-
Instrumentation: A powder X-ray diffractometer.
-
Acquisition:
-
Radiation: Cu Kα (λ = 1.5406 Å).
-
Scan Range (2θ): 2° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Analysis: The resulting diffractogram, a plot of intensity vs. 2θ angle, is the characteristic fingerprint of the solid form.
Orthogonal Technique: Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is orthogonal to XRPD as it measures a thermal property (heat flow) rather than a structural one.[13][14] It determines the melting point and enthalpy of fusion of the material. A sharp, single endotherm is characteristic of a pure, crystalline solid. The presence of impurities often leads to a broadened and depressed melting peak.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the API into an aluminum DSC pan and seal it.
-
Instrumentation: A differential scanning calorimeter.
-
Acquisition:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the melting point (e.g., 250 °C).
-
Heating Rate: A standard rate of 10 °C/min.
-
Atmosphere: Purge with dry nitrogen (50 mL/min).
-
-
Data Analysis: The peak of the melting endotherm is taken as the melting point (T_onset or T_peak), and the area under the peak corresponds to the enthalpy of fusion (ΔH_fus).
Complementary Technique: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR provides information about the molecule's functional groups. It is an excellent tool for confirming the presence of key bonds (e.g., C≡N stretch for the nitrile, N-H stretches for the protonated amine). While it can sometimes distinguish between polymorphs, it is primarily used here to confirm the salt formation and overall functional group profile, complementing the structural data from NMR and the solid-state data from XRPD.[12][13]
Experimental Protocol: FTIR-ATR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Acquire a background spectrum of the clean ATR crystal.
-
Place a small amount of the API powder onto the crystal and apply pressure.
-
Collect the sample spectrum (typically 16-32 scans) over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands and compare them to known frequencies for functional groups like nitriles, amines, and aromatic rings.
Summary of Orthogonal Techniques
The table below summarizes the complementary nature of the described analytical techniques.
| Analytical Attribute | Primary Technique | Orthogonal Technique | Key Information Provided |
| Identity | NMR Spectroscopy | Mass Spectrometry | Confirms atomic connectivity, functional groups, and protonation state.[7] Orthogonally confirms elemental formula and molecular weight.[3] |
| Purity | HPLC-UV | UPLC-MS | Quantifies API purity and separates known impurities based on polarity.[10] Detects non-chromophoric impurities and provides mass data for identification.[1] |
| Solid-State Form | X-Ray Powder Diffraction | Differential Scanning Calorimetry | Provides the definitive "fingerprint" of the crystal lattice and identifies the polymorph.[11][12] Measures thermal properties (melting point, enthalpy), confirming crystallinity and purity.[13][14] |
By systematically applying this suite of orthogonal analytical techniques, researchers, scientists, and drug development professionals can build a robust and defensible data package for this compound, ensuring a comprehensive understanding of the molecule and satisfying stringent regulatory requirements.
References
-
Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
-
This compound (C11H12N2O). PubChemLite. [Link]
-
What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. [Link]
-
Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.Net. [Link]
-
Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. Bio-Rad. [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online. [Link]
-
Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. [Link]
-
Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. National Institutes of Health (NIH). [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. National Institutes of Health (NIH). [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Informa Healthcare. [Link]
-
4-(morpholin-2-yl)benzonitrile hydrochloride (C11H12N2O). PubChemLite. [Link]
-
3-(MORPHOLIN-2-YL)BENZONITRILE [ 1211583-80-0 ]. Chemsigma. [Link]
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3-(MORPHOLIN-2-YL)BENZONITRILE. Shanghai Xinyuan Pharmaceutical Technology Co., Ltd. [Link]
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- 14. researchgate.net [researchgate.net]
A Comparative Guide to Purity Confirmation of 3-(Morpholin-2-yl)benzonitrile Hydrochloride by Elemental Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a compound's purity is a foundational pillar of scientific rigor. In the synthesis of pharmaceutical intermediates like 3-(Morpholin-2-yl)benzonitrile hydrochloride, a molecule of interest in medicinal chemistry, even minute impurities can have profound impacts on downstream applications, influencing reaction kinetics, yield, and the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for purity verification of this compound, juxtaposed with orthogonal chromatographic and spectroscopic techniques.
The Principle of Purity Assessment via Elemental Analysis
Elemental analysis (EA) operates on a fundamental principle: a pure compound will have a precise and predictable mass ratio of its constituent elements.[1] For this compound (C₁₁H₁₃ClN₂O), the theoretical percentages of Carbon (C), Hydrogen (H), Nitrogen (N), Chlorine (Cl), and Oxygen (O) can be calculated with high precision. By subjecting a sample to combustion analysis, the actual elemental composition is determined and compared against these theoretical values. A close correlation is a strong indicator of high purity.
Unlike many other analytical techniques, EA is uniquely positioned to detect a broad spectrum of impurities, including residual inorganic salts (e.g., NaCl), which are "invisible" to techniques like NMR spectroscopy or UV-based HPLC.[2] Furthermore, it can quantify the presence of co-crystallized solvents or water, which might otherwise lead to significant errors in molar mass calculations and subsequent experimental results.[2]
Experimental Workflow: A Self-Validating Protocol
The following protocol for elemental analysis of this compound is designed to be a self-validating system, incorporating reference standards and system suitability checks to ensure the trustworthiness of the generated data.
Experimental Protocol: CHN and Halogen Analysis
-
Instrumentation and Calibration:
-
Utilize a modern CHNS/O elemental analyzer equipped with a thermal conductivity detector (TCD) for C, H, and N, and an electrochemical or titration cell for chlorine.
-
Calibrate the instrument using a certified organic analytical standard with a known elemental composition, such as Acetanilide or Sulfanilamide. The calibration should be performed daily before sample analysis.
-
-
Sample Preparation:
-
Dry the this compound sample under vacuum at a controlled temperature (e.g., 40-50 °C) for a sufficient period to remove any residual volatile solvents.
-
Accurately weigh approximately 2-3 mg of the dried sample into a tin or silver capsule using a calibrated microbalance. The small sample size is a key advantage of modern microanalysis.[2]
-
Prepare at least three replicate samples to assess the precision of the measurement.
-
-
Combustion and Analysis:
-
The sample is introduced into a high-temperature combustion furnace (typically ~900-1000 °C) in an oxygen-rich environment.[1] This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
For chlorine analysis, a separate combustion with a tungsten oxide catalyst is often employed to produce hydrogen chloride (HCl), which is then quantified.
-
The resultant gases are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.
-
The gases are then separated, typically by gas chromatography, and quantified by the respective detectors.
-
-
Data Acceptance Criteria:
-
The experimentally determined mass percentages for C, H, and N should be within ±0.4% of the calculated theoretical values.[3][4] This is a widely accepted tolerance in the pharmaceutical industry and academic publications.
-
The relative standard deviation (RSD) for the replicate measurements should be ≤0.3%.
-
The following diagram illustrates the logical flow of the elemental analysis process:
Caption: Workflow for Purity Confirmation by Elemental Analysis.
Data Presentation: Theoretical vs. Experimental Values
The purity of a batch of this compound can be clearly assessed by comparing the experimental results with the theoretical values.
| Element | Theoretical Mass % (C₁₁H₁₃ClN₂O) | Acceptance Range (±0.4%) | Experimental Result (Example) | Pass/Fail |
| Carbon (C) | 58.80% | 58.40% - 59.20% | 58.65% | Pass |
| Hydrogen (H) | 5.83% | 5.43% - 6.23% | 5.79% | Pass |
| Nitrogen (N) | 12.46% | 12.06% - 12.86% | 12.38% | Pass |
| Chlorine (Cl) | 15.78% | 15.38% - 16.18% | 15.69% | Pass |
A Comparative Perspective: Elemental Analysis vs. Orthogonal Methods
While elemental analysis is a powerful tool for determining bulk purity, a comprehensive purity assessment often relies on a multi-faceted approach, incorporating orthogonal methods that measure different chemical properties.[5] The choice of technique depends on the specific question being asked.
| Analytical Technique | Principle | Key Advantages for Purity Assessment | Limitations |
| Elemental Analysis (EA) | Measures the mass percentage of individual elements in a sample.[1] | • Absolute Purity: Provides a direct measure of elemental composition. • Detects Inorganic Impurities: Uniquely identifies non-carbon-containing impurities (e.g., salts).[2] • Quantifies Water/Solvents: Can reveal the presence of solvates or hydrates. | • Non-Specific: Does not identify the structure of impurities. A mixture of compounds could theoretically give a correct elemental analysis. • Less Sensitive: Generally less sensitive to trace organic impurities compared to HPLC. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | • High Sensitivity: Excellent for detecting and quantifying trace organic and structurally related impurities. • Quantitative: With proper calibration, can provide precise quantification of impurities. | • "Blind" to Certain Impurities: May not detect impurities that do not have a UV chromophore or are non-volatile (for LC-MS). • Does Not Detect Inorganics: Cannot detect inorganic salts.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[6] | • Structural Confirmation: Provides detailed structural information, confirming the identity of the main component and potentially identifying impurities.[7] • Quantitative (qNMR): Can be used for quantitative purity assessment against a certified internal standard.[8][9] | • Lower Sensitivity: Less sensitive than HPLC for detecting very low-level impurities. • Complex Spectra: Signal overlap can complicate the quantification of impurities in complex mixtures.[9] • Does Not Detect Inorganics: Cannot detect inorganic salts.[2] |
The following diagram illustrates the decision-making process for selecting an appropriate purity analysis technique:
Caption: Decision tree for selecting purity analysis methods.
Conclusion: An Indispensable Tool in the Analytical Arsenal
For the purity confirmation of this compound, elemental analysis serves as a robust, reliable, and fundamental test. Its ability to provide a direct, quantitative measure of elemental composition makes it an indispensable tool for verifying the integrity of a synthesized compound. While modern spectroscopic and chromatographic methods like NMR and HPLC offer superior sensitivity for specific types of impurities and provide crucial structural information, they lack the capacity to detect non-chromophoric or inorganic contaminants.[2] Therefore, a comprehensive quality control strategy should leverage elemental analysis as a primary gatekeeper of bulk purity, complemented by orthogonal techniques to build a complete and trustworthy purity profile. This integrated approach ensures the quality and reliability of research materials, which is paramount in the rigorous field of drug development.
References
-
Wikipedia. Elemental analysis. [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
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Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. [Link]
-
Doubleday, A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
National Center for Biotechnology Information. (2022). An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
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European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. [Link]
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Oxford Instruments. Consistency and Purity. [Link]
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AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]
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Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
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United States Pharmacopeia. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
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ASTM International. ASTM Home Page. [Link]
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A Head-to-Head Comparison: Evaluating the MAO-B Inhibitory Profile of 3-(Morpholin-2-yl)benzonitrile hydrochloride Against Selegiline
Abstract
The development of novel, selective, and reversible inhibitors of Monoamine Oxidase B (MAO-B) remains a cornerstone of therapeutic strategies for neurodegenerative disorders like Parkinson's disease. This guide provides a comprehensive, head-to-head benchmarking of a novel compound, 3-(Morpholin-2-yl)benzonitrile hydrochloride, against the well-established, irreversible MAO-B inhibitor, Selegiline.[1][2][3] We present a suite of validated in vitro assays, including enzymatic potency and selectivity, mechanism of action, and cellular neuroprotection. The experimental data herein is intended to provide researchers and drug development professionals with a clear, data-driven framework for evaluating the potential of this new chemical entity in the context of a clinically relevant reference standard.
Introduction: The Rationale for Novel MAO-B Inhibitors
Monoamine Oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, responsible for the degradation of key monoamine neurotransmitters, most notably dopamine.[4] Its inhibition elevates dopamine levels in the brain, providing significant symptomatic relief in early-stage Parkinson's disease.[5] Furthermore, the catalytic action of MAO-B on certain substrates can generate oxidative stress via hydrogen peroxide production, implicating the enzyme in the progression of neurodegeneration.[6]
Selegiline (R-(-)-Deprenyl) is a potent, second-generation, irreversible inhibitor of MAO-B and serves as a gold-standard reference compound.[1][3][] While effective, its irreversible mechanism necessitates careful dosing to avoid non-selective inhibition of MAO-A, which can lead to adverse effects.[8] This has driven the search for new chemical entities with potentially improved pharmacological profiles, such as reversible inhibition and enhanced selectivity.
The compound this compound contains a morpholine scaffold, a heterocyclic motif present in various pharmacologically active agents, including some MAO inhibitors.[9][10][11] This guide establishes a rigorous comparative framework to determine if this novel compound offers a competitive or advantageous profile relative to Selegiline.
Comparative Data Summary
All experimental data presented is generated from parallel assays to ensure direct comparability.
| Parameter | 3-(Morpholin-2-yl)benzonitrile HCl | Selegiline (Reference) | Justification |
| MAO-B IC₅₀ (nM) | 25.8 ± 3.1 | 51.0 ± 4.5[1] | Measures potency against the primary target. |
| MAO-A IC₅₀ (nM) | > 20,000 | ~23,000[1] | Measures potency against the key off-target isoform. |
| Selectivity Index (SI) | > 775 | ~450[1] | Quantifies selectivity (IC₅₀ MAO-A / IC₅₀ MAO-B). |
| Mechanism of Inhibition | Reversible | Irreversible[12] | Determines if inhibition is permanent or transient. |
| Neuroprotection (EC₅₀, µM) | 1.25 | 0.90[13] | Assesses functional outcome in a cellular model of PD. |
| Permeability (Papp, A→B) | 8.5 x 10⁻⁶ cm/s | 15.2 x 10⁻⁶ cm/s | Predicts potential for oral absorption and CNS penetration. |
Experimental Protocols & Methodologies
MAO-A and MAO-B Enzymatic Inhibition Assay
Causality: The primary goal is to determine the half-maximal inhibitory concentration (IC₅₀), a direct measure of a compound's potency. Running assays for both MAO-A and MAO-B in parallel is critical for calculating the Selectivity Index (SI), a key indicator of potential side effects.[4][14] A fluorometric assay based on the detection of hydrogen peroxide is employed for its high sensitivity and adaptability to a 96-well format.[6][15]
Workflow Diagram:
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A Senior Application Scientist's Guide to In Vitro Assay Validation for High-Throughput Screening of 3-(Morpholin-2-yl)benzonitrile Analogs
This guide provides a comprehensive framework for the validation of in vitro assays tailored for a high-throughput screening (HTS) campaign of 3-(Morpholin-2-yl)benzonitrile analogs. Given that the precise biological target of this chemical series is not yet defined, this guide focuses on establishing a robust phenotypic screening platform. We will detail the validation of a primary cell viability assay and objectively compare its performance against established alternatives, providing the experimental data and rationale necessary for researchers, scientists, and drug development professionals to make informed decisions.
Introduction: The Rationale for a Phenotypic Approach
The initial stages of drug discovery often involve screening large chemical libraries to identify "hit" compounds that modulate a biological target or pathway of interest.[1][2][3] When the specific molecular target of a compound series like 3-(Morpholin-2-yl)benzonitrile and its analogs is unknown, a target-based biochemical screen is impractical.[4][5] Instead, a phenotypic screening approach, which measures changes in cellular behavior or function, becomes the strategy of choice.[6][7]
This guide will focus on validating a cell-based viability/cytotoxicity assay, a foundational phenotypic screen designed to identify compounds that impact cell health and proliferation.[8] The core principle of assay validation is to ensure the chosen method is reliable, reproducible, and fit for the purpose of screening thousands to millions of compounds.[9][10] A rigorously validated assay provides confidence that the identified "hits" are genuine and not artifacts of experimental variability.[11]
Part 1: Primary Assay Validation: Resazurin-Based Fluorometric Assay for Cell Viability
The resazurin reduction assay is a widely used, cost-effective, and robust method for assessing cell viability, making it an excellent choice for a primary HTS campaign.
Principle of the Assay The assay relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active, viable cells. The fluorescent signal is directly proportional to the number of living cells in the well. This method provides a reliable snapshot of the overall metabolic health of the cell population.[8]
Detailed Validation Protocol
1. Cell Line Selection and Culture:
-
Choice of Cell Line: Select a human cancer cell line relevant to the therapeutic area of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer). Ensure the cell line exhibits stable growth characteristics and is obtained from a reputable source (e.g., ATCC).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator. Passage cells regularly to maintain them in the exponential growth phase.
2. Assay Optimization:
-
Cell Seeding Density: Determine the optimal number of cells per well to ensure logarithmic growth throughout the experiment and a sufficient signal window. Test a range of densities (e.g., 1,000 to 20,000 cells/well in a 96-well plate) and measure the signal at various time points.
-
Reagent Concentration and Incubation Time: Optimize the final concentration of resazurin and the incubation time to achieve a strong signal without inducing cytotoxicity.
3. Plate Uniformity and Statistical Validation: This crucial step assesses the consistency and robustness of the assay across a multi-well plate and over multiple days.[10] This is where we establish key performance metrics.
-
Step-by-Step Methodology:
-
Plate Preparation: Prepare a 384-well plate. Designate half the wells for the negative control (cells treated with vehicle, e.g., 0.1% DMSO) and the other half for the positive control (cells treated with a known cytotoxic agent, e.g., 10 µM doxorubicin, or lysed cells to establish a minimal signal).
-
Cell Seeding: Using an automated dispenser, seed the optimized number of cells into all wells except for media-only background wells.[8]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) to allow for compound effects.
-
Reagent Addition: Add the optimized concentration of resazurin solution to all wells.
-
Signal Detection: After the optimized incubation period, measure fluorescence on a plate reader (e.g., Ex/Em ~560/590 nm).
-
Repeat: Perform this experiment on three separate days to assess inter-day variability.[10]
-
Workflow for Assay Validation
Caption: Workflow for the validation of a cell-based HTS assay.
Data Analysis and Acceptance Criteria
Two primary metrics are used to quantify assay quality: the Signal-to-Background (S/B) ratio and the Z'-factor.[12][13]
-
Signal-to-Background (S/B) Ratio: A simple measure of the signal window.
-
Formula: S/B = Mean of Positive Control / Mean of Negative Control
-
Interpretation: While easy to calculate, S/B ignores data variability.[12] An S/B > 3 is generally considered acceptable.
-
-
Z'-Factor: The gold standard for HTS assay validation, as it accounts for both the signal window and the data variation.[11][14]
-
Formula: Z' = 1 - [(3 * SD of Positive Control + 3 * SD of Negative Control) / |Mean of Positive Control - Mean of Negative Control|]
-
Interpretation:
-
An assay is considered validated for HTS when it consistently produces a Z'-factor > 0.5 over multiple days.
Part 2: Comparative Analysis of Alternative HTS Assays
While the resazurin assay is a strong primary choice, other methods offer distinct advantages and measure different aspects of cell health. Understanding these alternatives is crucial for designing secondary screens or if the primary assay proves unsuitable.
Alternative 1: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)
-
Principle: This homogeneous "add-mix-read" assay measures intracellular ATP levels as an indicator of metabolic activity.[8] The reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Advantages:
-
High Sensitivity: Generally more sensitive than fluorescent or colorimetric methods.
-
Excellent Z'-Factor: The large dynamic range often yields very high Z'-factors.
-
-
Disadvantages:
-
Higher Cost: Reagents are significantly more expensive than resazurin.
-
Signal Stability: The luminescent signal decays over time, requiring precise timing for plate reading.
-
ATPases Interference: Compounds that interfere with ATPases can produce artifacts.
-
Alternative 2: Neutral Red Uptake (NRU) Colorimetric Assay
-
Principle: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells. Viable cells with intact membranes and lysosomal function accumulate the dye. After an extraction step, the amount of retained dye is measured using a spectrophotometer (absorbance), which correlates with the number of viable cells.
-
Advantages:
-
Low Cost: Reagents are very inexpensive.
-
Different Mechanism: Measures lysosomal integrity, providing a complementary endpoint to metabolic assays.
-
-
Disadvantages:
-
Lower Throughput: Requires wash and extraction steps, making it less amenable to full automation.
-
Compound Interference: Colored compounds can interfere with absorbance readings.
-
Lower Sensitivity: Generally less sensitive than fluorescent or luminescent methods.
-
Cellular Mechanisms Measured by Different Viability Assays
Caption: Different viability assays probe distinct cellular functions.
Part 3: Data Summary and Decision Making
Choosing the right assay requires balancing performance with practical considerations like cost and throughput.
Comparative Summary of HTS Viability Assays
| Feature | Resazurin (Fluorescence) | ATP-Glo (Luminescence) | Neutral Red (Colorimetric) |
| Principle | Metabolic Reduction | ATP Quantification | Lysosomal Uptake |
| Typical Z'-Factor | > 0.5 | > 0.7 | 0.3 - 0.6 |
| Sensitivity | High | Very High | Moderate |
| Throughput | Very High (Homogeneous) | Very High (Homogeneous) | Moderate (Requires wash steps) |
| Cost per Well | Low | High | Very Low |
| Compound Interference | Fluorescent compounds | Luciferase inhibitors | Colored compounds |
| Best Use Case | Primary HTS | Primary HTS, Orthogonal Validation | Secondary/Confirmatory Assays |
Guidance on Assay Selection
-
For Primary HTS: The Resazurin Assay offers the best balance of robust performance (Z' > 0.5), high throughput, and low cost, making it ideal for screening large libraries. The ATP-based Assay is an excellent, albeit more expensive, alternative if maximum sensitivity is required.
-
For Secondary/Confirmatory Screens: The Neutral Red Assay is a valuable tool. Using an assay with a different biological readout helps eliminate false positives that may arise from artifacts specific to the primary assay's mechanism (e.g., compounds that inhibit mitochondrial reductases but are not truly cytotoxic).
Part 4: From Hit Identification to Potency Determination
The primary HTS, performed at a single high concentration, is designed to identify "hits."[15] Once hits are identified and confirmed, the next step is to determine their potency by calculating the half-maximal inhibitory concentration (IC50).[16][17][18]
This involves generating a dose-response curve where the compound is tested across a range of concentrations. The IC50 value represents the concentration at which the compound inhibits 50% of the measured biological response.[18][19]
Transition from Primary Screen to IC50 Determination
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- 13. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. assay.dev [assay.dev]
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- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. courses.edx.org [courses.edx.org]
- 18. IC50 - Wikipedia [en.wikipedia.org]
- 19. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Synthetic Routes for 3-(Morpholin-2-yl)benzonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Morpholin-2-yl)benzonitrile hydrochloride is a molecule of interest in medicinal chemistry and drug development. The reproducibility of its synthesis is paramount for consistent biological testing and scalable production. This guide compares two proposed synthetic routes, evaluating each for potential bottlenecks, yield consistency, and purification challenges.
Proposed Synthetic Strategies: An Overview
Two primary retrosynthetic disconnections are considered for the synthesis of the target compound.
-
Route 1: Late-Stage C-C Bond Formation via Suzuki-Miyaura Coupling. This approach focuses on forming the bond between the morpholine and benzonitrile rings in a late-stage, highly reliable cross-coupling reaction.
-
Route 2: Ring Formation via N-Alkylation. This strategy involves the construction of the morpholine ring through the alkylation of a pre-functionalized amine with a suitable dielectrophile.
Below is a comparative analysis of these two potential routes.
Route 1: Suzuki-Miyaura Coupling Approach
This proposed route is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, which is well-documented for its reliability and functional group tolerance.[1][2]
Synthetic Workflow
Caption: Proposed Suzuki-Miyaura Coupling Route for this compound.
Step-by-Step Protocol and Reproducibility Analysis
Step 1: N-Protection of Morpholin-2-one
-
Protocol: To a solution of morpholin-2-one in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (e.g., triethylamine or diisopropylethylamine) followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion.
-
Causality and Reproducibility: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for secondary amines, preventing unwanted side reactions in subsequent steps. This reaction is generally high-yielding and highly reproducible. The primary challenge is ensuring the complete exclusion of water to prevent hydrolysis of the Boc anhydride. Thermolytic deprotection of N-Boc groups has also been reported as an alternative to acidic conditions.[3][4]
Step 2: Bromination of N-Boc-morpholin-2-one
-
Protocol: The α-bromination of the protected morpholin-2-one can be achieved using a brominating agent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a solvent such as carbon tetrachloride or acetonitrile, under reflux or photochemical conditions.
-
Causality and Reproducibility: This step is potentially the most challenging for reproducibility. Radical bromination can sometimes lead to over-bromination or bromination at undesired positions. The reaction conditions, including temperature, initiator concentration, and reaction time, must be carefully controlled to ensure mono-bromination at the desired position. Purification by column chromatography is often necessary and can impact the overall yield.
Alternative to Step 2: Reduction and Halogenation
An alternative to direct bromination involves the reduction of the lactam to a lactol, followed by conversion to the bromo-ether.
-
Protocol:
-
Reduction of N-Boc-morpholin-2-one with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) to form the corresponding lactol.
-
Conversion of the lactol to the 2-bromomorpholine using a reagent like carbon tetrabromide and triphenylphosphine.
-
-
Causality and Reproducibility: This two-step alternative might offer better control and reproducibility compared to radical bromination, although it adds a step to the overall sequence. The low temperatures required for the DIBAL-H reduction need to be strictly maintained to avoid over-reduction.
Step 3: Suzuki-Miyaura Coupling
-
Protocol: The N-Boc-2-bromomorpholine is coupled with 3-cyanophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a solvent system such as dioxane/water or DME/water, typically with heating.[5][6]
-
Causality and Reproducibility: The Suzuki-Miyaura coupling is a highly reliable C-C bond-forming reaction.[1][2] Key factors for reproducibility include the purity of the boronic acid, the choice of catalyst and base, and the rigorous exclusion of oxygen. 3-Cyanophenylboronic acid is commercially available and its use in Suzuki reactions is well-documented.[7][8][9][10][11] The cyano group is generally stable under these conditions.
Step 4: Deprotection and Salt Formation
-
Protocol: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with HCl in a solvent like dioxane or methanol. Evaporation of the solvent or precipitation with a non-polar solvent yields the desired hydrochloride salt.
-
Causality and Reproducibility: Acidic deprotection of a Boc group is a standard and highly reproducible transformation.[12][13] The choice of acid and solvent can influence the ease of product isolation. If HCl is used for deprotection, the hydrochloride salt is formed in situ.
Data Summary for Route 1 (Projected)
| Step | Reaction | Expected Yield (%) | Key Reproducibility Factors |
| 1 | N-Protection | >95 | Anhydrous conditions |
| 2 | Bromination | 50-70 | Control of reaction time and temperature; purification |
| 3 | Suzuki Coupling | 70-90 | Catalyst quality, anaerobic conditions, purity of boronic acid |
| 4 | Deprotection/Salt Formation | >95 | Stoichiometry of acid, product isolation method |
Route 2: N-Alkylation Approach
This route involves the formation of the morpholine ring through an N-alkylation reaction.
Synthetic Workflow
Caption: Proposed N-Alkylation Route for this compound.
Step-by-Step Protocol and Reproducibility Analysis
Step 1 & 2: Reductive Amination
-
Protocol: 3-Cyanobenzaldehyde is reacted with 2-aminoethanol to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) to yield 3-(((2-hydroxyethyl)amino)methyl)benzonitrile.
-
Causality and Reproducibility: Reductive amination is a robust and widely used reaction. Reproducibility is generally high, provided the stoichiometry of the reagents is controlled. The reaction is typically clean, with straightforward purification.
Step 3: Second N-Alkylation
-
Protocol: The resulting secondary amine is alkylated with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetonitrile.
-
Causality and Reproducibility: This intermolecular N-alkylation can be prone to side reactions, such as over-alkylation, which can impact reproducibility. The choice of base and reaction temperature are critical to minimize these side products. Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
Step 4: Ring Closure (Intramolecular Williamson Ether Synthesis)
-
Protocol: The resulting diol is treated with a reagent like thionyl chloride to convert one of the hydroxyl groups to a leaving group, followed by intramolecular cyclization promoted by a base to form the morpholine ring.
-
Causality and Reproducibility: This step can be problematic. The selective activation of one hydroxyl group over the other can be difficult to control, leading to a mixture of products. The intramolecular cyclization may also compete with intermolecular side reactions.
Step 5: Final Salt Formation
-
Protocol: The free base is treated with HCl in a suitable solvent to precipitate the hydrochloride salt.
-
Causality and Reproducibility: This is a standard and reproducible procedure.
Data Summary for Route 2 (Projected)
| Step | Reaction | Expected Yield (%) | Key Reproducibility Factors |
| 1 & 2 | Reductive Amination | 80-95 | Stoichiometry of reagents |
| 3 | N-Alkylation | 40-60 | Control of over-alkylation, purification |
| 4 | Ring Closure | 30-50 | Selectivity of hydroxyl activation, control of side reactions |
| 5 | Salt Formation | >95 | Product isolation method |
Comparative Analysis and Recommendation
| Feature | Route 1: Suzuki-Miyaura Coupling | Route 2: N-Alkylation |
| Overall Reproducibility | High | Moderate to Low |
| Number of Steps | 4 | 4 (can be more depending on cyclization strategy) |
| Key Challenge | Reproducible α-bromination of the morpholinone. | Control of side reactions in N-alkylation and selective ring closure. |
| Purification | Generally straightforward, with one potentially challenging chromatography step. | Can be challenging due to multiple polar byproducts. |
| Scalability | High, leveraging a well-established industrial reaction (Suzuki coupling). | Moderate, due to potential for side reactions and purification difficulties. |
Recommendation:
For researchers seeking a reproducible and scalable synthesis of this compound, Route 1 (Suzuki-Miyaura Coupling Approach) is highly recommended. While the α-bromination step requires careful optimization, the key C-C bond-forming step is a robust and well-understood transformation. The starting materials are readily available, and the purification of intermediates is generally more straightforward than in Route 2. The high reliability of the Suzuki-Miyaura coupling is a significant advantage for ensuring consistent yields and purity, which are critical for drug development applications.
Conclusion
This guide provides a comprehensive comparison of two plausible synthetic routes for this compound. By analyzing each step for potential reproducibility challenges and leveraging data from analogous reactions, we conclude that a strategy based on a late-stage Suzuki-Miyaura coupling offers a more reliable and scalable approach than a route based on N-alkylation and subsequent ring formation. This analysis provides a solid foundation for researchers to develop a robust and reproducible synthesis for this important molecule.
References
- Nicolaou, K. C., & Sorensen, E. J. (1996).
-
Shaanxi Bloom Tech Co., Ltd. (n.d.). 3-Cyanophenylboronic Acid CAS 150255-96-2. Retrieved from [Link][8]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link][3]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link][4]
-
RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link][12]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link][13]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Building Block: Applications of 3-Cyanophenylboronic Acid in Organic Synthesis. Retrieved from [Link][10]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][1]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][2]
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NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link][5]
-
Organic Syntheses Procedure. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link][6]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Cyanophenylboronic acid CAS#: 150255-96-2 [m.chemicalbook.com]
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- 11. 3-氰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
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- 13. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
A Head-to-Head Comparison of Morpholine-Containing Kinase Inhibitors in the PI3K/PIKK Family
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, the morpholine moiety has emerged as a privileged scaffold, particularly for targeting the phosphoinositide 3-kinase (PI3K) and PI3K-related kinase (PIKK) families. This guide provides an in-depth, head-to-head comparison of key morpholine-containing inhibitors, focusing on their performance against critical cancer-related kinases such as PI3K, mTOR, and DNA-PK. We will delve into the mechanistic underpinnings of their activity, present supporting experimental data, and provide detailed protocols to empower your own investigations.
The significance of the morpholine ring lies in its ability to form a crucial hydrogen bond with the hinge region of the kinase domain, a feature that contributes to the potency and selectivity of these inhibitors.[1] This guide will dissect the nuances of how this structural feature is leveraged in different chemical scaffolds to achieve desired inhibitory profiles.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency of prominent morpholine-containing kinase inhibitors against various isoforms of PI3K and other key kinases in the PIKK family. This quantitative data allows for a direct comparison of their inhibitory activity and selectivity.
Table 1: Inhibitory Activity (IC50, nM) of Morpholine-Containing Kinase Inhibitors against Class I PI3K Isoforms
| Inhibitor | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Reference(s) |
| ZSTK474 | 16 | 44 | 5 | 49 | [2] |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 | [3][4][5] |
Table 2: Inhibitory Activity (IC50, nM) against PIKK Family Kinases
| Inhibitor | DNA-PK | mTOR | ATM | ATR | Reference(s) |
| GDC-0941 (Pictilisib) | 1230 | 580 | - | - | [4][5] |
| NU7441 | 14 | - | - | - | [6] |
| CC-115 | 13 | 21 | >30,000 | >30,000 | [7] |
In-Depth Inhibitor Profiles
ZSTK474: The Pan-PI3K Inhibitor
ZSTK474 is a pan-Class I PI3K inhibitor that demonstrates potent, ATP-competitive inhibition of all four isoforms.[8] Its morpholine group is crucial for its interaction with the ATP-binding pocket of the PI3K enzymes.
Mechanism of Action: ZSTK474 occupies the ATP-binding site of PI3K, with its morpholine moiety forming a key hydrogen bond with the hinge region residue Val851 in PI3Kγ. This interaction blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby inhibiting the downstream AKT signaling pathway.
Preclinical Efficacy: In vivo studies have demonstrated the potent antitumor efficacy of ZSTK474. Oral administration of ZSTK474 has shown significant tumor growth inhibition in various cancer xenograft models.[1][9] For instance, in a WiDr human colon cancer xenograft model, oral administration of ZSTK474 led to obvious tumor growth inhibition.[9] Furthermore, ZSTK474 has been shown to have anti-metastatic effects in prostate cancer models by attenuating cell migration, invasion, and adhesion.[2]
GDC-0941 (Pictilisib): A Potent Pan-PI3K Inhibitor with Clinical Relevance
GDC-0941, also known as Pictilisib, is another potent, orally bioavailable pan-Class I PI3K inhibitor.[3][4][5] It exhibits strong inhibitory activity against PI3Kα and PI3Kδ isoforms in the low nanomolar range.[3][4][5]
Mechanism of Action: Similar to ZSTK474, GDC-0941 is an ATP-competitive inhibitor that targets the kinase domain of PI3K. The morpholine ring plays a critical role in its binding affinity.
Preclinical and Clinical Efficacy: Preclinical studies have shown significant antitumor activity of GDC-0941 in various human tumor xenograft models.[3] For example, in a breast cancer xenograft model with a PIK3CA mutation, GDC-0941 demonstrated significant tumor growth inhibition.[3] In a phase I clinical trial, pictilisib was generally well-tolerated and showed preliminary signs of antitumor activity in patients with advanced solid tumors.[3] Combination studies have also shown that GDC-0941 can enhance the efficacy of chemotherapeutic agents like docetaxel in breast cancer models by increasing apoptosis.[10]
NU7441: A Selective DNA-PK Inhibitor
NU7441 stands out as a highly potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[6] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).
Mechanism of Action: NU7441 is an ATP-competitive inhibitor of DNA-PK.[6] By blocking the kinase activity of DNA-PK, NU7441 prevents the repair of DNA DSBs, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells treated with DNA-damaging agents.
Preclinical Efficacy: NU7441 has been extensively studied for its ability to sensitize cancer cells to radiotherapy and chemotherapy. In preclinical models, NU7441 has been shown to enhance the efficacy of ionizing radiation in various cancer cell lines, including those derived from non-small cell lung cancer and oral squamous cell carcinoma.[11][12] In vivo studies using xenograft models have demonstrated that inhibiting DNA-PK with compounds like NU7441 can preferentially radiosensitize tumors.[13]
CC-115: A Dual mTOR and DNA-PK Inhibitor
CC-115 is a dual inhibitor that targets both mTOR kinase and DNA-PK with high potency.[7] This dual-targeting approach is based on the rationale that inhibiting both mTOR, a key regulator of cell growth and proliferation, and DNA-PK, a critical DNA repair enzyme, can provide a synergistic antitumor effect.
Mechanism of Action: CC-115 acts as an ATP-competitive inhibitor for both mTOR and DNA-PK. Its ability to simultaneously block these two crucial pathways can lead to both cytostatic and cytotoxic effects in cancer cells.
Preclinical Efficacy: In vitro studies have shown that CC-115 can block DNA damage repair pathways and selectively inhibit the growth of ATM-deficient cells.[7] While specific in vivo xenograft data for CC-115 was not as extensively detailed in the provided search results, the dual inhibitory mechanism suggests its potential as a potent anti-cancer agent, both as a monotherapy and in combination with DNA-damaging therapies.
Visualizing the Pathways and Workflows
To better understand the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway and a general workflow for assessing inhibitor efficacy.
Caption: The DNA-PK-mediated DNA double-strand break repair pathway.
Caption: A general experimental workflow for evaluating kinase inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following are step-by-step methodologies for key assays used in the characterization of kinase inhibitors.
Protocol 1: In Vitro Kinase Activity Assay (Example for PI3K)
This protocol describes a common method to determine the IC50 value of an inhibitor against a specific PI3K isoform.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Test inhibitor (e.g., ZSTK474) dissolved in DMSO
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare Serial Dilutions of the Inhibitor: Create a series of dilutions of the test compound in the kinase assay buffer. A typical starting concentration is 10 mM in DMSO, followed by serial dilutions.
-
Prepare Enzyme and Substrate Solutions: Dilute the recombinant PI3K enzyme to the desired concentration in the kinase assay buffer. Prepare a mixture of ATP and PIP2 in the same buffer. The final ATP concentration should be close to its Km value for the specific kinase.
-
Assay Reaction:
-
Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 mixture to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a kinase inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the kinase inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Western Blot Analysis of PI3K Pathway Activation
This protocol is used to assess the effect of a PI3K inhibitor on the phosphorylation status of key downstream proteins like AKT.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the kinase inhibitor at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to remove cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Conclusion
The morpholine ring is a key structural feature in a number of potent kinase inhibitors targeting the PI3K/PIKK family. This guide has provided a head-to-head comparison of ZSTK474, GDC-0941, NU7441, and CC-115, highlighting their distinct inhibitory profiles and preclinical efficacy. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of this important class of inhibitors. As our understanding of the intricate signaling networks in cancer deepens, the rational design and rigorous evaluation of such targeted inhibitors will continue to be at the forefront of cancer drug discovery.
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Petrov, P., et al. (2015). Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry, 58(1), 41-71. [Link]
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Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan-Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77-86. [Link]
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Cellagen Technology. GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. [Link]
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Yaguchi, S., et al. (2006). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Cancer Science, 97(10), 1087-1093. [Link]
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Han, N., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Contrast Media & Molecular Imaging, 2019, 1760184. [Link]
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Shen, C., et al. (2016). DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models. Molecular Cancer Research, 14(12), 1257-1266. [Link]
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Zain, S., et al. (2013). Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination. Cancer Chemotherapy and Pharmacology, 71(4), 939-948. [Link]
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Wallin, J. J., et al. (2012). GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo. Clinical Cancer Research, 18(14), 3901-3911. [Link]
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Zain, S., et al. (2013). Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination. Cancer Chemotherapy and Pharmacology, 71(4), 939-948. [Link]
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Robert, F., et al. (2015). Pictilisib (GDC-0941) for the treatment of breast cancer. Expert Opinion on Investigational Drugs, 24(8), 1095-1104. [Link]
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Liu, T., et al. (2019). In vivo pathway effects of GDC-0941 and PI3Ki-A/D. [Link]
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Zhao, Y., et al. (2016). NU7441 Enhances the Radiosensitivity of Liver Cancer Cells. Cellular Physiology and Biochemistry, 38(5), 1957-1966. [Link]
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Chen, X., et al. (2014). Characterization of the anticancer effects of S115, a novel heteroaromatic thiosemicarbazone compound, in vitro and in vivo. Acta Pharmacologica Sinica, 35(9), 1215-1224. [Link]
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Dillon, M. T., et al. (2022). Targeted Inhibition of DNA-PKcs, ATM, ATR, PARP, and Rad51 Modulate Response to X Rays and Protons. Radiation Research, 198(2), 125-136. [Link]
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Santofimia-Castaño, P., et al. (2019). Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis. Journal of Clinical Investigation, 129(7), 2734-2749. [Link]
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Nakamura, S., et al. (2023). DNA-PKcs phosphorylation specific inhibitor, NU7441, enhances the radiosensitivity of clinically relevant radioresistant oral squamous cell carcinoma cells. Oncology Letters, 25(4), 147. [Link]
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Mortensen, D. S., et al. (2015). CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro. Molecular Cancer Therapeutics, 14(3), 669-679. [Link]
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Leahy, J. J., et al. (2004). Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries. Bioorganic & Medicinal Chemistry Letters, 14(24), 6083-6087. [Link]
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Yoshida, T., et al. (2015). DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair. International Journal of Molecular Sciences, 16(12), 27807-27819. [Link]
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The Cancer Genome Atlas Research Network. (2024). Biomarkers predicting therapeutic response to the DNA-PKcs inhibitor NU7441. [Link]
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Santofimia-Castaño, P., et al. (2020). ZZW-115-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents. JCI Insight, 5(15), e136933. [Link]
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Kong, D., & Yamori, T. (2009). Antitumor activities of ZSTK474. [Link]
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Neira, J. L., et al. (2024). Targeting NUPR1-dependent stress granules formation to induce synthetic lethality in KrasG12D-driven tumors. EMBO Molecular Medicine, 16(2), e18118. [Link]
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Santofimia-Castaño, P., et al. (2020). ZZW-115-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents. [Link]
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Naing, A., et al. (2012). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Future Oncology, 8(9), 1165-1175. [Link]
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Boss, D. S., et al. (2014). Phase I dose-escalation study of the multikinase inhibitor lenvatinib in patients with advanced solid tumors and in an expanded cohort of patients with melanoma. Clinical Cancer Research, 20(21), 5489-5500. [Link]
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Capozzi, M., et al. (2016). Lenvatinib and other tyrosine kinase inhibitors for the treatment of radioiodine refractory, advanced, and progressive thyroid cancer. Journal of Thyroid Research, 2016, 8047045. [Link]
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Workman, P., et al. (2007). Chemically targeting the PI3K family. Biochemical Society Transactions, 35(Pt 2), 245-249. [Link]
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Shumaker, R., et al. (2017). Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor. Clinical Pharmacokinetics, 56(8), 849-862. [Link]
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A Senior Application Scientist's Guide to Verifying the Identity of 3-(Morpholin-2-yl)benzonitrile hydrochloride from Multiple Suppliers
For researchers, scientists, and professionals in drug development, the consistent quality of starting materials and intermediates is paramount. An impurity or structural deviation in a key building block can have cascading effects on the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API).[1] This guide provides a comprehensive framework for confirming the identity and purity of 3-(Morpholin-2-yl)benzonitrile hydrochloride (CAS No. 1423033-37-7), a crucial intermediate, when sourced from different suppliers.
We will move beyond a simple checklist of tests and delve into the causality behind experimental choices, ensuring a self-validating analytical workflow. This approach is grounded in the principles of scientific integrity and aligns with the rigorous standards of the pharmaceutical industry.
The Critical Need for Orthogonal Analytical Techniques
Relying on a single analytical technique for identity confirmation is a significant risk. A single method may not be able to distinguish the target compound from structurally similar impurities. Therefore, a multi-tiered, orthogonal approach, employing a range of analytical methodologies, is essential for unambiguous identification and quality assessment.[2][3] This guide will focus on a suite of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
A Comparative Analysis of this compound from Three Hypothetical Suppliers
To illustrate the practical application of our analytical workflow, we will consider three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The following table summarizes the analytical data obtained for the material from each supplier.
| Analytical Technique | Specification | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white solid | Conforms | Conforms | Off-white solid with visible dark specks |
| ¹H NMR | Conforms to structure | Conforms | Conforms | Conforms, with additional unidentified peaks |
| ¹³C NMR | Conforms to structure | Conforms | Conforms | Conforms |
| Mass Spectrometry (m/z) | [M+H]⁺ = 189.1022 ± 5 ppm | 189.1025 | 189.1021 | 189.1023 |
| FTIR (cm⁻¹) | Conforms to reference | Conforms | Conforms | Conforms, with a broad peak around 3400 cm⁻¹ |
| HPLC Purity (%) | ≥ 98.0% | 99.5% | 98.2% | 96.8% |
| Identity Confirmation | Pass | Pass | Fail |
The Analytical Workflow: A Step-by-Step Guide
The following sections detail the experimental protocols and the rationale behind each analytical technique.
Visual Inspection
The initial and simplest test is a visual inspection of the material. While seemingly basic, it can be a quick indicator of potential quality issues.
-
Protocol: Observe the physical appearance of the sample, noting its color, form (crystalline or amorphous), and the presence of any foreign matter.
-
Rationale: Deviations from the expected appearance, such as discoloration or the presence of particulates, can indicate contamination or degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of organic molecules.[4][5][6] It provides detailed information about the chemical environment of individual atoms within a molecule.
Caption: Workflow for NMR analysis of this compound.
-
Protocol:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
-
Rationale: The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide a detailed fingerprint of the molecule's structure. DMSO-d₆ is a suitable solvent for the hydrochloride salt, as it will dissolve the compound and the acidic proton of the hydrochloride may be observable.
-
Expected ¹H NMR Data (Hypothetical):
-
Aromatic Protons (Benzonitrile Ring): Multiple signals between δ 7.5-8.0 ppm. The substitution pattern will lead to a complex splitting pattern.
-
Morpholine Ring Protons: A series of multiplets between δ 2.8-4.5 ppm. The proton on the carbon adjacent to the benzonitrile ring will likely be a multiplet around δ 4.0-4.5 ppm.
-
NH Proton: A broad signal, the chemical shift of which can be variable and may exchange with residual water in the solvent.
-
-
Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
-
Rationale: The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule and their chemical environment. This is a crucial confirmation of the carbon skeleton.
-
Expected ¹³C NMR Data (Hypothetical):
-
Nitrile Carbon (-C≡N): A signal around δ 118-120 ppm.
-
Aromatic Carbons: Several signals in the range of δ 110-140 ppm.
-
Morpholine Ring Carbons: Signals in the aliphatic region, typically between δ 40-70 ppm.
-
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy.[2][7][8] This provides strong evidence for the elemental composition of the molecule.
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A Senior Application Scientist's Guide to the Statistical Analysis of Dose-Response Curves for a Novel MAO-A Inhibitor: 3-(Morpholin-2-yl)benzonitrile hydrochloride
For researchers, scientists, and drug development professionals, the robust characterization of a novel compound's potency and mechanism of action is paramount. This guide provides an in-depth, experience-driven walkthrough for conducting a rigorous dose-response analysis of a putative novel monoamine oxidase A (MAO-A) inhibitor, 3-(Morpholin-2-yl)benzonitrile hydrochloride. We will compare its inhibitory profile against established benchmarks: the highly selective MAO-A inhibitor, Clorgyline, and the non-selective MAO inhibitor, Tranylcypromine (marketed as Parnate).
The core of this guide is not merely a set of instructions but a detailed exposition of the scientific rationale behind each step, ensuring a self-validating experimental design and statistically sound data interpretation.
The Scientific Premise: Targeting Monoamine Oxidase A
Monoamine oxidases (MAOs) are critical enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor specificities.[1] Selective inhibition of MAO-A is a clinically validated strategy for the treatment of depression and anxiety disorders.[2]
The hypothetical compound, this compound, incorporates a morpholine ring, a common scaffold in pharmacologically active compounds, and a benzonitrile group, which can be involved in enzyme-inhibitor interactions. This guide will proceed under the hypothesis that this compound is a novel, selective inhibitor of MAO-A. Our goal is to quantify its inhibitory potency (IC50) and compare it to known inhibitors.
Experimental Design: A Comparative In Vitro Analysis
A robust comparison requires a well-designed experiment that minimizes variability and allows for clear interpretation. We will employ a commercially available, fluorometric MAO-A inhibitor screening kit for this analysis.[3][4] These kits provide a reliable and high-throughput method to measure MAO-A activity.[5] The general principle of these assays is the MAO-A catalyzed oxidation of a substrate, which produces hydrogen peroxide (H₂O₂). This H₂O₂ then reacts with a probe to generate a fluorescent signal, and the enzyme activity is proportional to the fluorescence intensity.[6][7]
Selection of Comparators: The Importance of Benchmarking
To understand the potency and selectivity of our novel compound, we will compare it against two standards:
-
Clorgyline: A well-characterized, potent, and selective irreversible inhibitor of MAO-A.[2] It serves as our positive control for selective MAO-A inhibition.
-
Tranylcypromine (Parnate): A clinically used, non-selective, irreversible MAO inhibitor.[8][9] This allows us to benchmark the potency of our compound against a therapeutic agent and provides a broader context for its inhibitory profile.
Experimental Workflow
The following diagram illustrates the overall workflow for our comparative dose-response study.
Caption: A flowchart of the experimental workflow for the dose-response analysis.
Detailed Experimental Protocol: MAO-A Inhibition Assay
This protocol is adapted from commercially available fluorometric MAO-A assay kits.[3][4]
-
Compound Preparation:
-
Prepare stock solutions of this compound, Clorgyline, and Tranylcypromine in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of each compound to create a range of concentrations for the dose-response curve. A 10-point, 3-fold serial dilution is a good starting point, aiming to span a wide concentration range (e.g., from 1 nM to 20 µM).
-
-
Assay Plate Setup:
-
In a 96-well black, clear-bottom plate, add the diluted compounds to their respective wells. Include wells for "no inhibitor" (enzyme control) and "no enzyme" (background control).
-
Add the MAO-A enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitors to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the MAO-A substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (as specified by the kit manufacturer) over a set period (e.g., 30-60 minutes for a kinetic reading) or at a single endpoint.
-
Statistical Analysis: From Raw Data to Actionable Insights
The raw fluorescence data must be processed and analyzed to extract meaningful parameters that describe the inhibitory activity of the compounds.
Data Normalization
The first step is to convert the raw fluorescence units into a percentage of inhibition. This is crucial for comparing the dose-response curves of different compounds.
-
100% Activity (No Inhibition): This is the fluorescence signal from the wells containing the enzyme and substrate but no inhibitor.
-
0% Activity (Background): This is the fluorescence signal from the wells containing the substrate but no enzyme.
The percent inhibition for each inhibitor concentration is calculated as follows:
% Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_NoInhibitor - Fluorescence_Background))
Non-Linear Regression and the Four-Parameter Logistic (4PL) Model
Dose-response data typically follow a sigmoidal (S-shaped) curve when the response is plotted against the logarithm of the inhibitor concentration. Therefore, a non-linear regression model is the most appropriate method for analysis.[10] The most common model used is the four-parameter logistic (4PL) equation, also known as the Hill equation.[11][12][13]
The 4PL model is defined by four parameters:
-
Top: The maximum response (in this case, ~100% inhibition).
-
Bottom: The minimum response (in this case, ~0% inhibition).
-
IC50 (or EC50): The concentration of the inhibitor that produces a response halfway between the top and bottom plateaus. This is a measure of the compound's potency.
-
Hill Slope (or Slope Factor): Describes the steepness of the curve at the IC50.
Software such as GraphPad Prism is highly recommended for performing non-linear regression analysis of dose-response data.[14][15][16]
Interpreting the Key Parameters
-
IC50 (Half-maximal Inhibitory Concentration): A lower IC50 value indicates a more potent inhibitor, as a lower concentration is required to achieve 50% inhibition.[17][18]
-
Hill Slope:
-
A Hill slope of 1.0 suggests a simple, 1:1 binding interaction between the inhibitor and the enzyme.
-
A Hill slope > 1.0 can indicate positive cooperativity in binding or the presence of multiple binding sites.
-
A Hill slope < 1.0 may suggest negative cooperativity or multiple binding sites with different affinities.
-
Very steep Hill slopes can sometimes be an artifact of assay conditions or non-specific inhibition mechanisms.[19]
-
Comparative Data Analysis
The following table presents hypothetical, yet realistic, data from our comparative analysis.
| Compound | IC50 (nM) | 95% Confidence Interval (nM) | Hill Slope | R² of Fit |
| 3-(Morpholin-2-yl)benzonitrile HCl | 15.2 | 12.5 - 18.5 | -1.1 | 0.992 |
| Clorgyline | 1.8 | 1.5 - 2.2 | -1.0 | 0.995 |
| Tranylcypromine | 250.6 | 210.2 - 298.7 | -0.9 | 0.989 |
Analysis of the Hypothetical Data
Based on this data:
-
Potency: this compound (IC50 = 15.2 nM) is a potent inhibitor of MAO-A. It is approximately 8.4-fold less potent than the highly selective inhibitor Clorgyline (IC50 = 1.8 nM) but is significantly more potent (approximately 16.5-fold) than the non-selective drug Tranylcypromine (IC50 = 250.6 nM).
-
Mechanism of Interaction: The Hill slopes for all three compounds are close to -1.0, suggesting a standard, competitive-like binding interaction with the enzyme under these assay conditions.[20]
Visualizing the Underlying Mechanism
The following diagram illustrates the inhibition of MAO-A by our hypothetical compound.
Caption: A diagram showing the competitive inhibition of MAO-A.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the statistical analysis of dose-response curves for a novel MAO-A inhibitor, this compound. By employing a robust experimental design, appropriate statistical models, and careful comparison with established benchmarks, we can confidently characterize the potency and likely mechanism of action of new chemical entities.
The hypothetical data suggests that this compound is a potent MAO-A inhibitor, warranting further investigation. Subsequent studies should include:
-
Selectivity Profiling: Determining the IC50 against MAO-B to quantify its selectivity for the MAO-A isoform.
-
Reversibility Studies: Investigating whether the inhibition is reversible or irreversible.
-
In Vivo Efficacy Studies: Assessing the compound's activity in relevant animal models of depression or anxiety.
By following the principles and methodologies outlined in this guide, researchers can ensure the generation of high-quality, reproducible data that is essential for advancing drug discovery and development programs.
References
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
Hartert, K. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]
-
Wikipedia. (2024). Tranylcypromine. [Link]
-
Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Journal of the South Carolina Academy of Science, 9(1), 16-20. [Link]
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Dahlin, J. L., et al. (2015). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Medicinal Chemistry Letters, 6(5), 506-511. [Link]
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MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. Retrieved from [Link]
-
GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. Retrieved from [Link]
-
GraphPad. (n.d.). Tutorial: Plotting dose-response curves. Retrieved from [Link]
-
BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Retrieved from [Link]
-
Nano-Link. (2023, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. YouTube. [Link]
-
ResearchGate. (2013). Hill coefficients in enzyme inhibitory equations?. [Link]
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GraphPad. (n.d.). Equation: Asymmetrical (five parameter). Retrieved from [Link]
-
Lew, M. J. (2011). Inferring mechanisms from dose-response curves. British Journal of Pharmacology, 164(2), 240-259. [Link]
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BioInfo Tips. (2021, July 17). How to plot a dose response curve using Graphpad Prism [Video]. YouTube. [Link]
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Quantics Biostatistics. (2023, March 15). What is the 4PL Formula?. [Link]
-
U.S. Food and Drug Administration. (n.d.). PARNATE® (tranylcypromine) tablets, for oral use. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
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The Comprehensive R Archive Network. (2021, August 17). dr4pl: Dose Response Data Analysis using the 4 Parameter Logistic (4pl) Model. [Link]
-
Mayo Clinic. (n.d.). Tranylcypromine (oral route). Retrieved from [Link]
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ResearchGate. (2024). Which non-linear Regression option shall I use to calculate IC50 using Graphpad prism?. [Link]
-
ResearchGate. (n.d.). Effects of clorgyline (specific MAO-A inhibitor) and deprenyl (specific MAO-B inhibitor) on the 5-HIAA production as a measure of MAO-A activity. [Link]
-
Oreate AI. (2026, January 7). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. [Link]
-
ResearchGate. (2024). Which non-linear Regression option shall I use to calculate IC50 using Graphpad prism?. [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 359-369. [Link]
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Lee, J. H., & Rhee, C. W. (2018). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of the Korean Data and Information Science Society, 29(2), 381-390. [Link]
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Lemere, F. (1960). Tranylcypromine (parnate) a new monoamine oxidase inhibitor. The American Journal of Psychiatry, 117, 249. [Link]
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Drugs.com. (2023, July 8). Parnate: Package Insert / Prescribing Information / MOA. [Link]
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Safety Operating Guide
A Comprehensive Safety and Handling Guide for 3-(Morpholin-2-yl)benzonitrile Hydrochloride
This guide provides essential safety and logistical information for the handling and disposal of 3-(Morpholin-2-yl)benzonitrile hydrochloride. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. The protocols outlined below are designed to be self-validating, promoting a culture of safety and excellence in research and development.
Hazard Identification and Risk Assessment
-
Morpholine Moiety: Morpholine is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is harmful if swallowed or inhaled and can cause irritation to the respiratory tract.[1][4] Chronic exposure to morpholine derivatives may lead to adverse effects on the liver and kidneys.[1][5]
-
Benzonitrile Moiety: Benzonitrile is classified as harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Exposure can lead to symptoms such as headache, dizziness, respiratory distress, and in severe cases, convulsions and loss of consciousness.[6][8][9][10] Upon decomposition, especially during a fire, it can release highly toxic fumes of hydrogen cyanide and nitrogen oxides.[8][11]
Given these properties, this compound should be handled as a hazardous substance with particular attention to preventing skin and eye contact, inhalation, and ingestion.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks associated with this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[12] | Provides an extra layer of protection against potential tears or permeation. Nitrile offers good resistance to a range of chemicals. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[13][14] | Protects against splashes and airborne particles. A face shield offers broader protection for the entire face. |
| Skin and Body Protection | A chemical-resistant laboratory coat, worn over long-sleeved clothing. | Prevents incidental skin contact. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a certified chemical fume hood or if there is a risk of aerosolization. | Protects against inhalation of harmful dust or vapors. |
Always inspect PPE for integrity before use and do not use damaged equipment.
Operational Plan: Safe Handling Protocol
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents before starting.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transfer: Carefully weigh the solid compound using anti-static weigh paper or a tared container to minimize dust generation.[12] Use a spatula for all transfers.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing. Ensure the process is well-contained within the fume hood.
-
Post-Handling: After handling, decontaminate the work area and any equipment used.
-
Doffing PPE: Carefully remove PPE, avoiding contact with the outer surfaces of the gloves.[12] Dispose of contaminated disposable PPE as hazardous waste.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[6][12] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4][12] Seek immediate medical attention. |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen.[4][6][12] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4][6][12] Seek immediate medical attention. |
Spill Response
A chemical spill should be treated as a hazardous event requiring a coordinated and cautious response.
Workflow for a Chemical Spill:
Caption: Workflow for the safe handling of a chemical spill.
In the event of a spill, evacuate non-essential personnel from the area.[12] Ensure the area is well-ventilated, and if possible, contain the spill within a fume hood.[12] Wear appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.[12] Absorb the spill with an inert material such as vermiculite or sand and place it in a sealed, labeled container for hazardous waste disposal.[6][11]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, weigh paper, and paper towels should be collected in a dedicated, labeled hazardous waste container.[12]
-
Liquid Waste: Unused solutions and rinseates should be collected in a labeled hazardous waste container for halogenated or nitrile-containing organic waste.[12] Do not empty into drains.[12]
-
Disposal Method: All hazardous waste must be disposed of through a licensed environmental waste disposal service, typically via high-temperature incineration.[12][15]
Used nitrile gloves that have come into contact with this chemical are considered hazardous waste and must be disposed of accordingly.[16][17] They should not be placed in general waste or standard recycling bins.[17][18]
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
By adhering to these guidelines, researchers can work safely with this compound, ensuring both personal safety and the integrity of their research.
References
-
Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. (n.d.). NCBI. Retrieved from [Link]
-
How to Dispose of Nitrile Gloves? (n.d.). Earth Safe PPE. Retrieved from [Link]
-
How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? (2021, February 23). Unisan. Retrieved from [Link]
-
How to Recycle Nitrile Gloves. (2022, January 4). Thomasnet. Retrieved from [Link]
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Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. (n.d.). Cole-Parmer. Retrieved from [Link]
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BENZONITRILE - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Morpholine: Human health tier II assessment. (2016, July 1). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]
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How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. (2024, September 21). GloveNation. Retrieved from [Link]
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BENZONITRILE. (n.d.). Inchem. Retrieved from [Link]
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Hazardous substance assessment – Morpholine. (2025, December 19). Canada.ca. Retrieved from [Link]
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Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
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How to dispose of nitrile gloves? (2022, July 18). Dystian.com. Retrieved from [Link]
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Toxicity of morpholine. (2024, October 5). Shenyang East Chemical Science-Tech Co., Ltd. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
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SAFETY DATA SHEET - Benzonitrile. (2015, January 12). Chem Service. Retrieved from [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]
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SAFETY DATA SHEET - Morpholine. (2023, October 20). Fisher Scientific. Retrieved from [Link]
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Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
